Evans Blue Dye
Description
Propriétés
Formule moléculaire |
C34H24N6Na4O14S4 |
|---|---|
Poids moléculaire |
960.8 g/mol |
Nom IUPAC |
tetrasodium;(6Z)-4-amino-6-[[4-[4-[(2Z)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H28N6O14S4.4Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;;;;/h3-14,37-38H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4/b39-23-,40-24-;;;; |
Clé InChI |
KBNIFDASRCWYGC-KJPFXMIPSA-J |
SMILES isomérique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C/3\C(=O)C4=C(C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])C=C3)C)N/N=C/5\C(=O)C6=C(C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])C=C5.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C=CC4=C(C3=O)C(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)C)NN=C5C=CC6=C(C5=O)C(=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Foundational & Exploratory
The Core Principles of Evans Blue Dye Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols associated with Evans Blue Dye (EBD) staining, a versatile and widely used technique in biomedical research.
Core Principles of this compound Staining
Evans Blue is a synthetic bis-azo dye with two fundamental properties that form the basis of its primary applications in research: its exceptionally high affinity for serum albumin and its nature as a membrane-impermeant molecule.[1][2] These characteristics allow for its use in two major types of assays: the assessment of vascular permeability and the determination of cell viability.
Vascular Permeability Assessment
The principle behind using this compound to measure vascular permeability lies in its rapid and strong binding to endogenous serum albumin upon entering the bloodstream.[2] The dye itself has a molecular weight of 961 Da, but when complexed with albumin, it becomes a large molecule of approximately 69 kDa.[2]
Under normal physiological conditions, the endothelial lining of blood vessels is impermeable to large molecules like albumin.[3] Therefore, the EBD-albumin complex is retained within the circulatory system. However, in pathological conditions such as inflammation, injury, or in the presence of certain signaling molecules, the integrity of the endothelial barrier is compromised, leading to increased vascular permeability.[2][3] This allows the EBD-albumin complex to extravasate from the blood vessels into the surrounding interstitial tissue. The resulting blue discoloration of the tissue can be qualitatively observed and quantitatively measured, providing a reliable index of vascular leak.[2]
Cell Viability Assessment
The application of this compound in determining cell viability is based on the principle of membrane exclusion. Healthy, viable cells possess an intact and selectively permeable cell membrane that actively prevents the entry of the dye into the cytoplasm.[4][5]
Conversely, cells that have undergone necrosis or have compromised membrane integrity, often as a result of physical damage or late-stage apoptosis, lose the ability to exclude the dye.[4] EBD can then passively enter these non-viable cells and stain the intracellular components, rendering the cells blue. This allows for a straightforward microscopic differentiation between live (unstained) and dead (blue-stained) cells.[4]
Quantitative Data
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Reference(s) |
| Molecular Weight (EBD) | 960.81 g/mol | [2] |
| Molecular Weight (EBD-Albumin) | ~69 kDa | [2] |
| Protein Binding Affinity | ~70% | [2] |
| Absorbance Maximum (in Formamide) | ~620 nm | [6] |
| Fluorescence Excitation | ~620 nm | [7][8] |
| Fluorescence Emission | ~680 nm | [7][8] |
Experimental Protocols
In Vivo Vascular Permeability Assay (Modified Miles Assay)
This protocol describes a common method for quantifying vascular permeability in a mouse model.
Materials:
-
This compound powder
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Formamide
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (e.g., 27-30G)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of EBD Solution: Prepare a 0.5% (w/v) solution of this compound in sterile saline.[9] Ensure the dye is completely dissolved and filter-sterilize the solution through a 0.22 µm filter.
-
Animal Preparation: Anesthetize the mouse. The dye is typically administered via intravenous injection, commonly through the tail vein.[10]
-
EBD Injection: Inject a defined volume of the 0.5% EBD solution (e.g., 100 µL for a 20-25g mouse).[10]
-
Circulation: Allow the dye to circulate for a specific period, typically 30-60 minutes.[11] During this time, extravasation will occur in areas of increased permeability.
-
Perfusion (Optional but Recommended): To remove intravascular dye, perform a transcardial perfusion with saline or a buffer until the fluid running from the right atrium is clear.[11] This step is crucial for accurately measuring extravasated dye.
-
Tissue Harvest: Euthanize the animal and dissect the tissues of interest.
-
Dye Extraction:
-
Quantification:
-
Centrifuge the tubes to pellet any tissue debris.[9]
-
Transfer the formamide supernatant to a 96-well plate or a cuvette.
-
Measure the absorbance at 620 nm.[6] Use pure formamide as a blank.
-
To correct for background absorbance from tissue components, a reading at 740 nm can be taken and subtracted from the 620 nm reading.[13]
-
Calculate the concentration of EBD using a standard curve prepared with known concentrations of EBD in formamide.
-
Express the results as µg of EBD per gram of tissue.[11]
-
Cell Viability Assay
This protocol provides a general method for assessing cell viability in a cell suspension.
Materials:
-
This compound powder
-
Culture medium or appropriate buffer (e.g., PBS)
-
Microscope slides and coverslips
-
Centrifuge
-
Microscope
Procedure:
-
Preparation of EBD Staining Solution: Prepare a 0.1% to 1% (w/v) solution of this compound in PBS or culture medium.[14] A common final concentration during staining is 0.05-0.2%.
-
Cell Preparation: Obtain a single-cell suspension.
-
Staining:
-
Add the EBD solution to the cell suspension. For example, add 1 part of 0.4% EBD solution to 4 parts of cell suspension.
-
Incubate at room temperature for 3-5 minutes. Incubation time may need optimization depending on the cell type.[15]
-
-
Washing (Optional): To reduce background staining, cells can be gently centrifuged, and the supernatant can be replaced with fresh medium or PBS.[14]
-
Visualization:
-
Place a small volume of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Observe under a light microscope.
-
-
Quantification:
-
Count the number of blue (non-viable) cells and the number of unstained (viable) cells in several fields of view.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
-
For adherent cells, the staining solution can be added directly to the culture vessel after removing the medium. After incubation, the cells are washed and can be observed directly or after trypsinization and resuspension.
References
- 1. gspchem.com [gspchem.com]
- 2. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injection of this compound to fluorescently label and image intact vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. An in vivo Assay to Test Blood Vessel Permeability [jove.com]
- 7. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound assay [bio-protocol.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
The Intricate Dance: A Technical Guide to the Binding Mechanism of Evans Blue Dye and Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of Evans Blue (EB) dye's interaction with serum albumin, a cornerstone of numerous biomedical applications. From its use in determining plasma volume and assessing vascular permeability to its emerging role in drug delivery systems, a fundamental understanding of this binding phenomenon is critical. This document provides a comprehensive overview of the binding characteristics, quantitative data, experimental methodologies, and the structural basis of the EB-albumin complex.
Core Principles of Evans Blue-Albumin Interaction
Evans Blue is an azo dye characterized by its high affinity for serum albumin, the most abundant protein in blood plasma.[1][2][3] This strong, yet reversible, binding is central to its utility as a biological tracer.[4][5] When introduced into the bloodstream, EB rapidly associates with albumin, forming a stable, high-molecular-weight complex (approximately 69 kDa).[1] This complex is largely confined to the vascular space under normal physiological conditions, as the intact endothelium is impermeable to albumin.[6]
The primary driving force behind this interaction is believed to be the electrostatic attraction between the negatively charged sulfonic acid groups on the Evans Blue molecule and the positively charged amino groups on the surface of the albumin protein.[1] The molecular structure of EB, particularly its tetrasulfonic acid group, contributes significantly to its high protein binding affinity.[1] Beyond electrostatic interactions, hydrophobic forces are also thought to play a role in stabilizing the complex.[7]
Quantitative Analysis of Binding
The interaction between Evans Blue and serum albumin has been quantified using various biophysical techniques. These studies provide valuable parameters such as binding constants (K_a), the number of binding sites (n), and thermodynamic data, which are crucial for understanding the stability and nature of the complex.
| Parameter | Value | Species | Method | Reference |
| Binding Moles | 8–14 moles of EB per mole of albumin | Human, Dog | Not Specified | [1] |
| Protein Binding Affinity | 70% | Not Specified | Investigated a series of 20 sulfonic acid dyes | [1] |
| Free EB in Blood | 0.11%–0.31% | In vivo | Not Specified | [1] |
| Binding Constant (K_BSA-EB) | 1.122 × 10⁶ L/mol | Bovine | Fluorescence Spectroscopy | [8] |
| Number of Binding Sites (n) | 0.9935 | Bovine | Fluorescence Spectroscopy | [8] |
Experimental Protocols for Studying EB-Albumin Binding
The characterization of the Evans Blue-serum albumin interaction relies on a suite of well-established biophysical and computational techniques. Below are detailed methodologies for key experiments.
Spectrophotometric Analysis
This method is used to quantify the concentration of Evans Blue, both free and bound to albumin, by measuring its absorbance of light at specific wavelengths.
Objective: To determine the concentration of EB in a sample and to observe spectral shifts upon binding to albumin.
Protocol:
-
Preparation of Standard Curve:
-
Prepare a stock solution of Evans Blue dye in phosphate-buffered saline (PBS).
-
Create a series of dilutions of the stock solution to known concentrations.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength for EB (around 620 nm) using a spectrophotometer.[6]
-
Plot a standard curve of absorbance versus concentration.
-
-
Binding Assay:
-
Prepare solutions of serum albumin (e.g., bovine serum albumin - BSA) at a constant concentration in PBS.
-
Add varying concentrations of Evans Blue to the albumin solutions.
-
Incubate the mixtures for a specified time at a controlled temperature to allow binding to reach equilibrium.
-
Measure the absorbance spectrum of each mixture. A shift in the maximum absorbance wavelength is indicative of binding.
-
To quantify the amount of bound dye, techniques like equilibrium dialysis or ultrafiltration can be used to separate free from bound dye, followed by spectrophotometric measurement of the free dye concentration.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the binding affinity and the microenvironment of the binding site. The intrinsic fluorescence of tryptophan residues in albumin is often quenched upon ligand binding.
Objective: To determine the binding constant (K_a) and the number of binding sites (n) for the EB-albumin interaction.
Protocol:
-
Instrument Setup:
-
Titration Experiment:
-
Prepare a solution of serum albumin with a known concentration in a suitable buffer.
-
Record the initial fluorescence spectrum of the albumin solution.
-
Incrementally add small aliquots of a concentrated Evans Blue solution to the albumin solution.
-
After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence emission spectrum.
-
A decrease in the fluorescence intensity of albumin will be observed as the concentration of EB increases, indicating fluorescence quenching.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).[10]
-
For static quenching, the binding constant (K_a) and the number of binding sites (n) can be calculated by plotting the fluorescence data according to relevant binding models, such as the Scatchard plot.[8]
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein and to estimate the binding affinity.
Objective: To identify the potential binding sites of Evans Blue on the serum albumin molecule and to characterize the non-covalent interactions involved.
Protocol:
-
Preparation of Protein and Ligand Structures:
-
Obtain the 3D structure of serum albumin from a protein data bank (e.g., PDB).
-
Generate the 3D structure of the Evans Blue molecule using chemical drawing software and optimize its geometry.
-
-
Docking Simulation:
-
Use a molecular docking software (e.g., AutoDock, GOLD).
-
Define the binding site on the albumin molecule. Often, the entire protein surface is searched to identify potential binding pockets. Molecular docking studies have suggested that ligands can bind to subdomain IIA of human serum albumin.[11]
-
Run the docking simulation to generate a series of possible binding poses of Evans Blue within the defined binding site.
-
-
Analysis of Results:
-
The different binding poses are ranked based on a scoring function that estimates the binding free energy.
-
The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between Evans Blue and the amino acid residues of albumin.
-
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of the key concepts and processes involved in the study of Evans Blue-albumin binding.
Caption: Core binding mechanism of Evans Blue to Serum Albumin.
Caption: Workflow for investigating EB-Albumin binding.
Conclusion and Future Directions
The strong and specific binding of Evans Blue to serum albumin is a well-documented phenomenon with significant implications for biomedical research and clinical applications. The primary interaction is driven by electrostatic forces between the sulfonic acid groups of the dye and the amino groups of the protein, supplemented by hydrophobic interactions. Quantitative analysis through techniques like fluorescence spectroscopy provides key binding parameters, while computational methods such as molecular docking offer insights into the specific binding sites and intermolecular forces.
Future research will likely focus on leveraging this robust binding mechanism for the development of novel drug delivery systems and diagnostic agents. By conjugating therapeutic molecules to Evans Blue or its derivatives, the circulation half-life of drugs can be significantly extended, improving their pharmacokinetic profiles.[4][5][12] A continued in-depth understanding of the EB-albumin interaction at the molecular level will be paramount to the successful design and optimization of these next-generation biomedical tools.
References
- 1. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gspchem.com [gspchem.com]
- 3. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 4. Albumin-Binding Evans Blue Derivatives for Diagnostic Imaging and Production of Long-Acting Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. evans blue albumin: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic study of the competitive interaction between streptomycin and Evans blue to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Chemical Conjugation of Evans Blue Derivative: A Strategy to Develop Long-Acting Therapeutics through Albumin Binding - PMC [pmc.ncbi.nlm.nih.gov]
Evans Blue Dye: A Technical Guide to its History and Original Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the history and foundational applications of Evans Blue dye in scientific research. It is designed to offer a comprehensive understanding of the dye's properties, its initial uses, and the experimental methodologies that established it as a valuable tool in physiology and medicine.
Introduction and Historical Context
Evans Blue, a synthetic bis-azo dye also known as T-1824 or Direct Blue 53, has a rich history as a biological stain and diagnostic agent.[1][2] Its journey into the annals of scientific research began in 1914 with its first staining application by the American anatomist and embryologist, Dr. Herbert McLean Evans.[1][2] In recognition of his significant contributions to the development and use of dyes, the Eastman Kodak Company began marketing the dye under the name "Evans Blue" in 1936.
The utility of Evans Blue in biomedical research stems from a unique combination of its physicochemical properties. It is highly water-soluble and is excreted from the body slowly.[1][2] However, its most critical characteristic is its remarkably high affinity for serum albumin, the most abundant protein in blood plasma.[2] This strong, non-covalent binding transforms the relatively small Evans Blue molecule into a large molecular weight protein tracer, effectively allowing researchers to track the movement and distribution of albumin within the circulatory system and beyond.[2] This principle formed the basis of its two primary original applications: the determination of plasma volume and the assessment of vascular permeability.
Physicochemical and Binding Properties of this compound
The unique characteristics of this compound are central to its historical and ongoing applications in research. A summary of its key quantitative properties is presented below.
| Property | Value | Reference |
| Chemical Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [3] |
| Molecular Weight | 960.81 g/mol | [3] |
| Complex with Albumin (Molecular Weight) | ~69 kDa | [2] |
| Maximal Spectral Absorption (in water) | ~620 nm | [2] |
| Fluorescence Emission (bound to albumin) | ~680 nm | [3] |
| Binding to Serum Albumin | High Affinity | [1][3] |
| Albumin Binding Capacity (Humans and Dogs) | 8-14 moles of Evans Blue per mole of albumin | [2] |
| Protein Binding Affinity (attributed to tetrasulfonic acid group) | ~70% | [2] |
Original Applications in Research
The early applications of this compound revolutionized the study of circulatory physiology and the understanding of vascular barriers.
Determination of Plasma and Blood Volume
Prior to the advent of Evans Blue, accurately measuring blood volume was a significant challenge for clinicians and physiologists. In 1915, N.M. Keith, L.G. Rowntree, and J.T. Geraghty introduced a groundbreaking method for determining plasma volume using a vital dye, which was later refined with the use of Evans Blue.[1] The underlying principle is the dye-dilution method. A known quantity of Evans Blue is injected intravenously, where it rapidly binds to plasma albumin. After a sufficient period for the dye to distribute evenly throughout the circulatory system, a blood sample is taken. The concentration of the dye in the plasma is then measured. By knowing the initial amount of dye injected and its final concentration in the plasma, the total plasma volume can be calculated. This technique provided a relatively simple and accurate way to assess blood volume, which was invaluable in both clinical and research settings.
Assessment of Vascular Permeability and the Blood-Brain Barrier
The large size of the Evans Blue-albumin complex (approximately 69 kDa) prevents it from crossing intact blood vessel walls under normal physiological conditions.[2] This characteristic made Evans Blue an excellent tool for studying vascular permeability. If the integrity of a blood vessel is compromised, as in cases of inflammation or injury, the Evans Blue-albumin complex will leak out into the surrounding tissue, causing a visible blue staining.
This application was particularly significant in the study of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4] Early researchers utilized Evans Blue to demonstrate the existence and integrity of this barrier. When injected into the bloodstream of a healthy animal, the brain and spinal cord would remain unstained, indicating that the dye-albumin complex could not penetrate the BBB.[5] Conversely, in experimental models of neurological damage or disease, the appearance of blue staining in the neural tissue provided a clear and compelling visual indicator of a breach in the blood-brain barrier.
Experimental Protocols
The following are detailed methodologies for the key historical experiments cited in this guide.
Determination of Plasma Volume using the Dye-Dilution Method (Based on the principles of Keith, Rowntree, and Geraghty, 1915)
Objective: To determine the total plasma volume in a subject.
Materials:
-
Sterile this compound solution (e.g., 0.5% in physiological saline)
-
Syringes and needles for injection and blood sampling
-
Tourniquet
-
Antiseptic swabs
-
Centrifuge
-
Test tubes
-
Spectrophotometer or colorimeter
Methodology:
-
Preparation of the Dye: A precisely measured amount of sterile this compound solution is drawn into a syringe. The exact volume and concentration must be recorded.
-
Baseline Blood Sample: A baseline blood sample is drawn from the subject's vein (typically in the arm) before the dye is injected. This sample will be used to create a "blank" for the spectrophotometric analysis.
-
Dye Injection: The prepared Evans Blue solution is injected intravenously into the subject. The time of injection is carefully noted.
-
Dye Distribution: A period of time (e.g., 10 minutes) is allowed for the dye to circulate and distribute evenly throughout the bloodstream.
-
Post-Injection Blood Sample: After the distribution period, a second blood sample is drawn from a vein in the opposite arm to avoid contamination from the injection site.
-
Plasma Separation: Both the baseline and post-injection blood samples are centrifuged to separate the plasma from the blood cells.
-
Spectrophotometric Analysis: The spectrophotometer is calibrated using the plasma from the baseline blood sample (the "blank"). The absorbance of the plasma from the post-injection sample is then measured at the wavelength of maximum absorbance for Evans Blue (~620 nm).
-
Calculation of Plasma Volume: The concentration of Evans Blue in the post-injection plasma sample is determined by comparing its absorbance to a standard curve of known Evans Blue concentrations. The plasma volume is then calculated using the following formula:
Plasma Volume (L) = Amount of Dye Injected (mg) / Concentration of Dye in Plasma (mg/L)
Assessment of Blood-Brain Barrier Permeability
Objective: To qualitatively or quantitatively assess the integrity of the blood-brain barrier.
Materials:
-
This compound solution (e.g., 2% in physiological saline)
-
Anesthetic agent
-
Perfusion pump and solutions (e.g., saline followed by paraformaldehyde)
-
Surgical instruments for tissue dissection
-
Spectrophotometer or fluorescence microscope
-
Formamide (for quantitative analysis)
Methodology:
-
Dye Administration: A known concentration of this compound (e.g., 2% solution) is injected intravenously or intraperitoneally into the experimental animal.
-
Circulation Time: The dye is allowed to circulate for a specific period (e.g., 30-60 minutes).
-
Perfusion: The animal is deeply anesthetized and then transcardially perfused with saline to wash out the dye remaining in the blood vessels. This is followed by perfusion with a fixative like paraformaldehyde to preserve the tissue.
-
Tissue Dissection: The brain is carefully dissected from the skull.
-
Qualitative Assessment: The brain is visually inspected for areas of blue staining. The presence of blue coloration in the brain parenchyma indicates a compromised blood-brain barrier. For microscopic examination, brain tissue can be sectioned and viewed under a fluorescence microscope, where Evans Blue emits a red fluorescence.
-
Quantitative Assessment: For a quantitative measure of dye extravasation, the dissected brain tissue is weighed and then incubated in formamide for a period of time (e.g., 24-48 hours) to extract the this compound. The formamide supernatant is then collected, and its absorbance is measured with a spectrophotometer at ~620 nm. The concentration of the dye is determined from a standard curve and is typically expressed as the amount of dye per gram of tissue.
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Figure 1: Experimental workflow for plasma volume determination using the this compound-dilution method.
Figure 2: Conceptual diagram of vascular permeability assessment using the Evans Blue-albumin complex.
References
- 1. catalog.hathitrust.org [catalog.hathitrust.org]
- 2. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 4. hanlab.cc [hanlab.cc]
- 5. An accurate method of plasma volume measurement by direct analysis of Evans blue spectra in plasma without dye extraction: origins of albumin-space variations during maximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Evans Blue Dye molecular weight and chemical structure.
Evans Blue Dye: A Technical Guide for Researchers
Evans Blue (also known as T-1824 or Direct Blue 53) is a synthetic bis-azo dye widely utilized in biomedical research.[1] Its primary value stems from its exceptionally high affinity for serum albumin, the most abundant protein in blood plasma.[2] This property allows the dye-albumin complex to serve as a high molecular weight tracer (approximately 69 kDa) for various physiological and pathological assessments.[3] This technical guide provides an in-depth overview of Evans Blue's chemical properties, core mechanisms, and detailed experimental protocols for its application in scientific research.
Core Properties and Chemical Structure
Evans Blue is characterized by its tetrasulfonated structure, which contributes to its high water solubility and strong, non-covalent binding to albumin.[1] The key quantitative and chemical data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | tetrasodium (6E,6'E)-6,6'-[(3,3'-dimethylbiphenyl-4,4'-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(4-amino-5-oxo-5,6-dihydronaphthalene-1,3-disulfonate) | [2] |
| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [1][2][4][5][6] |
| Molecular Weight | 960.81 g/mol | [2][4][6][7] |
| CAS Number | 314-13-6 | [1][4][5] |
| Synonyms | T-1824, Direct Blue 53, C.I. 23860 | [1][5][8] |
| Appearance | Blue crystals with a greenish-bronze luster or dark brown to black powder | [1] |
| Solubility (Water) | Approx. 280 g/L at 20°C | [1][3] |
| Maximum Absorption (λmax) | 620 nm | [1][9] |
| Fluorescence Emission | ~680 nm (when excited with green light) | [2] |
Chemical Structure:
The structure of Evans Blue features two symmetrical naphthalene disulfonate moieties linked by a dimethylbiphenyl diazene core.
Caption: Simplified block representation of the Evans Blue molecule.
Principle of Action: Albumin Binding and Vascular Permeability
The fundamental principle behind most applications of Evans Blue is its avid binding to serum albumin. Under normal physiological conditions, the endothelial barrier lining blood vessels is impermeable to large molecules like albumin. Therefore, the Evans Blue-albumin complex is confined to the vasculature.[10] In pathological conditions characterized by increased vascular permeability—such as inflammation, injury, or tumor angiogenesis—the integrity of the endothelial barrier is compromised.[10] This allows the Evans Blue-albumin complex to leak from the blood vessels into the surrounding interstitial tissue, a process known as extravasation.[10] The accumulation of the blue dye in tissues serves as a direct and quantifiable indicator of vascular leakage.
Caption: Mechanism of Evans Blue as a vascular permeability marker.
Experimental Protocols
Assessment of Blood-Brain Barrier (BBB) Permeability
The blood-brain barrier (BBB) is a highly selective barrier that normally prevents macromolecules from entering the central nervous system (CNS).[2] A compromised BBB allows the Evans Blue-albumin complex to enter the brain tissue, which can be quantified.
Methodology:
-
Preparation: Prepare a 2% (w/v) solution of this compound in sterile 0.9% saline. Ensure it is fully dissolved and filter-sterilized.
-
Administration: Anesthetize the subject animal (e.g., CD-1 mouse).[4] Inject the Evans Blue solution (e.g., 4 mL/kg) intravenously, typically via the jugular or tail vein.[4]
-
Circulation: Allow the dye to circulate for a specified period (e.g., 60-120 minutes).[1]
-
Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with saline to wash out the dye remaining in the cerebral vasculature. This step is critical to ensure that the measured dye is only that which has extravasated into the brain parenchyma.
-
Tissue Collection: Dissect the brain and other relevant tissues. The brain can be visually inspected for blue staining.
-
Quantification:
-
Weigh the brain tissue.
-
Homogenize the tissue in a solvent such as formamide.[9]
-
Incubate the homogenate (e.g., for 48-72 hours at room temperature) to extract the dye.[9]
-
Centrifuge the samples to pellet the tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[9]
-
Calculate the concentration of Evans Blue using a standard curve and express it as µg of dye per gram of tissue.
-
Caption: Experimental workflow for BBB permeability assessment.
Cell Viability Assay (Membrane Integrity)
Evans Blue is a non-permeating dye, meaning it cannot cross the intact plasma membrane of live cells.[6] If the membrane is compromised, as in dead or dying cells, the dye can enter and stain the intracellular components blue.[6][11]
Methodology:
-
Reagent Preparation: Prepare a 1% (w/v) Evans Blue solution in a suitable buffer or MilliQ water.[11][12] Filter the solution through a 0.2 µm filter to remove undissolved particles.[11][12]
-
Cell Staining:
-
Harvest a cell suspension (e.g., algal culture or dissociated tissue cells).[11]
-
Mix the cell suspension with the Evans Blue solution. A common ratio is 900 µL of cell culture to 100 µL of 1% Evans Blue.[11][12]
-
Incubate the mixture at room temperature for 15-20 minutes, preferably protected from light.[11][12]
-
-
Washing:
-
Visualization and Analysis:
-
Resuspend the final cell pellet in a small volume (10-20 µL).[11][12]
-
Mount a small aliquot on a glass slide with a coverslip.
-
Observe under a light microscope. Live cells will appear unstained (translucent), while dead cells will be stained blue.
-
Count the number of blue (dead) cells and total cells to determine the percentage of cell death.
-
Caption: Workflow for determining cell viability using Evans Blue.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 3. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. thomassci.com [thomassci.com]
- 7. This compound | C34H24N6Na4O14S4 | CID 9566057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evans blue assay to stain dead cells. [protocols.io]
- 12. protocols.io [protocols.io]
A Technical Guide to the Spectrophotometric Properties of Evans Blue Dye for Researchers and Drug Development Professionals
Introduction: Evans Blue (EB), also known as T-1824, is a diazo dye with a strong affinity for serum albumin.[1] This property has made it an invaluable tool in physiological and pharmacological research for decades. Its intense blue color and fluorescent properties allow for both qualitative and quantitative measurements in various biological applications. This technical guide provides an in-depth overview of the spectrophotometric properties of Evans Blue, detailed experimental protocols for its key applications, and an exploration of its known interactions with cellular signaling pathways.
Core Spectrophotometric and Physicochemical Properties
The utility of Evans Blue dye in biomedical research is fundamentally linked to its distinct spectral characteristics and its interaction with plasma proteins. A summary of its key quantitative properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [1] |
| Molecular Weight | 960.81 g/mol | [1] |
| Absorption Maximum (λmax) | ~620 nm (in plasma/bound to albumin) | [2] |
| Molar Absorptivity (ε) | Approximately 86,000 M⁻¹cm⁻¹ at 606 nm in PBS | [3] |
| Excitation Maximum | ~620 nm | [4] |
| Emission Maximum | ~680 nm | [1][4] |
| Fluorescence Quantum Yield (ΦF) | Not consistently reported in the literature. The fluorescence is widely utilized for qualitative and relative quantification. |
Key Applications and Experimental Protocols
Evans Blue is predominantly used for the determination of plasma volume and the assessment of vascular permeability. Its high affinity for serum albumin restricts it to the intravascular compartment under normal physiological conditions.[1]
Determination of Plasma Volume
This method relies on the dilution principle. A known amount of Evans Blue is injected intravenously, and after allowing it to circulate and bind to plasma albumin, its concentration in a collected blood sample is determined spectrophotometrically.
Experimental Protocol:
-
Preparation of Evans Blue Solution:
-
Prepare a sterile 0.5% (w/v) solution of this compound in physiological saline (0.9% NaCl).
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulate matter.
-
-
Animal Preparation and Dye Administration:
-
Anesthetize the subject animal according to approved institutional protocols.
-
Record the animal's body weight to calculate the injection volume.
-
Collect a pre-injection blood sample to serve as a blank.
-
Inject a precise volume of the Evans Blue solution intravenously (e.g., via the tail vein in rodents). The exact volume will depend on the animal model and experimental design.
-
-
Blood Sampling:
-
After a specific circulation time (typically 5-10 minutes to ensure complete mixing within the plasma), collect a post-injection blood sample from a site contralateral to the injection site.
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Prepare a standard curve of known Evans Blue concentrations in plasma from the pre-injection sample.
-
Measure the absorbance of the post-injection plasma sample and the standards at the absorbance maximum of the Evans Blue-albumin complex (approximately 620 nm) using a spectrophotometer.
-
Calculate the concentration of Evans Blue in the post-injection plasma using the standard curve.
-
-
Calculation of Plasma Volume:
-
Plasma Volume (mL) = (Total amount of dye injected (mg)) / (Concentration of dye in plasma (mg/mL))
-
Experimental Workflow for Plasma Volume Determination:
Assessment of Vascular Permeability
In conditions such as inflammation or injury, the integrity of the vascular endothelium can be compromised, leading to the leakage of plasma proteins, including albumin, into the surrounding tissue. Since Evans Blue is bound to albumin, its extravasation serves as a reliable marker for increased vascular permeability.[2]
Experimental Protocol:
-
Dye Administration:
-
Following the same procedure as for plasma volume determination, inject a known concentration and volume of Evans Blue solution intravenously.
-
-
Induction of Permeability (if applicable):
-
If studying the effect of a specific agent on vascular permeability, administer the agent (e.g., locally or systemically) after the Evans Blue has circulated.
-
-
Tissue Collection and Dye Extraction:
-
After a predetermined time, euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye.
-
Dissect the tissue of interest, weigh it, and homogenize it in a suitable solvent, such as formamide or a trichloroacetic acid (TCA) solution.
-
Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the this compound from the tissue.
-
-
Quantification:
-
Centrifuge the tissue homogenate to pellet any debris.
-
Measure the absorbance or fluorescence of the supernatant. For absorbance, use a wavelength of approximately 620 nm. For fluorescence, use an excitation wavelength of ~620 nm and an emission wavelength of ~680 nm.[4]
-
Create a standard curve of known Evans Blue concentrations in the same extraction solvent.
-
Calculate the amount of Evans Blue per gram of tissue.
-
Experimental Workflow for Vascular Permeability Assessment:
Interactions with Signaling Pathways
Beyond its utility as a tracer, Evans Blue exhibits pharmacological activity and can interact with several cellular signaling pathways. This is a critical consideration for researchers to avoid misinterpretation of experimental results.
Known Interactions:
-
P2X Purinergic Receptors: Evans Blue is known to be an antagonist of certain P2X receptors.[1][5] Specifically, it has been shown to inhibit the P2X4 receptor, which in turn blocks the downstream activation of the p38 MAPK signaling pathway.[5] This inhibitory action has been linked to potential neuroprotective effects in models of ischemic stroke.[5]
-
Glutamate Receptors: The dye acts as a negative allosteric modulator of AMPA and kainate receptors, which are ionotropic glutamate receptors crucial for synaptic transmission.[1]
-
Vesicular Glutamate Transporters (VGLUTs): Evans Blue can inhibit the uptake of glutamate into synaptic vesicles by blocking VGLUTs.[1]
-
Inflammatory Signaling: While not fully elucidated, the involvement of Evans Blue in modulating inflammatory responses is an area of active research. Given its interaction with P2X receptors, which are implicated in inflammation, it is plausible that Evans Blue could have broader effects on inflammatory cascades.
Signaling Pathway Diagram: Inhibition of P2X4R/p38 Pathway by Evans Blue
Conclusion
Evans Blue remains a robust and versatile tool for researchers in various fields. Its well-characterized spectrophotometric properties allow for reliable quantification in established protocols for measuring plasma volume and vascular permeability. However, professionals in drug development and neuroscience must be cognizant of its pharmacological activities, particularly its inhibitory effects on purinergic and glutamatergic signaling. Awareness of these interactions is crucial for the accurate design and interpretation of experiments where Evans Blue is used as a tracer. Future research may further delineate its influence on other signaling cascades, enhancing its utility and ensuring its appropriate application in biomedical science.
References
- 1. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 2. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evans Blue Might Produce Pathologically Activated Neuroprotective Effects via the Inhibition of the P2X4R/p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Assessing Vascular Permeability Using Evans Blue Dye
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Evans Blue Dye (EBD) method for assessing vascular permeability. It details the core principles of the assay, provides step-by-step experimental protocols for both in vivo and in vitro applications, and summarizes key quantitative data. Furthermore, this guide illustrates the critical signaling pathways involved in regulating endothelial barrier function, offering a complete resource for professionals in the field.
Core Principles of the this compound Vascular Permeability Assay
The this compound assay is a widely used method to quantify changes in vascular permeability.[1][2] The principle of this assay is based on the high affinity of Evans Blue, an azo dye, for serum albumin, the most abundant protein in blood plasma.[3][4]
Under normal physiological conditions, the endothelial lining of blood vessels forms a semipermeable barrier that is largely impermeable to large molecules like albumin.[5] When EBD is introduced into the circulation, it rapidly binds to albumin, forming a large molecular complex (approximately 69 kDa).[1] This EBD-albumin complex is retained within the vasculature.
In conditions of increased vascular permeability, such as inflammation, the integrity of the endothelial barrier is compromised. This allows the EBD-albumin complex to extravasate from the blood vessels into the surrounding tissues. The amount of dye that accumulates in the tissue is directly proportional to the degree of vascular leakage.[6] This extravasated dye can then be extracted and quantified spectrophotometrically, providing a reliable and straightforward measure of vascular permeability.[5]
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize key quantitative parameters associated with the this compound assay.
Table 1: Physicochemical Properties of this compound and Albumin
| Parameter | This compound (EBD) | EBD-Albumin Complex |
| Molecular Weight | 960.82 g/mol [3] | ~69,000 g/mol [1] |
| Absorbance Maximum (in Formamide) | 620 nm[5] | 620 nm |
| Fluorescence Excitation | 470 nm and 540 nm[4] | Not typically used for quantification |
| Fluorescence Emission | 680 nm[4] | Not typically used for quantification |
Table 2: Typical Experimental Parameters for In Vivo EBD Assay in Mice
| Parameter | Typical Range/Value |
| EBD Concentration | 0.5% - 3% (w/v) in sterile saline[7][8] |
| Injection Volume | 100 µL per mouse or 1-4 mL/kg body weight[7][9] |
| Route of Administration | Intravenous (tail vein, jugular vein)[7][10] |
| Circulation Time | 20 minutes - 2 hours[8][11][12] |
| Extraction Solvent | Formamide[10][13] |
| Extraction Conditions | 55-60°C for 24-72 hours[10][12][13] |
| Spectrophotometric Reading | 610-620 nm (primary), 740 nm (correction for turbidity)[6][14] |
Experimental Protocols
This section provides detailed methodologies for performing vascular permeability assays using this compound.
In Vivo Vascular Permeability Assay (Miles Assay)
This protocol is a widely used method for quantifying localized vascular leakage in the skin in response to permeability-inducing agents.[11]
Materials:
-
This compound (Sigma, Cat. No. E2129 or equivalent)
-
Sterile 0.9% saline
-
Permeability-inducing agent (e.g., histamine, VEGF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Formamide
-
Spectrophotometer and 96-well plates
Procedure:
-
Preparation of EBD Solution: Prepare a 0.5% or 1% (w/v) solution of this compound in sterile 0.9% saline. Ensure the dye is completely dissolved and filter-sterilize through a 0.22 µm filter.[7]
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic.
-
EBD Administration: Inject 100 µL of the EBD solution intravenously via the tail vein. Allow the dye to circulate for 30 minutes.[11]
-
Intradermal Injections: After the circulation period, make intradermal injections (20-50 µL) of the permeability-inducing agent at various concentrations into the dorsal skin. Inject an equivalent volume of saline as a vehicle control on the contralateral side.
-
Tissue Collection: After 20-30 minutes, euthanize the animal by an approved method. Carefully dissect the skin at the injection sites.
-
Dye Extraction:
-
Quantification:
-
Centrifuge the tubes to pellet any tissue debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 620 nm using a spectrophotometer. Use formamide as a blank.[10]
-
To correct for turbidity, a second reading can be taken at 740 nm and subtracted from the 620 nm reading.[14]
-
Create a standard curve using known concentrations of EBD in formamide to determine the amount of extravasated dye per milligram of tissue.
-
In Vitro Endothelial Permeability Assay
This protocol assesses the permeability of a cultured endothelial cell monolayer.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
This compound
-
Bovine Serum Albumin (BSA)
-
Permeability-inducing agent
-
Spectrophotometer
Procedure:
-
Cell Culture: Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Preparation of EBD-BSA Solution: Prepare a solution of 4% BSA in cell culture medium. Add this compound to a final concentration of 0.067 mg/mL and incubate for 30 minutes at 37°C.
-
Permeability Assay:
-
Wash the endothelial monolayer with serum-free medium.
-
Add the permeability-inducing agent to the upper chamber and incubate for the desired time.
-
Replace the medium in the upper chamber with the EBD-BSA solution.
-
Add fresh medium to the lower chamber.
-
Incubate for 10-30 minutes at 37°C.
-
-
Quantification:
-
Collect the medium from the lower chamber.
-
Measure the absorbance of the medium at 620 nm.
-
The amount of EBD that has passed through the monolayer into the lower chamber is indicative of the monolayer's permeability.
-
Signaling Pathways Regulating Vascular Permeability
Several signaling pathways converge to regulate the integrity of the endothelial barrier. The following diagrams, generated using the DOT language, illustrate key pathways.
Experimental Workflow for In Vivo Vascular Permeability Assay
VEGF Signaling Pathway Increasing Vascular Permeability
Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability.[15][16]
Histamine Signaling Pathway Increasing Vascular Permeability
Histamine is a well-known inflammatory mediator that increases vascular permeability.[17][18]
Role of Rho GTPases in Regulating Endothelial Permeability
The Rho family of small GTPases plays a critical role in regulating the endothelial cytoskeleton and cell-cell junctions, thereby modulating permeability.[19][20]
References
- 1. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. gspchem.com [gspchem.com]
- 4. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 5. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. This compound assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of vascular permeability in spinal cord using Evans Blue spectrophotometry and correction for turbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. VEGF signaling pathway | Abcam [abcam.com]
- 17. Glycolysis is integral to histamine‐induced endothelial hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histamine induced high mobility group box-1 release from vascular endothelial cells through H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rho GTPases and the regulation of endothelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Evans Blue as a Gold Standard Marker for Blood-Brain Barrier Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the blood-brain barrier (BBB) is paramount for maintaining the homeostasis of the central nervous system (CNS). Its disruption is a hallmark of numerous neurological diseases. For decades, Evans Blue dye has served as a reliable and widely used marker for assessing BBB permeability. This technical guide provides an in-depth exploration of the principles underlying the use of Evans Blue, detailed experimental protocols for its application, quantitative data from various CNS injury and disease models, and a discussion of the key signaling pathways involved in BBB breakdown.
The Core Principle: Why Evans Blue is an Effective Marker
Evans Blue is an azo dye with a high affinity for serum albumin, the most abundant protein in blood plasma.[1][2] Upon intravenous injection, Evans Blue rapidly binds to albumin, forming a large molecular complex (approximately 69 kDa).[3][4] The healthy BBB is characterized by specialized tight junctions between endothelial cells, which strictly regulate the passage of substances from the blood into the brain parenchyma.[5] Due to its size, the Evans Blue-albumin complex is effectively excluded from the CNS by an intact BBB.[2][6]
In pathological conditions such as stroke, traumatic brain injury, neuroinflammation, and neurodegenerative diseases, the integrity of the BBB can be compromised. This disruption leads to increased permeability, allowing the Evans Blue-albumin complex to extravasate from the bloodstream into the surrounding brain tissue.[1][7] The presence of the blue dye in the brain parenchyma is a direct and visible indicator of BBB breakdown.[3] The amount of extravasated dye can be quantified, providing a reliable measure of the extent of BBB disruption.[7]
Quantitative Analysis of Evans Blue Extravasation in CNS Disorders
The quantification of Evans Blue extravasation provides valuable data for comparing the extent of BBB disruption across different experimental conditions and disease models. Below are tables summarizing quantitative data from various studies.
| Disease Model | Animal Model | Time Post-Insult | Brain Region | Evans Blue Extravasation (µg/g tissue) | Reference |
| Traumatic Brain Injury (TBI) | Rat (CCI) | 48 hours | Ipsilateral Hemisphere | Sham: ~5, TBI: ~25 | [8] |
| Rat (CCI) | 24 hours | Ipsilateral Hemisphere | Sham: 0.09 ± 0.02, CCI (2.7mm depth): 0.24 ± 0.15 | [9] | |
| Ischemic Stroke | Rat (MCAO) | 3 days | Ischemic Hemisphere | Sham: ~1, MCAO: ~7.5 | [10] |
| Neuroinflammation (LPS-induced) | Mouse | 6 hours | Whole Brain | Control: ~167 pg/g, LPS: ~291 pg/g | [11] |
| Alzheimer's Disease | 5xFAD Mouse | 3 months | Cortex | Wild-type: ~0.2, 5xFAD: ~0.4 (arbitrary units) | [12] |
| rTg4510 Mouse | 12 months | Hippocampus | Wild-type: ~1000, rTg4510: ~2500 (fluorescence units) | [8] | |
| Epilepsy (Acute Seizure) | Rat | Acute Phase | Hippocampus, Cortex | Visible extravasation observed | [13] |
Detailed Experimental Protocols
Preparation of Evans Blue Solution
-
Reagents and Materials:
-
This compound powder (Sigma-Aldrich, Cat. No. E2129 or equivalent)
-
Sterile 0.9% saline solution
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sterile tubes
-
-
Procedure:
-
Prepare a 2% (w/v) Evans Blue solution by dissolving 20 mg of Evans Blue powder in 1 mL of sterile 0.9% saline.[14]
-
Vortex thoroughly to ensure complete dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter to remove any potential micro-precipitates.
-
Store the solution protected from light at 4°C for up to one week.
-
In Vivo Administration of Evans Blue
-
Animal Models:
-
This protocol is suitable for rodents (mice and rats).
-
Ensure all animal procedures are approved by the institutional animal care and use committee.
-
-
Injection Procedure (Intravenous):
Tissue Processing and Dye Extraction
-
Perfusion:
-
Deeply anesthetize the animal.
-
Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove intravascular Evans Blue.[14]
-
Continue perfusion until the fluid exiting the right atrium is clear.
-
-
Brain Tissue Homogenization and Extraction:
-
Dissect the brain and isolate the region of interest.
-
Weigh the tissue sample.
-
Homogenize the tissue in formamide (e.g., 1 mL per 100 mg of tissue).[15]
-
Incubate the homogenate at 60°C for 24-48 hours to extract the this compound.[16]
-
Alternatively, use 50% trichloroacetic acid (TCA) for extraction.[17]
-
Quantification of Evans Blue
-
Procedure:
-
Centrifuge the formamide or TCA extracts to pellet tissue debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 620 nm using a spectrophotometer.[16][17]
-
Prepare a standard curve using known concentrations of Evans Blue in the same solvent.
-
Calculate the concentration of Evans Blue in the samples and express the results as µg of dye per gram of brain tissue.
-
-
Procedure:
-
After perfusion, fix the brain tissue by post-fixation in 4% paraformaldehyde.
-
Cryoprotect the tissue in sucrose solutions.
-
Section the brain using a cryostat.
-
Mount the sections on slides and visualize using a fluorescence microscope.
-
Evans Blue fluoresces in the red spectrum (excitation ~620 nm, emission ~680 nm).[2][18]
-
The intensity of the fluorescence can be quantified using image analysis software.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in BBB Disruption
Several signaling pathways are implicated in the breakdown of the BBB. The extravasation of Evans Blue can be used as a readout to study the effects of modulating these pathways.
-
VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) is a potent mediator of vascular permeability.[1][19] Increased VEGF expression, often triggered by hypoxia or inflammation, can lead to the disruption of tight junctions and increased BBB permeability.[3][6] This occurs through the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide production.[3]
-
Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that can degrade components of the extracellular matrix and tight junction proteins, leading to BBB breakdown.[5][20] Pro-inflammatory cytokines can induce the expression and activation of MMPs, particularly MMP-2 and MMP-9.[4][21]
Experimental Workflow for Assessing BBB Integrity
The following diagram illustrates a typical experimental workflow for assessing BBB integrity using Evans Blue.
Limitations and Alternatives
While Evans Blue is a robust marker, it is essential to be aware of its limitations:
-
Binding to other proteins: Although Evans Blue has a high affinity for albumin, it may also bind to other plasma proteins, which could potentially influence the interpretation of results.[22]
-
Toxicity: At high doses, Evans Blue can be toxic to animals.[3]
-
Qualitative nature of microscopy: While fluorescence microscopy provides spatial information, quantification can be challenging and may not be as precise as spectrophotometry.
Alternatives to Evans Blue include:
-
Sodium fluorescein: A smaller molecular weight tracer that can also be used to assess BBB permeability.[23]
-
Dextrans of varying molecular weights: Fluorescently labeled dextrans can be used to assess the size-selectivity of BBB disruption.[19][22]
-
Radiolabeled molecules: Radiotracers such as radiolabeled albumin or sucrose can provide highly quantitative data on BBB permeability.[22]
Conclusion
Evans Blue remains a cornerstone in the study of blood-brain barrier integrity due to its reliability, simplicity, and cost-effectiveness. Its strong affinity for serum albumin provides a clear and quantifiable measure of BBB disruption in a wide range of neurological disorders. By understanding the underlying principles, adhering to standardized protocols, and being mindful of its limitations, researchers can continue to leverage this powerful tool to advance our understanding of CNS pathophysiology and to develop novel therapeutic strategies for brain diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Disruption of the Blood-Brain Barrier During Neuroinflammatory and Neuroinfectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF signaling pathway | Abcam [abcam.com]
- 4. bauerhartzlab.org [bauerhartzlab.org]
- 5. Frontiers | Matrix Metalloproteinases and Blood-Brain Barrier Disruption in Acute Ischemic Stroke [frontiersin.org]
- 6. JCI - Astrocyte-derived VEGF-A drives blood-brain barrier disruption in CNS inflammatory disease [jci.org]
- 7. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroinflammation: A Common Pathway in CNS Diseases as Mediated at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-induced blood brain barrier permeability is enhanced by alpha-synuclein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin A1 restores cerebrovascular integrity concomitant with reduced amyloid-β and tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurovascular Matrix Metalloproteinases and the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Characterization of a Translational Mouse Model for Blood–Brain Barrier Leakage in Cerebral Small Vessel Disease [mdpi.com]
- 18. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. VEGF, a Key Factor for Blood Brain Barrier Injury After Cerebral Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Matrix metalloproteinases in the brain and blood–brain barrier: Versatile breakers and makers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Matrix Metalloproteinase in Blood-Brain Barrier Breakdown in Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Blood-Brain Barrier Dysfunction Amplifies the Development of Neuroinflammation: Understanding of Cellular Events in Brain Microvascular Endothelial Cells for Prevention and Treatment of BBB Dysfunction [frontiersin.org]
- 23. Distinct patterns of cerebral extravasation by Evans blue and sodium fluorescein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evans Blue Dye: A Technical Guide to its Vital Stain Properties for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the vital stain properties of Evans Blue (EB) dye for researchers, scientists, and drug development professionals. Evans Blue, a synthetic bis-azo dye, is a valuable tool in biomedical research due to its high affinity for serum albumin and its utility in assessing plasma volume, vascular permeability, and cell viability.
Core Properties of Evans Blue Dye
Evans Blue (also known as T-1824 or Direct Blue 53) is a water-soluble dye with a strong, non-covalent affinity for serum albumin, the most abundant protein in blood plasma.[1][2][3] This binding is a cornerstone of its application as a vital stain. Once bound to albumin, the dye is effectively confined to the vascular compartment under normal physiological conditions, as the large albumin-dye complex cannot readily cross intact endothelial barriers.[2][4]
| Property | Value | Reference |
| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [1][5] |
| Molecular Weight | 960.81 g/mol | [1][5][6] |
| Appearance | Dark brown to black powder or blue crystals with a greenish-bronze luster | [1] |
| Solubility | High in water (~280 g/L at 20°C), slight in ethanol, nearly insoluble in nonpolar solvents | [1] |
| Maximum Absorption (λmax) | 620 nm | [1][7] |
| Fluorescence Excitation | 470 nm and 540 nm (peaks); 620 nm | [6][8][9] |
| Fluorescence Emission | 680 nm | [6][8][9] |
| Albumin Binding Affinity | High (approximately 99% binds to plasma proteins) | [1][2] |
Mechanism of Action as a Vital Stain
The utility of Evans Blue as a vital stain hinges on two primary principles: its exclusion by healthy cells and intact biological barriers, and its entry into compromised cells or tissues.
-
Vascular Integrity: In a healthy vascular system, the Evans Blue-albumin complex is too large to pass through the tight junctions of the endothelium.[2][4] Therefore, the dye remains within the bloodstream, providing a clear demarcation of the vascular space.
-
Compromised Barriers: In conditions that increase vascular permeability, such as inflammation or injury, the endothelial barrier is disrupted.[2][4] This allows the Evans Blue-albumin complex to extravasate into the surrounding tissues, resulting in a characteristic blue staining of the affected area.[2]
-
Cell Viability: For individual cells, a healthy, intact plasma membrane will exclude the this compound.[2][10] However, in necrotic or apoptotic cells where membrane integrity is compromised, the dye can enter and stain the cytoplasm blue.[2][10][11]
Caption: Mechanism of Evans Blue as a vital stain.
Key Experimental Applications and Protocols
This compound is a versatile tool employed in a range of experimental contexts. Below are detailed protocols for its most common applications.
Assessment of Vascular Permeability (Miles Assay)
This assay quantifies the leakage of plasma proteins from blood vessels into the surrounding tissue, a hallmark of inflammation and various pathologies.
Experimental Workflow:
Caption: Experimental workflow for assessing vascular permeability.
Detailed Protocol:
-
Preparation of Evans Blue Solution: Prepare a 0.5% to 2% (w/v) solution of this compound in sterile 0.9% saline.[4][12] Ensure the dye is fully dissolved and filter-sterilize the solution using a 0.22 µm syringe filter.[12][13]
-
Animal Preparation and Injection: Anesthetize the experimental animal (typically a mouse or rat). Inject the Evans Blue solution intravenously, commonly via the tail vein, at a dosage of approximately 50 mg/kg.[7]
-
Induction of Permeability: If studying induced permeability, administer the agent of interest (e.g., inflammatory mediators) via an appropriate route (e.g., intradermal injection).[12]
-
Dye Circulation: Allow the dye to circulate for a defined period, typically 20 to 60 minutes.[4][7]
-
Perfusion and Tissue Harvest: Euthanize the animal and perform cardiac perfusion with saline to flush the unbound dye from the vasculature.[13] Carefully dissect the tissues of interest.
-
Dye Extraction: Weigh the harvested tissue and place it in formamide (e.g., 1 mL per 100 mg of tissue) to extract the this compound.[4][7] Incubate at room temperature or 56°C for 24-72 hours.[7][13]
-
Quantification: Centrifuge the samples to pellet tissue debris. Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.[4][7] A standard curve of known Evans Blue concentrations in formamide should be used for accurate quantification.
Cell Viability Assay
This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.
Experimental Workflow:
Caption: Experimental workflow for cell viability assessment.
Detailed Protocol:
-
Preparation of Staining Solution: Prepare a 0.1% to 1% (w/v) Evans Blue solution in phosphate-buffered saline (PBS) or cell culture medium.[11][14]
-
Cell Staining: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the cells in the Evans Blue staining solution and incubate at room temperature for 5-20 minutes.[11][14]
-
Washing: Centrifuge the stained cells and discard the supernatant. Wash the cell pellet with PBS to remove excess, unbound dye. Repeat this step 2-3 times.[11][14]
-
Qualitative Assessment (Microscopy): Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide. Observe under a light microscope. Non-viable cells will appear blue, while viable cells will be unstained.[11][14]
-
Quantitative Assessment (Spectrophotometry): After staining, lyse the cells to release the internalized dye (e.g., using 1% SDS).[10] Centrifuge to remove cell debris and measure the absorbance of the supernatant at approximately 600-620 nm.[10][15] The amount of dye uptake is proportional to the number of non-viable cells.
Signaling Pathways and Molecular Interactions
While Evans Blue itself does not directly participate in signaling pathways, it acts as a potent inhibitor of certain glutamate transporters and receptors. This is an important consideration for researchers in neuroscience and related fields.
Caption: Inhibitory actions of Evans Blue on receptors and transporters.
Evans Blue has been shown to act as:
-
An inhibitor of L-glutamate uptake into synaptic vesicles.[16]
-
A negative allosteric modulator of AMPA and kainate receptors, inhibiting their currents.[6][16]
-
An antagonist of P2X purinoceptors.[16]
These pharmacological activities should be taken into account when designing and interpreting experiments using Evans Blue, particularly in neurological studies.
Conclusion
This compound remains a fundamental and cost-effective tool in biomedical research. Its strong affinity for albumin makes it an excellent marker for assessing vascular integrity and permeability, while its exclusion by healthy cells provides a straightforward method for determining cell viability. By understanding its core properties and adhering to established protocols, researchers can effectively leverage Evans Blue to gain critical insights in a wide array of experimental models.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gspchem.com [gspchem.com]
- 4. An in vivo Assay to Test Blood Vessel Permeability [jove.com]
- 5. scbt.com [scbt.com]
- 6. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 7. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. Evans blue assay to stain dead cells. [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Evans Blue tetrasodium salt | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
Evans Blue Dye: A Technical Guide to Assessing Cell Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evans Blue Dye (EBD) is a stable, water-soluble, and non-toxic azo dye that has long been a cornerstone in biomedical research for assessing the integrity of cell membranes.[1][2] Its utility stems from a simple principle: viable cells with intact membranes exclude the dye, while cells with compromised membranes allow its entry, resulting in a distinct blue coloration.[3][4][5] This property makes EBD an invaluable tool in a wide array of applications, from quantifying cell death in culture to evaluating tissue damage and vascular permeability in vivo.[1][2][6] This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of this compound as an indicator of cell membrane integrity, tailored for professionals in research and drug development.
Principle of the this compound Exclusion Assay
The this compound exclusion assay is predicated on the structural and functional integrity of the plasma membrane. Healthy, viable cells possess an intact lipid bilayer that is impermeable to large molecules like EBD (FW 960.8 g/mol ).[2][7] When the cell membrane is compromised due to injury, apoptosis, or necrosis, its permeability increases, allowing EBD to enter the cell and bind to intracellular proteins, staining the cytoplasm blue.[3][4][8] In vivo, EBD has a high affinity for and binds firmly to serum albumin.[1][7][9] This EBD-albumin complex acts as a tracer; under normal physiological conditions, it is confined to the vasculature.[9][10] In instances of increased vascular permeability or tissue damage, the complex extravasates into the surrounding tissue, providing a macroscopic and microscopic marker of injury.[2][9][11]
Key Applications
The versatility of the EBD assay lends itself to a multitude of research applications:
-
Cell Viability and Cytotoxicity Assays: A straightforward method to quantify cell death in response to chemical compounds, environmental stressors, or genetic modifications.[3][4]
-
Assessment of Tissue Injury: Widely used to delineate and quantify damage in various tissues, including skeletal muscle, brain, and heart.[2][6][11]
-
Vascular Permeability and Blood-Brain Barrier Integrity: A common method to assess leakage in blood vessels and the integrity of the blood-brain barrier (BBB).[10][11][12][13]
-
Drug Efficacy and Toxicity Screening: Employed in preclinical studies to evaluate the protective effects of therapeutic agents against cell and tissue damage or to assess their potential toxicity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for in vitro and in vivo applications.
In Vitro Cell Viability Assay
This protocol is suitable for assessing cell death in cultured cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
0.4% (w/v) Evans Blue solution in PBS
-
Microscope
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells under desired experimental conditions.
-
Harvest cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of PBS.
-
Add an equal volume of 0.4% Evans Blue solution to the cell suspension and mix gently.
-
Incubate for 5-10 minutes at room temperature.
-
Load a hemocytometer with the cell suspension.
-
Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells.
-
Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100.
In Vivo Assessment of Muscle Injury
This protocol is adapted for evaluating skeletal muscle damage in rodent models.[2][6]
Materials:
-
1% (w/v) this compound solution in sterile PBS
-
Anesthesia
-
Surgical tools for tissue dissection
-
Formamide or 1% SDS for dye extraction
-
Spectrophotometer or fluorescence microscope
Procedure:
-
Administer 1% EBD solution to the animal via intravenous (tail vein) or intraperitoneal injection. A typical dose is 10 µl per gram of body weight.[6]
-
Allow the dye to circulate for a specified period (e.g., 3-24 hours), depending on the experimental model.[2][6]
-
Euthanize the animal and perfuse with saline to remove intravascular dye.
-
Dissect the muscle tissue of interest. The presence of blue coloration indicates dye uptake in damaged fibers.
-
For qualitative analysis, tissues can be fresh-frozen, sectioned, and observed under a fluorescence microscope. EBD fluoresces red.[2][6]
-
For quantitative analysis, weigh the tissue, homogenize it in a known volume of formamide or 1% SDS, and incubate to extract the dye.[3][9]
-
Centrifuge the homogenate and measure the absorbance of the supernatant at approximately 620 nm.[9][14]
-
Calculate the amount of EBD per gram of tissue using a standard curve.
In Vivo Assessment of Blood-Brain Barrier Permeability
This protocol is designed to assess the integrity of the blood-brain barrier in rodent models.[11][12][14]
Materials:
-
2% (w/v) this compound solution in sterile saline
-
Anesthesia
-
Surgical tools for perfusion and brain dissection
-
Trichloroacetic acid (TCA) or formamide for dye extraction
-
Spectrophotometer or fluorometer
Procedure:
-
Anesthetize the animal and inject 2% EBD solution intravenously (e.g., via the tail vein) at a dose of 2 ml/kg.[14]
-
Allow the dye to circulate for 1-2 hours.[11]
-
Perform transcardial perfusion with saline until the fluid from the right atrium runs clear to remove intravascular dye.[14]
-
Decapitate the animal and dissect the brain tissue of interest.
-
For quantitative analysis, weigh the brain tissue and homogenize it in a suitable solvent like 50% TCA.[15]
-
Centrifuge the homogenate and measure the absorbance or fluorescence of the supernatant. For fluorescence, excitation is at 620 nm and emission at 680 nm.[11][15][16]
-
Quantify the EBD concentration against a standard curve.
Data Presentation and Quantification
Quantitative analysis of EBD uptake is essential for objective comparisons between experimental groups.
Spectrophotometric Quantification
The amount of EBD extracted from tissues can be quantified by measuring its absorbance. A standard curve should be generated using known concentrations of EBD in the same solvent used for extraction.
| Concentration (µg/mL) | Absorbance at ~620 nm |
| 0 | 0.000 |
| 2 | 0.050 |
| 4 | 0.100 |
| 8 | 0.200 |
| 16 | 0.400 |
| 32 | 0.800 |
| Table 1: Example of a standard curve for this compound quantification. Actual values will vary based on the spectrophotometer and solvent used. |
The concentration of EBD in the tissue is typically expressed as µg of dye per gram of tissue.
Fluorometric Quantification
Fluorometry offers a more sensitive method for EBD quantification.[15][16]
| Concentration (ng/mL) | Fluorescence Intensity (a.u.) |
| 0 | 0 |
| 50 | 1500 |
| 100 | 3000 |
| 200 | 6000 |
| 400 | 12000 |
| 800 | 24000 |
| Table 2: Representative data for a fluorometric standard curve of this compound. Excitation ~620 nm, Emission ~680 nm. |
Visualizations
Mechanism of this compound Exclusion and Uptake
Caption: Mechanism of this compound as a cell viability marker.
Experimental Workflow for In Vivo Tissue Permeability
Caption: General experimental workflow for in vivo EBD assay.
Advantages and Limitations
Advantages:
-
Simplicity and Cost-Effectiveness: The assay is technically straightforward and relatively inexpensive to perform.[3][4]
-
Versatility: Applicable across a wide range of cell types, tissues, and animal models.[1]
-
Both Qualitative and Quantitative: Allows for both visual assessment of tissue damage and precise quantification of dye uptake.[3][9]
Limitations:
-
Toxicity: While generally considered non-toxic for acute in vivo studies, potential long-term effects or cytotoxicity in sensitive cell lines should be considered.[1][17]
-
Binding to Albumin: The strong binding to albumin is advantageous for vascular permeability studies but can be a confounding factor if not properly accounted for.[7]
-
Distinction of Apoptosis vs. Necrosis: EBD stains cells with compromised membranes, making it unable to distinguish between different modes of cell death like apoptosis and necrosis without the use of other markers.
-
Background Staining: Incomplete perfusion in in vivo studies can lead to background staining from residual intravascular dye.
Conclusion
The this compound exclusion assay remains a robust and valuable technique for assessing cell membrane integrity. Its simplicity, versatility, and amenability to both qualitative and quantitative analysis make it a powerful tool in the arsenal of researchers and drug development professionals. By understanding its principles, adhering to standardized protocols, and being mindful of its limitations, scientists can continue to leverage this classic method to gain critical insights into cell viability, tissue injury, and vascular permeability.
References
- 1. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exclusion assay: Mechanisms, protocols, and applications in cell viability analysis | Deep Science Publishing [deepscienceresearch.com]
- 6. hanlab.cc [hanlab.cc]
- 7. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Using this compound to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]
- 13. Evans Blue-Albumin as a Marker to Evaluate Blood-Brain Barrier Integrity in Neonatal and Adult Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. logosbio.com [logosbio.com]
Methodological & Application
Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability in Mice Using Evans Blue Dye
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Evans Blue Dye (EBD) to assess the permeability of the blood-brain barrier (BBB) in mouse models. This method is a widely used, simple, and economical technique to quantify BBB disruption in various neurological disease models and to evaluate the efficacy of therapeutic interventions aimed at protecting or restoring BBB integrity.[1][2][3]
Principle: this compound binds strongly to serum albumin, a protein that does not cross the intact BBB.[4][5] When the BBB is compromised, the EBD-albumin complex extravasates into the brain parenchyma. The amount of dye that has crossed the barrier can then be quantified, providing a reliable measure of BBB permeability.[1][2][6]
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for the EBD permeability assay.
Materials and Reagents
-
This compound (Sigma-Aldrich, Cat. No. E2129 or equivalent)
-
Anesthetic (e.g., 10% chloral hydrate, isoflurane)[9]
-
Trichloroacetic acid (TCA) or Formamide
-
Ethanol
-
Heparinized saline
-
Mice (specify strain, age, and weight)
-
Standard laboratory equipment (syringes, needles, surgical tools, homogenizer, centrifuge, spectrophotometer or fluorescence plate reader)
Preparation of this compound Solution
-
Prepare a 2% (w/v) solution of this compound in sterile 0.9% saline.[7]
-
Ensure the dye is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter to remove any particulate matter.[8][10]
Animal Preparation and EBD Injection
-
Weigh the mice to determine the correct volume of anesthetic and EBD solution to be administered.[7]
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of 10% chloral hydrate at 0.3 ml/100 g).[9]
-
Inject the 2% EBD solution intravenously (IV). Common injection routes include the tail vein, jugular vein, or femoral vein.[7][8][9] A typical dosage is 2 ml/kg to 4 ml/kg of body weight.[5][6][9] Intraperitoneal (IP) injection is also possible, though IV is more common for rapid circulation.[6]
-
Allow the dye to circulate for a specific period, typically ranging from 30 minutes to 3 hours.[5][6][9] The extremities of the mouse should appear blue, indicating systemic circulation of the dye.[5]
Perfusion and Brain Tissue Collection
-
After the designated circulation time, deeply anesthetize the mouse.
-
Open the thoracic cavity to expose the heart.
-
Perform transcardial perfusion with saline (or PBS) to remove the EBD from the cerebral vasculature. Insert a needle into the left ventricle and make an incision in the right atrium.
-
Perfuse with ice-cold saline until the fluid running from the right atrium is clear.[4][9] This step is crucial to avoid false-positive results from dye remaining in the blood vessels.
-
Decapitate the animal and carefully dissect the brain.[7] The brain region of interest can be isolated.[9]
-
The brain tissue can be used immediately or stored at -80°C for later analysis.[7]
Quantification of Evans Blue Extravasation
-
Weigh the collected brain tissue.
-
Place the tissue in a microfuge tube and add a specific volume of formamide (e.g., 500 µl).[8]
-
Incubate the samples at 55-60°C for 24-48 hours to extract the this compound from the tissue.[8]
-
After incubation, centrifuge the samples.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Use formamide as a blank.[3][8]
-
The concentration of EBD in the brain tissue is calculated using a standard curve and is typically expressed as µg of EBD per gram of brain tissue.
-
Weigh the brain tissue.
-
Homogenize the tissue in a solution of PBS and TCA (e.g., 0.75 ml PBS and 0.25 ml of 100% TCA).[4][9]
-
Sonicate and then centrifuge the homogenate (e.g., 30 min at 1,000 x g at 4°C).[4][9]
-
Collect the supernatant.
-
Quantify the EBD concentration against a standard curve.
-
For qualitative or semi-quantitative analysis, the brain tissue can be sectioned using a cryostat or vibratome.
-
The sections can then be observed under a fluorescence microscope. Evans Blue has an excitation maximum around 620 nm and an emission maximum around 680 nm.[7] This method allows for the visualization of the spatial distribution of EBD leakage.[11]
Data Presentation
Quantitative data from EBD assays should be presented in a clear and organized manner to allow for easy comparison between experimental groups.
Table 1: Quantification of BBB Permeability in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Group | Injection Route | Circulation Time (hours) | EBD Concentration (µg/g tissue) |
| Sham | Intravenous | 24 | ~ 5 |
| ICH | Intravenous | 0.5 | ~ 20 |
| ICH | Intravenous | 3 | ~ 25 |
| ICH | Intravenous | 24 | ~ 15 |
| ICH | Intraperitoneal | 0.5 | ~ 18 |
| ICH | Intraperitoneal | 3 | ~ 22 |
| ICH | Intraperitoneal | 24 | ~ 17 |
| Data are representative values adapted from literature and should be determined experimentally.[6] |
Table 2: EBD Dosage and Quantification Parameters
| Parameter | Value | Reference |
| EBD Concentration | 0.5% - 2% (w/v) | [7][8] |
| Injection Volume | 2 - 4 ml/kg | [5][9] |
| Absorbance Wavelength | 610 - 620 nm | [5][8][9] |
| Fluorescence Excitation/Emission | ~620 nm / ~680 nm | [7] |
Visualizations
Experimental Workflow Diagram
References
- 1. Using this compound to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]
- 2. Using this compound to Determine Blood‐Brain Barrier Integrity in Rodents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Dose this compound for Near-Infrared Fluorescence Imaging in Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evans Blue Dye Injection in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Evans Blue Dye (EBD) extravasation assay is a widely utilized method to assess in vivo vascular permeability. EBD firmly binds to serum albumin, and under normal physiological conditions, this large protein complex is retained within the vasculature. In instances of increased vascular permeability, often associated with inflammation or injury, the EBD-albumin complex extravasates into the surrounding tissues. The quantity of dye extracted from the tissue is directly proportional to the extent of vascular leakage. This document provides a comprehensive, step-by-step guide for performing EBD injections in rats, including detailed protocols for dye preparation, administration, and quantification.
Principle of the Assay
Under normal physiological conditions, the endothelial lining of blood vessels forms a semi-permeable barrier that restricts the passage of large molecules like albumin from the blood into the interstitial fluid.[1] this compound, when introduced into the bloodstream, rapidly binds to serum albumin.[2] Pathological conditions such as inflammation can lead to the release of vasoactive mediators (e.g., histamine, bradykinin, VEGF) that increase the permeability of this barrier.[3] This allows the EBD-albumin complex to leak out of the blood vessels and accumulate in the surrounding tissues. The amount of extravasated dye can then be quantified, providing a reliable measure of vascular permeability.[4]
Materials and Reagents
-
This compound (Sigma-Aldrich, Cat. No. E2129 or equivalent)
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Formamide (for extraction)
-
Anesthetics (e.g., Ketamine/Xylazine mixture)
-
Syringes and needles (25-27 gauge for rats)[5]
-
Spectrophotometer or plate reader
-
Homogenizer
-
Centrifuge
Safety Precautions
This compound is considered a potential irritant and carcinogen.[6] Always handle EBD in a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] Dispose of all contaminated materials and sharps in accordance with institutional guidelines.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Weighing and Dissolving: Weigh the desired amount of this compound powder in a fume hood. Prepare a 2% (w/v) solution by dissolving 20 mg of EBD in 1 mL of sterile 0.9% saline or PBS.[7] Other concentrations, such as 0.5% or 3%, can also be used depending on the specific experimental needs.[8][9]
-
Mixing: Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
Sterilization: Filter the EBD solution through a 0.22 µm syringe filter to remove any particulate matter and ensure sterility.[9]
-
Storage: The prepared solution can be stored at 4°C for a short period, protected from light. For longer-term storage, consult the manufacturer's instructions.
Protocol 2: Administration of this compound
The choice of injection route depends on the experimental design and the researcher's expertise. Intravenous injection provides rapid and complete distribution of the dye, while intraperitoneal injection is technically simpler but may result in slower and less complete absorption into the circulation.[10][11]
A. Intravenous (IV) Injection via the Tail Vein
-
Animal Preparation: Anesthetize the rat according to your institutionally approved protocol. Place the rat on a warming pad to induce vasodilation of the tail veins, which facilitates injection.[5]
-
Vein Visualization: Gently clean the tail with an alcohol wipe. The two lateral tail veins should be visible.
-
Injection: Using a 25-27 gauge needle, carefully insert the needle into one of the lateral tail veins at a shallow angle.[5]
-
Administration: Slowly inject the EBD solution. A successful injection will be indicated by the clearing of blood in the vein as the blue dye is infused. If swelling occurs at the injection site, the needle is not in the vein, and you should attempt the injection at a more proximal site.
-
Dosage: A common dosage for a 2% EBD solution is 2-3 mL/kg of body weight.[7]
-
Circulation Time: Allow the dye to circulate for a predetermined period, typically ranging from 30 minutes to 2 hours, depending on the experimental goals.[12][13]
B. Intraperitoneal (IP) Injection
-
Animal Restraint: Properly restrain the rat to expose the abdomen. Anesthesia may be used if necessary.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[14]
-
Injection: Insert the needle at a 45-degree angle into the peritoneal cavity.
-
Administration: Inject the EBD solution.
-
Dosage: A common dosage for a 2% EBD solution is 4 mL/kg of body weight.[13]
-
Circulation Time: Be aware that absorption from the peritoneal cavity is slower than intravenous administration.[10] Circulation times may need to be adjusted accordingly.
Protocol 3: Tissue Collection and Dye Extraction
-
Perfusion (Optional but Recommended): At the end of the circulation period, deeply anesthetize the rat and perform a transcardial perfusion with saline or PBS to remove intravascular EBD. This step is crucial for accurately measuring only the extravasated dye.[12]
-
Tissue Harvesting: Dissect the tissues of interest (e.g., brain, lung, kidney, skin).
-
Washing and Weighing: Gently rinse the tissues with saline or PBS to remove any blood from the surface. Blot the tissues dry and record their wet weight.
-
Homogenization: Homogenize the tissue samples in a known volume of formamide (e.g., 1 mL per 100 mg of tissue).[13]
-
Extraction: Incubate the homogenates at 55-60°C for 24-48 hours to extract the EBD from the tissue.[4][13]
-
Centrifugation: Centrifuge the samples to pellet any tissue debris.
Protocol 4: Quantification of this compound
-
Sample Preparation: Collect the supernatant from the centrifuged samples.
-
Spectrophotometry: Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.[15] Use formamide as a blank. To correct for turbidity, a second reading at 740 nm can be taken and subtracted from the 620 nm reading.[16]
-
Standard Curve: Prepare a standard curve using known concentrations of EBD in formamide.
-
Calculation: Determine the concentration of EBD in your samples by comparing their absorbance to the standard curve. The results are typically expressed as µg of EBD per gram of tissue.
Data Presentation
The following tables summarize typical quantitative data for EBD injection protocols in rats. These values can vary depending on the specific experimental conditions.
Table 1: this compound Solution Preparation and Dosages
| Parameter | Value | Reference(s) |
| Dye Concentration | 2% (w/v) in saline | [7] |
| 3% (w/v) in saline | [9] | |
| 45 mg/kg | [12] | |
| 50 mg/kg | [17] | |
| Injection Volume (IV) | 2-3 mL/kg | [7] |
| Injection Volume (IP) | 4 mL/kg | [13] |
| Circulation Time | 30 min - 2 hours | [12][13] |
Table 2: this compound Extraction and Quantification
| Parameter | Value | Reference(s) |
| Extraction Solvent | Formamide | [4][12] |
| Incubation Temperature | 55-70°C | [4][12] |
| Incubation Time | 18-48 hours | [4][12] |
| Absorbance Wavelength | 620 nm | [15] |
| Turbidity Correction | 740 nm | [16] |
| Units of Measurement | µg EBD / g tissue | [13] |
| µL plasma / g retinal wet wt / hr | [12] |
Signaling Pathways and Visualization
Vascular permeability is a complex process regulated by multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate key pathways involved.
Vascular Endothelial Growth Factor (VEGF) Signaling
Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability.[18] Upon binding to its receptor, VEGFR2, on endothelial cells, it initiates a signaling cascade that leads to the disruption of cell-cell junctions.[19]
Caption: VEGF signaling pathway leading to increased vascular permeability.
Bradykinin Signaling
Bradykinin is an inflammatory mediator that increases vascular permeability by binding to its B2 receptor on endothelial cells, leading to the production of nitric oxide and subsequent junctional disruption.[20][21]
Caption: Bradykinin signaling cascade resulting in enhanced vascular leakage.
Histamine Signaling
Histamine, released during allergic and inflammatory responses, binds to H1 receptors on endothelial cells, triggering a signaling pathway that results in increased vascular permeability.[22][23]
Caption: Histamine-mediated signaling pathway leading to increased vascular permeability.
Experimental Workflow
The following diagram outlines the general experimental workflow for the this compound extravasation assay in rats.
Caption: Experimental workflow for the this compound vascular permeability assay.
References
- 1. Vascular endothelial growth factor increases Rana vascular permeability and compliance by different signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Cellular and molecular regulation of vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Signaling Mechanisms in the Regulation of Endothelial Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Vascular delivery of intraperitoneal this compound into the blood-brain barrier-intact and disrupted rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. 2.9. This compound extravasations [bio-protocol.org]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of vascular permeability in spinal cord using Evans Blue spectrophotometry and correction for turbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Vascular endothelial growth factors and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glycolysis is integral to histamine‐induced endothelial hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histamine induced high mobility group box-1 release from vascular endothelial cells through H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
How to perform Evans Blue Dye extravasation assay for vascular leakage.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Evans Blue Dye (EBD) extravasation assay is a widely used and well-established in vivo method to quantify changes in vascular permeability.[1][2] Under normal physiological conditions, the endothelial lining of blood vessels forms a semi-permeable barrier that restricts the passage of large molecules like albumin from the bloodstream into the surrounding tissues.[2] this compound, when introduced into the circulation, readily binds to serum albumin, forming a large protein-dye complex.[2] In healthy tissues with intact vascular integrity, this complex remains within the blood vessels. However, in conditions of increased vascular permeability, such as inflammation, injury, or in response to specific signaling molecules, the endothelial barrier becomes compromised, allowing the EBD-albumin complex to leak into the interstitial space.[2][3] The amount of dye that extravasates into the tissue can then be quantified, providing a reliable measure of vascular leakage.[2] This assay is valued for its simplicity, cost-effectiveness, and quantitative nature, making it a powerful tool in preclinical research and drug development for studying various pathological conditions and the efficacy of therapeutic interventions.[4]
Principle of the Assay
The fundamental principle of the this compound extravasation assay lies in the high affinity of the dye for serum albumin.[2] The resulting EBD-albumin complex acts as a tracer for plasma protein leakage. Following intravenous injection, the dye circulates throughout the vasculature. If the endothelial barrier is compromised, the blue-colored complex will move out of the blood vessels and accumulate in the surrounding tissues, leading to a visible blue discoloration. The amount of extravasated dye in a given tissue can be extracted and quantified spectrophotometrically, providing a direct correlation to the degree of vascular permeability.
Experimental Protocols
This section provides a detailed methodology for performing the this compound extravasation assay in a rodent model.
Materials and Reagents
-
This compound (Sigma-Aldrich, Cat. No. E2129 or equivalent)
-
Phosphate-Buffered Saline (PBS), sterile
-
Formamide (Sigma-Aldrich, Cat. No. F9037 or equivalent)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Surgical instruments (scissors, forceps)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Homogenizer
-
Water bath or heating block
-
Spectrophotometer or plate reader
-
Laboratory balance
-
Animal restrainer (for tail vein injection)
Experimental Procedure
-
Preparation of this compound Solution:
-
Prepare a 0.5% (w/v) solution of this compound in sterile PBS.
-
Ensure the dye is completely dissolved. If necessary, gently warm the solution and vortex.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.[2]
-
-
Animal Preparation and Dye Injection:
-
Anesthetize the animal using an appropriate anesthetic protocol.
-
For intravenous injection, place the animal in a restrainer to expose the lateral tail vein. Warming the tail with a heat lamp or warm water can help dilate the vein, facilitating injection.[2]
-
Inject the 0.5% this compound solution intravenously at a dose of 4 mL/kg body weight. The injection should be performed slowly and carefully to avoid extravasation at the injection site.
-
-
Circulation Time:
-
Allow the this compound to circulate for a predetermined period, typically 30 to 60 minutes. This time can be optimized depending on the experimental model and the specific tissue being investigated.
-
-
Tissue Collection:
-
At the end of the circulation period, euthanize the animal using an approved method (e.g., cervical dislocation or anesthetic overdose).
-
Immediately perfuse the animal transcardially with PBS to remove the EBD from the vasculature. This step is crucial to ensure that the measured dye content in the tissue is from extravasation and not from the dye remaining in the blood vessels.
-
Dissect the tissues of interest (e.g., lung, kidney, brain, skin) and rinse them with PBS to remove any excess blood.
-
Blot the tissues dry with filter paper and weigh them.
-
-
Dye Extraction:
-
Place the weighed tissue samples into individual microcentrifuge tubes.
-
Add a specific volume of formamide to each tube (e.g., 1 mL per 100 mg of tissue) to extract the this compound.
-
Incubate the tubes at 55-60°C for 24-48 hours to ensure complete extraction of the dye from the tissue.
-
After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any tissue debris.
-
-
Quantification of this compound:
-
Carefully collect the supernatant containing the extracted dye.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Use formamide as a blank.
-
To calculate the concentration of this compound, create a standard curve using known concentrations of EBD in formamide.
-
The amount of extravasated dye is typically expressed as micrograms (µg) of EBD per gram (g) of tissue.
-
Data Presentation
Quantitative data from the this compound extravasation assay should be summarized in a clear and structured table to facilitate comparison between different experimental groups.
| Group | Treatment | N | Tissue | This compound Concentration (µg/g tissue) ± SEM | p-value vs. Control |
| Control | Vehicle | 6 | Lung | 15.2 ± 2.1 | - |
| Experimental | Drug X | 6 | Lung | 8.5 ± 1.5 | < 0.05 |
| Positive Control | Lipopolysaccharide | 6 | Lung | 45.8 ± 5.3 | < 0.001 |
| Control | Vehicle | 6 | Brain | 2.1 ± 0.5 | - |
| Experimental | Drug Y | 6 | Brain | 1.9 ± 0.4 | > 0.05 |
Visualization
Experimental Workflow
The following diagram illustrates the key steps involved in the this compound extravasation assay.
Caption: Workflow of the this compound extravasation assay.
VEGF Signaling Pathway Leading to Vascular Permeability
Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability. The following diagram illustrates the signaling cascade initiated by VEGF binding to its receptor (VEGFR2) on endothelial cells, which is a common pathway investigated using the Evans Blue assay.
Caption: VEGF signaling pathway inducing vascular permeability.
References
- 1. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VEGF Pathway: From Signaling Cascade to Inhibition via Luminex Multiplex Technology - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Evans Blue Dye Staining for In Vitro Cell Viability Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell viability is a cornerstone of in vitro toxicology, drug discovery, and fundamental cell biology research. The Evans Blue dye exclusion assay is a simple, cost-effective, and reliable method for distinguishing between viable and non-viable cells. This technique is predicated on the principle that viable cells possess intact cell membranes that are impermeable to the this compound, a hydrophilic azo dye. Conversely, cells that have lost membrane integrity, a hallmark of cell death, readily take up the dye and are stained blue. This document provides detailed protocols for the application of Evans Blue staining to assess cell viability in both suspension and adherent cell cultures, including methods for qualitative microscopic analysis and quantitative spectrophotometric analysis.
Principle of the Assay
Healthy, viable cells maintain a selectively permeable cell membrane, which acts as a barrier to prevent the entry of large molecules like Evans Blue. In contrast, non-viable cells, whether through necrosis or late-stage apoptosis, exhibit compromised membrane integrity. This loss of integrity allows the this compound to penetrate the cell and bind to intracellular proteins, resulting in a distinct blue coloration of the dead or dying cells. The number of stained cells can be determined by light microscopy, or the dye can be extracted from the stained cells and quantified using a spectrophotometer, providing a quantitative measure of cell death.[1][2]
Quantitative Data Summary
The following table provides representative data from a hypothetical in vitro cytotoxicity study using the this compound exclusion assay to evaluate the effect of a cytotoxic compound on a mammalian cell line.
| Concentration of Cytotoxic Compound (µM) | Mean Absorbance (600 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 0.050 | 0.005 | 100% |
| 1 | 0.062 | 0.007 | 97% |
| 10 | 0.125 | 0.012 | 81% |
| 50 | 0.280 | 0.025 | 42% |
| 100 | 0.450 | 0.038 | 10% |
| 200 (Positive Control) | 0.500 | 0.041 | 0% |
Experimental Protocols
Materials and Reagents
-
This compound (Sigma-Aldrich, Cat. No. E2129 or equivalent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell Culture Medium (appropriate for the cell line)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom microplates (for quantitative analysis)
-
Microscope slides and coverslips (for qualitative analysis)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~600 nm
-
Dimethyl sulfoxide (DMSO) or 1% Sodium Dodecyl Sulfate (SDS) in distilled water for dye extraction
-
Sterile microcentrifuge tubes
Preparation of Staining Solution
0.4% Evans Blue Staining Solution: Dissolve 0.4 g of this compound in 100 mL of PBS (pH 7.4). Mix thoroughly and filter through a 0.22 µm filter to sterilize and remove any undissolved particles. Store the solution at room temperature, protected from light.
Protocol 1: Staining of Suspension Cells
This protocol is suitable for cells grown in suspension culture.
Procedure:
-
Cell Preparation: Following experimental treatment, collect the cell suspension from each culture condition into separate sterile microcentrifuge tubes.
-
Cell Pelleting: Centrifuge the cell suspensions at 200 x g for 5 minutes to pellet the cells.
-
Washing: Carefully aspirate the supernatant and gently resuspend the cell pellet in 1 mL of fresh PBS. Repeat the centrifugation and washing step once more to remove any residual medium.
-
Staining: After the final wash, resuspend the cell pellet in 100 µL of PBS. Add 100 µL of 0.4% Evans Blue staining solution to the cell suspension (for a final concentration of 0.2%) and mix gently by pipetting.
-
Incubation: Incubate the cell suspension at room temperature for 5-15 minutes.
-
Qualitative Analysis (Microscopy): a. Place a 10 µL drop of the stained cell suspension onto a clean microscope slide and cover with a coverslip. b. Observe the cells under a light microscope. Viable cells will appear bright and unstained, while non-viable cells will be stained blue. c. To determine the percentage of viable cells, count at least 200 cells and use the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100%
-
Quantitative Analysis (Spectrophotometry): a. After incubation, centrifuge the stained cell suspension at 200 x g for 5 minutes. b. Carefully remove the supernatant containing the unbound dye. c. Wash the cell pellet twice with 1 mL of PBS to remove excess dye. d. To extract the dye from the stained cells, add 1 mL of DMSO or 1% SDS to the cell pellet and incubate for 20-30 minutes at room temperature with occasional vortexing to ensure complete lysis and dye solubilization. e. Centrifuge the lysate at 10,000 x g for 10 minutes to pellet cell debris. f. Transfer the supernatant to a clean cuvette or a 96-well plate. g. Measure the absorbance at approximately 600 nm using a spectrophotometer or microplate reader. Use DMSO or 1% SDS as a blank. The absorbance is directly proportional to the number of non-viable cells.
Protocol 2: Staining of Adherent Cells in 96-Well Plates
This protocol is optimized for assessing cell viability in adherent cell cultures grown in a 96-well plate format, suitable for high-throughput screening.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight. Treat the cells with the compounds of interest for the desired duration. Include untreated (vehicle) and positive control (e.g., a known cytotoxic agent) wells.
-
Removal of Medium: After treatment, carefully aspirate the culture medium from each well.
-
Washing: Gently wash the cell monolayer twice with 200 µL of PBS per well.
-
Staining: Add 50 µL of 0.4% Evans Blue staining solution to each well and incubate for 5-15 minutes at room temperature.
-
Removal of Staining Solution: Aspirate the Evans Blue solution from each well.
-
Washing: Wash the cells gently four times with 200 µL of PBS per well to remove any unbound dye. It is crucial to remove all residual unbound dye to minimize background absorbance.
-
Dye Extraction: Add 150 µL of DMSO or 1% SDS to each well. Incubate the plate for 20-30 minutes at room temperature on a plate shaker to ensure complete cell lysis and solubilization of the dye.
-
Absorbance Measurement: Measure the absorbance at approximately 600 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (containing only the extraction solvent) from all experimental wells. b. The percentage of cell viability can be calculated relative to the untreated control cells using the following formula: % Viability = [(Absorbance of Control - Absorbance of Treated) / Absorbance of Control] x 100%
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in control cells | Incubation with dye was too long. | Reduce the incubation time. Optimize for your specific cell line (start with 5 minutes). |
| Incomplete washing. | Increase the number of washing steps after staining. Ensure complete removal of the washing solution in each step. | |
| Mechanical damage to cells during washing. | Be gentle during aspiration and addition of solutions to avoid detaching or damaging the cells. | |
| Low signal in positive control | Insufficient cell death. | Ensure the positive control is at a concentration and incubation time known to induce significant cell death. |
| Incomplete dye extraction. | Increase incubation time with the extraction solvent or use a plate shaker to improve lysis and dye solubilization. | |
| Inconsistent results between wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper pipetting techniques for even distribution. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with PBS to maintain humidity. |
Visualizations
Caption: Experimental workflow for quantitative Evans Blue cell viability assay.
Caption: Mechanism of selective staining of non-viable cells by this compound.
References
Application Notes and Protocols: Intravenous vs. Intraperitoneal Injection of Evans Blue Dye for Blood-Brain Barrier Permeability Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a critical, highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Assessing the integrity of the BBB is crucial in many areas of neuroscience and drug development, particularly in the context of neurological diseases, traumatic brain injury, and the delivery of therapeutics to the brain.
Evans Blue Dye (EBD) is a widely used tracer for evaluating BBB permeability. When introduced into the bloodstream, EBD binds with high affinity to serum albumin, forming a large (~69 kDa) complex.[1] Under normal physiological conditions, this EBD-albumin complex is unable to cross the intact BBB.[2][3] However, in pathological conditions where the BBB is compromised, the complex extravasates into the brain parenchyma. The amount of dye accumulation in the brain tissue can then be quantified, providing a reliable measure of BBB disruption.[2]
The two most common routes for administering EBD in rodent models are intravenous (IV) and intraperitoneal (IP) injection. The choice between these methods often depends on the animal species, experimental design, and the specific research question. While intravenous injection provides rapid and direct entry into the circulatory system, it can be technically challenging, especially in smaller animals like mice.[2][4] Intraperitoneal injection offers a simpler, less stressful alternative, but the absorption kinetics and resulting plasma concentrations of the dye may differ.[4][5]
These application notes provide a detailed comparison of IV and IP injection routes for EBD-based BBB permeability studies, complete with quantitative data, detailed experimental protocols, and visualizations to guide researchers in selecting the most appropriate method for their needs.
Comparison of Intravenous (IV) vs. Intraperitoneal (IP) Injection
The selection of the injection route for this compound is a critical step that can influence the outcome and interpretation of BBB permeability studies.
Key Considerations:
-
Directness and Speed: IV injection delivers the EBD-albumin complex directly and immediately into the bloodstream, leading to a rapid and predictable plasma concentration. IP injection relies on absorption from the peritoneal cavity, which can be slower and more variable.
-
Technical Difficulty: IV injections, particularly tail vein or jugular vein injections in mice, require a higher level of technical skill and can be more stressful for the animal.[2][4] IP injections are technically simpler and quicker to perform.
-
Tracer Concentration: Studies in rats have shown that IP injection can result in a significant portion of the dye remaining in the peritoneal cavity, leading to lower concentrations of EBD in the blood, liver, and brain compared to IV injection.[4][5]
-
Detection of BBB Disruption: Despite potentially lower circulating levels, IP injection has been shown to deliver sufficient EBD to detect regional BBB disruption.[4][5] One study in a mouse model of intracerebral hemorrhage found no statistically significant difference in the amount of EBD accumulation in the brain between IV and IP routes of administration.[6][7][8]
Quantitative Data Presentation
The following tables summarize quantitative findings from comparative studies on IV and IP EBD injections for BBB permeability assessment.
Table 1: Comparison of this compound Accumulation in Mouse Brain Following Intracerebral Hemorrhage (ICH)
| Administration Route | Circulation Time | EBD Accumulation (µg/g tissue) - Ipsilateral Hemisphere | EBD Accumulation (µg/g tissue) - Contralateral Hemisphere |
| Intravenous (IV) | 0.5 hours | Data not specified | Data not specified |
| Intraperitoneal (IP) | 0.5 hours | Data not specified | Data not specified |
| Intravenous (IV) | 3 hours | ~12 | ~4 |
| Intraperitoneal (IP) | 3 hours | ~11 | ~3.5 |
| Intravenous (IV) | 24 hours | ~15 | ~5 |
| Intraperitoneal (IP) | 24 hours | ~14 | ~4.5 |
Data are approximated from graphical representations in Manaenko et al., 2011. The study concluded that there was no statistically significant difference in EBD accumulation between the two routes.[4][6][7]
Table 2: Comparison of this compound Distribution in Rats
| Administration Route | EBD in Blood (relative units) | EBD in Liver (relative units) | EBD in Brain (BBB-intact, relative units) |
| Intravenous (IV) | Higher | Higher | Higher |
| Intraperitoneal (IP) | Lower | Lower | Lower |
This table is a qualitative summary based on the findings of Uyama et al., 2018, which reported that IP injection resulted in comparatively less EBD in the blood, liver, and brain of BBB-intact rats compared to IV injection.[4][5]
Experimental Protocols
Preparation of this compound Solution
-
Reagent Preparation: Prepare a 2% (w/v) solution of this compound in sterile, physiological saline (0.9% NaCl).[2]
-
Dissolution: Gently warm and vortex the solution to ensure the dye is completely dissolved.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved particles.
-
Storage: Store the prepared solution protected from light at 4°C for short-term use. For longer-term storage, aliquots can be frozen at -20°C.
Protocol for Intravenous (IV) Injection in Mice (Tail Vein)
-
Animal Restraint: Properly restrain the mouse, for example, in a specialized restraining device, to expose the tail.
-
Vein Dilation: Dilate the lateral tail veins by warming the tail with a heat lamp or by immersing it in warm water (40-45°C) for a few minutes.
-
Injection: Using a 27-30 gauge needle attached to a tuberculin syringe, inject the 2% EBD solution (typically 4 mL/kg body weight) slowly into one of the lateral tail veins.[2] Successful injection is indicated by the clearing of the vein as the dye is administered.
-
Circulation Time: Allow the dye to circulate for the desired period (e.g., 30 minutes to 3 hours).[2]
-
Perfusion and Tissue Collection: Proceed to the "Tissue Processing and Dye Extraction" protocol.
Protocol for Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Tilt the mouse to a slight head-down position and identify the injection site in the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Injection: Using a 25-27 gauge needle, insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity. Administer the 2% EBD solution (typically 4 mL/kg body weight).[2]
-
Circulation Time: Allow the dye to circulate for the desired period (e.g., 1 to 3 hours).[2]
-
Perfusion and Tissue Collection: Proceed to the "Tissue Processing and Dye Extraction" protocol.
Tissue Processing and Dye Extraction
-
Anesthesia: Deeply anesthetize the animal with an appropriate anesthetic agent.
-
Transcardial Perfusion: Open the thoracic cavity and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) until the perfusate from the right atrium is clear of blood. This step is crucial to remove intravascular EBD.
-
Brain Extraction: Dissect the brain and any other tissues of interest. The brain can be divided into different regions (e.g., hemispheres, cerebellum, cortex).
-
Homogenization: Weigh the tissue samples and homogenize them in a suitable volume of formamide or a PBS/trichloroacetic acid (TCA) solution.[5]
-
Extraction: Incubate the homogenates (e.g., at 60°C for 24-48 hours for formamide extraction) to extract the EBD from the tissue.
-
Centrifugation: Centrifuge the samples to pellet the tissue debris.
-
Quantification: Measure the absorbance of the supernatant at 620 nm using a spectrophotometer or the fluorescence at an excitation of ~620 nm and an emission of ~680 nm.[5]
-
Standard Curve: Prepare a standard curve using known concentrations of EBD in the same solvent used for extraction to calculate the concentration of EBD in the tissue samples (expressed as µg of EBD per gram of tissue).
Visualizations
Mechanism of EBD Extravasation in a Compromised BBB
Caption: Mechanism of this compound extravasation across a compromised Blood-Brain Barrier.
Experimental Workflow for BBB Permeability Assessment
Caption: General experimental workflow for assessing BBB permeability using this compound.
Conclusion
Both intravenous and intraperitoneal injections of this compound are viable methods for assessing Blood-Brain Barrier permeability. The choice of administration route should be carefully considered based on the specific experimental goals, the animal model being used, and the technical expertise available.
-
Intravenous injection is the preferred method for studies requiring rapid and precise control over the circulating concentration of the EBD-albumin complex.
-
Intraperitoneal injection serves as a reliable and less technically demanding alternative, particularly in mice, and has been shown to be effective in detecting significant BBB disruption.[6][7]
Researchers should be aware of the potential differences in dye distribution and plasma kinetics between the two routes and select the method that best suits their experimental design while ensuring consistency within a study. Proper execution of the protocol, especially the transcardial perfusion step, is critical for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo Evans blue assessment of the blood brain barrier in three breast cancer brain metastasis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular delivery of intraperitoneal this compound into the blood-brain barrier-intact and disrupted rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using this compound to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]
- 7. Comparison Evans Blue injection routes: Intravenous versus intraperitoneal, for measurement of blood-brain barrier in a mice hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.llu.edu [experts.llu.edu]
Protocol for using Evans Blue Dye in a mouse model of stroke.
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a disruption of the blood-supply to the brain. This initiates a complex pathophysiological cascade, a key component of which is the breakdown of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Damage to the BBB leads to the extravasation of plasma components into the brain parenchyma, contributing to cerebral edema, inflammation, and neuronal injury.
The Evans Blue Dye (EBD) extravasation assay is a widely used and reliable method to assess BBB permeability in preclinical stroke models.[1][2][3] EBD firmly binds to serum albumin, a protein that does not cross the intact BBB.[4] Following systemic injection, the presence of the blue dye in the brain parenchyma provides a quantitative measure of BBB disruption.[4][5] This protocol provides a detailed methodology for utilizing EBD in a mouse model of stroke, covering dye preparation, administration, and quantification.
Principle of the Assay
Under physiological conditions, the tight junctions between endothelial cells of the BBB restrict the passage of large molecules like albumin. In the event of an ischemic stroke, the integrity of these junctions is compromised. When EBD is introduced into the bloodstream, it binds to serum albumin. If the BBB is damaged, the EBD-albumin complex leaks into the brain tissue. The amount of extravasated dye can then be quantified, providing a direct correlation with the extent of BBB permeability.[4][5]
Experimental Protocols
Preparation of this compound Solution
-
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a 2% (w/v) solution of this compound in sterile 0.9% saline. For example, dissolve 20 mg of EBD powder in 1 ml of saline.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter to remove any particulate matter.[4]
-
Prepare the solution fresh on the day of the experiment.
-
Administration of this compound
-
Animal Model: This protocol is designed for use in adult mice subjected to an experimental stroke model (e.g., middle cerebral artery occlusion [MCAO] or photothrombotic stroke).
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).[2]
-
Injection:
-
Route of Administration: Intravenous (IV) injection via the tail vein or jugular vein is the preferred route for rapid and consistent circulation.[2][4] Intraperitoneal (IP) injection is an alternative, though the kinetics of dye distribution may vary.[5]
-
Dosage: Administer the 2% EBD solution at a volume of 4 ml/kg of body weight.[6] For a 25g mouse, this corresponds to a 100 µl injection.
-
Procedure (Tail Vein Injection):
-
Place the anesthetized mouse on a warming pad to promote vasodilation of the tail veins.
-
Use a 27-30 gauge needle attached to a 1 ml syringe.
-
Slowly inject the EBD solution into one of the lateral tail veins.[4] Successful injection is indicated by the clearing of the vein as the blue dye is administered.
-
-
-
Circulation Time: Allow the EBD to circulate for a defined period. A circulation time of 1 to 3 hours is commonly used before tissue harvesting.[7][8] This duration is generally sufficient for significant extravasation in the presence of BBB disruption.
Tissue Collection and Processing
-
Transcardial Perfusion: This step is critical to remove intravascular EBD, ensuring that the measured dye content in the brain parenchyma is from extravasation only.[2][9]
-
Deeply anesthetize the mouse.
-
Open the thoracic cavity to expose the heart.
-
Make a small incision in the right atrium.
-
Insert a perfusion needle into the left ventricle.
-
Perfuse with ice-cold phosphate-buffered saline (PBS) at a constant flow rate (e.g., 5-10 ml/min) until the fluid exiting the right atrium is clear of blood.[10][11][12]
-
-
Brain Extraction:
-
Following perfusion, decapitate the mouse and carefully dissect the brain.
-
The brain can be processed as a whole, or separated into hemispheres (ipsilateral/ischemic and contralateral/non-ischemic).
-
Quantification of this compound Extravasation
Two primary methods are used for quantifying EBD extravasation: Spectrophotometry and Near-Infrared Fluorescence (NIRF) Imaging.
-
Dye Extraction:
-
Weigh the brain tissue (wet weight).
-
Homogenize the tissue in a specific volume of formamide or 50% trichloroacetic acid (TCA).[4][5] A common ratio is 1 ml of solvent per 100 mg of tissue.
-
Incubate the homogenate to extract the dye. For formamide, incubate at 55-60°C for 24-48 hours.[4] For TCA, incubate at 4°C overnight.[5]
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-30 minutes to pellet the tissue debris.[5]
-
-
Spectrophotometric Measurement:
-
Standard Curve and Calculation:
-
Prepare a standard curve using known concentrations of EBD in the same solvent used for extraction.[6][14][15]
-
Plot the absorbance values of the standards against their concentrations.
-
Use the standard curve to determine the concentration of EBD in the brain samples.
-
The results are typically expressed as micrograms of EBD per gram of brain tissue (µg/g).[5]
-
NIRF imaging offers a highly sensitive method for detecting EBD and can be used for both in vivo and ex vivo assessment.[5]
-
Imaging System: A suitable NIRF imaging system with excitation and emission filters appropriate for EBD (Excitation: ~620 nm, Emission: ~680 nm) is required.
-
In Vivo Imaging:
-
After EBD injection and circulation, the anesthetized mouse can be placed in the imaging system to visualize dye extravasation in real-time.
-
-
Ex Vivo Imaging:
-
After perfusion and brain extraction, the whole brain or brain slices can be imaged to visualize the spatial distribution of EBD leakage.
-
The fluorescence intensity in the region of interest can be quantified using the imaging software.
-
Data Presentation
The quantitative data for EBD extravasation should be summarized in clearly structured tables to facilitate comparison between different experimental groups.
| Stroke Model | Time Post-Ischemia | Brain Region | EBD Extravasation (µg/g tissue) |
| MCAO | 24 hours | Ipsilateral Hemisphere | Insert Mean ± SEM |
| MCAO | 24 hours | Contralateral Hemisphere | Insert Mean ± SEM |
| Photothrombotic | 24 hours | Ipsilateral Hemisphere | Insert Mean ± SEM |
| Photothrombotic | 24 hours | Contralateral Hemisphere | Insert Mean ± SEM |
| Sham Control | 24 hours | Both Hemispheres | Insert Mean ± SEM |
| Time After MCAO | EBD Extravasation in Ipsilateral Hemisphere (µg/g tissue) |
| 3 hours | Insert Mean ± SEM |
| 6 hours | Insert Mean ± SEM |
| 24 hours | Insert Mean ± SEM |
| 48 hours | Insert Mean ± SEM |
Mandatory Visualization
Caption: Experimental workflow for this compound extravasation assay in a mouse model of stroke.
Caption: Principle of Blood-Brain Barrier disruption and this compound extravasation in stroke.
References
- 1. Using this compound to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]
- 2. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Dose this compound for Near-Infrared Fluorescence Imaging in Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. neuroscienceassociates.com [neuroscienceassociates.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Transcardial Perfusion in Mouse [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Evans Blue Dye for Sentinel Lymph Node Biopsy in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sentinel lymph node biopsy (SLNB) is a critical procedure in the staging of breast cancer, providing prognostic information by assessing the metastatic status of the initial lymph nodes draining a primary tumor. Evans Blue Dye (EBD) is a non-radioactive, cost-effective, and readily available tracer used for the visual identification of sentinel lymph nodes (SLNs). Upon injection, Evans Blue binds to endogenous albumin, forming a macromolecular complex that is readily taken up by lymphatic vessels and transported to the draining lymph nodes, staining them a distinct blue color.[1][2] This allows for their direct visualization and excision. These application notes provide detailed protocols for the use of this compound in both preclinical and clinical research settings for SLNB in breast cancer, along with a summary of its performance characteristics and a discussion of its mechanism of action.
Mechanism of Action
Evans Blue is an azo dye that possesses a high affinity for serum albumin.[2] Following interstitial injection (subdermal, peritumoral, or periareolar), the dye rapidly binds to albumin present in the interstitial fluid. This newly formed dye-albumin complex is larger than the endothelial fenestrations of blood capillaries, preventing its entry into the bloodstream. However, the complex is readily drained by the lymphatic capillaries. It is then transported via the afferent lymphatic vessels to the regional lymph nodes. The first lymph node(s) to receive this drainage are the sentinel lymph nodes, which become visibly stained blue. This staining allows the surgeon or researcher to identify and selectively remove the SLN for histopathological analysis.
Quantitative Data Summary
The following tables summarize the performance of this compound and other tracers in sentinel lymph node biopsy for breast cancer, based on data from various studies.
Table 1: Comparison of Identification Rates of Sentinel Lymph Nodes
| Tracer Method | Identification Rate (%) | Number of Patients/Studies | Reference(s) |
| Blue Dye Alone | 86 - 97.4 | 57 / Randomized Trial | [3] |
| 92.5 | 160 / Study | [4] | |
| 95.9 | Cohort Study | [5] | |
| Radioisotope Alone | 97.5 | 160 / Study | [4] |
| Combined (Blue Dye + Radioisotope) | 98.8 | 160 / Study | [4] |
| 100 | 61 / Randomized Trial | [3] | |
| 98.4 | 2,049 / Retrospective Review | [6] | |
| ICG + Blue Dye | 98.8 | 86 / Study | [7] |
| ICG Alone | 93.0 | 86 / Study | [7] |
Table 2: Comparison of False-Negative Rates in Sentinel Lymph Node Biopsy
| Tracer Method | False-Negative Rate (%) | Number of Patients/Studies | Reference(s) |
| Blue Dye Alone | 5 | 57 / Randomized Trial | [3] |
| 4.9 | 444 / Retrospective Study | [8][9] | |
| 21.4 | 42 involved nodes / Study | [4] | |
| Radioisotope Alone | 2.9 | 34 involved nodes / Study | [4] |
| Combined (Blue Dye + Radioisotope) | 0 | 61 / Randomized Trial | [3] |
| ICG + Blue Dye | 4 | 25 / Study | [7] |
| ICG Alone | 12 | 25 / Study | [7] |
Table 3: Adverse Reactions to Blue Dyes in Sentinel Lymph Node Biopsy
| Type of Blue Dye | Adverse Reaction Rate (%) | Type of Reaction | Number of Patients/Studies | Reference(s) |
| Isosulfan Blue/Patent Blue V | 0.06 - 2.7 | Allergic reactions (urticaria to anaphylaxis) | Multiple studies | [10][11] |
| Isosulfan Blue | 1.6 | Adverse reactions (Grade 2 & 3) | 2,392 / Study | [12] |
| Isosulfan Blue | 0.8 | Severe anaphylactic reactions | 1,456 / Retrospective Review | [12] |
| Blue Dye (unspecified) | 0.4 | Allergic reactions | 2,049 / Retrospective Review | [6] |
| Patent Blue V | 3.8 | Blue skin staining | 160 / Study | [4] |
Experimental Protocols
Preclinical Protocol: SLNB in a Murine Breast Cancer Model
This protocol is designed for the identification of sentinel lymph nodes draining a primary tumor in a mouse model of breast cancer.
Materials:
-
This compound (1% solution in sterile PBS)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Insulin syringe with a 30G needle
-
Surgical instruments (scalpel, forceps, scissors)
-
Fluorescence microscope (optional, for enhanced visualization)
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved institutional protocol.
-
Dye Injection:
-
For tumors in the mammary fat pad, inject 20-50 µL of 1% this compound solution subcutaneously or peritumorally.
-
Injection can be performed into the footpad (for inguinal lymph node mapping) or tail base for broader lymphatic visualization.[12]
-
-
Incubation: Allow 5-30 minutes for the dye to travel to the sentinel lymph nodes.[12]
-
Surgical Exposure: Make a small skin incision near the expected location of the draining lymph node (e.g., axillary or inguinal region).
-
SLN Identification: Carefully dissect through the subcutaneous tissue to identify the blue-stained lymphatic vessels and the sentinel lymph node(s). The afferent lymphatic vessel will appear as a thin blue line leading to the intensely stained blue lymph node.
-
Excision: Once identified, carefully excise the sentinel lymph node for further analysis (e.g., histology, molecular analysis).
-
Euthanasia and Tissue Harvest: Following the procedure, euthanize the animal according to approved protocols and harvest any additional tissues as required.
Clinical Research Protocol: SLNB in Breast Cancer Patients
This protocol outlines the general steps for using this compound for SLNB in a clinical research setting, and should be performed by a qualified surgeon.
Materials:
-
Sterile this compound solution (typically 1% or 2.5%)
-
Syringe and needle for injection
Procedure:
-
Patient Preparation: The patient is prepared for surgery under general anesthesia.
-
Dye Injection:
-
Inject 2-5 mL of sterile this compound solution.
-
The injection can be administered peritumorally, subdermally above the tumor, or in the periareolar region.[8]
-
-
Massage: Gently massage the injection site for approximately one minute to promote lymphatic uptake.[8]
-
Incision and Dissection: After approximately 5-10 minutes, the surgeon makes an incision in the axilla.
-
SLN Identification and Excision: The surgeon identifies the blue-stained lymphatic channels and follows them to the blue-stained sentinel lymph node(s). These nodes are then excised.
-
Pathological Analysis: The excised sentinel lymph nodes are sent to pathology for intraoperative or postoperative analysis for the presence of cancer cells.
Visualizations
Caption: Experimental workflows for SLNB using this compound.
Caption: Mechanism of this compound uptake for SLN mapping.
References
- 1. Visualization of fluid drainage pathways in lymphatic vessels and lymph nodes using a mouse model to test a lymphatic drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Quantitative and Qualitative Assessment of Glymphatic Flux Using Evans Blue Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Optimization of Evans blue quantitation in limited rat tissue samples | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Sentinel node biopsy and lymphoscintigraphy with a technetium 99m labeled blue dye in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lymph Node Mapping in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evans Blue Dye for Lymphatic Mapping in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evans Blue Dye (EBD) is a non-toxic, water-soluble azo dye that has been extensively utilized in biomedical research for nearly a century.[1][2][3] Its high affinity for serum albumin, a protein abundant in interstitial fluid and lymph, makes it an excellent tracer for visualizing and mapping the lymphatic system in animal models.[1][3][4][5] Upon subcutaneous or intradermal injection, EBD binds to endogenous albumin, forming a large molecular complex that is readily taken up by lymphatic capillaries but does not easily re-enter the blood circulation.[3][4] This property allows for the clear demarcation of lymphatic vessels and draining lymph nodes, making it an invaluable tool for studies in immunology, oncology, and lymphedema research.[3][4][5]
These application notes provide detailed protocols for using this compound for lymphatic mapping in various animal models, along with quantitative data to guide experimental design and interpretation.
Principle of this compound Lymphatic Mapping
The utility of this compound in lymphatic mapping stems from its ability to bind tightly to serum albumin.[1][3][4] The resulting EBD-albumin complex has a molecular weight that is too large to readily pass through the junctions of blood capillaries but is efficiently collected by the more permeable lymphatic capillaries. Once within the lymphatic system, the blue-colored complex is transported along with the lymph flow, visually staining the lymphatic vessels and accumulating in the draining lymph nodes.[3][4] This allows for the direct visualization and identification of the lymphatic drainage pathways from the injection site.[4][5]
The mechanism of retention within the lymph nodes is believed to involve the interaction of the EBD-albumin complex with histiocytes, such as macrophages and other antigen-presenting cells.[6]
Data Presentation: Quantitative Parameters for this compound Lymphatic Mapping
The following table summarizes key quantitative parameters for lymphatic mapping using this compound in different animal models, compiled from various studies. This data can serve as a starting point for developing and optimizing experimental protocols.
| Parameter | Mouse | Rat | Sheep | Reference |
| EBD Concentration | 1% or 5% (w/v) in sterile saline or PBS | 2% (w/v) in normal saline | Approx. 4 mg dose | [5][7],[8][9] |
| Injection Volume | 25 µL | Not specified | Not specified | [5] |
| Administration Route | Subcutaneous (s.c.), Intradermal (i.d.) | Intravenous (for BBB studies) | Not specified | [3][4][5] |
| Common Injection Sites | Footpad, Tail base, Dorsal toe | Not specified for lymphatic mapping | Hind limbs, Fore limbs | [4][5],[8][9] |
| Time to Visualization | Minutes to 30 minutes | Not specified | Not specified | [5] |
| Sentinel Node Detection Sensitivity | Not specified | Not specified | 95% (in human breast cancer) | [3][4] |
Experimental Protocols
Protocol 1: Lymphatic Mapping in Mice
This protocol describes the procedure for visualizing the lymphatic drainage from the hindlimb to the popliteal, iliac, and renal lymph nodes in mice.
Materials:
-
This compound (Sigma-Aldrich)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
1% or 5% (w/v) EBD solution in saline/PBS (prepare fresh and filter-sterilize)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with 27-30 gauge needles
-
Surgical dissection tools
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved protocol.
-
Dye Injection:
-
Incubation: Allow the dye to be taken up by the lymphatic system. Visualization of draining lymph nodes can occur within minutes. For more distant nodes, allow for a longer incubation time (e.g., 30 minutes).[5]
-
Visualization and Dissection:
-
Euthanize the mouse using an approved method.
-
Carefully dissect the skin and underlying tissues to expose the lymphatic drainage basin.
-
The lymphatic vessels and draining lymph nodes will be stained blue, facilitating their identification and isolation.[5]
-
Protocol 2: Sentinel Lymph Node Biopsy in a Tumor Model
This protocol outlines the use of EBD for identifying sentinel lymph nodes (SLNs) draining a primary tumor in a mouse model.
Materials:
-
Same as Protocol 1
-
Tumor-bearing mice
Procedure:
-
Animal and Tumor Preparation: Once tumors are established, anesthetize the mouse.
-
Dye Injection: Inject 25 µL of 1% EBD solution peritumorally (subcutaneously or intradermally around the tumor).
-
Incubation: Allow 15-30 minutes for the dye to travel to the sentinel lymph node(s).
-
Surgical Exposure: Make a small incision in the skin over the expected lymphatic drainage area.
-
SLN Identification and Excision: The first lymph node(s) to turn blue is the sentinel lymph node. Carefully dissect and excise the blue-stained node(s) for further analysis (e.g., histology, molecular analysis).
Visualizations
Experimental Workflow for Lymphatic Mapping
Caption: Workflow for this compound lymphatic mapping in animal models.
Logical Relationship of EBD-Albumin Complex in Lymphatic Mapping
Caption: Mechanism of this compound lymphatic uptake and transport.
Troubleshooting and Considerations
-
Inconsistent Staining: Ensure the injection is truly subcutaneous or intradermal and not intramuscular, as this can affect uptake. The injection should create a small bleb.[5]
-
Toxicity: While generally considered safe, high doses of EBD can be toxic. Doses above 200 mg/kg body weight have been shown to cause delayed death in mice.[4] The recommended doses for lymphatic mapping are significantly lower.
-
Fluorescence Properties: this compound has fluorescent properties in the near-infrared range, which can be utilized for more sensitive detection using appropriate imaging systems.[10][11] When bound to albumin, its fluorescence emission increases.[2]
-
Alternative Dyes: Other dyes such as Patent Blue V, Isosulfan Blue, and Methylene Blue can also be used for lymphatic mapping.[1][4]
-
Combined Modalities: For enhanced detection, EBD can be combined with radioactive tracers like Technetium-99m (99mTc) for dual-modality imaging (blue dye and scintigraphy).[2][8][9] This combination can decrease the false-negative rate for sentinel node localization.[3][4]
By following these protocols and considering the provided data, researchers can effectively utilize this compound for robust and reliable lymphatic mapping in a variety of animal models.
References
- 1. This compound: Topics by Science.gov [science.gov]
- 2. pnas.org [pnas.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lymph Node Mapping in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tissue distribution of this compound in a sheep model of sentinel node biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 99mTc-Evans blue dye for mapping contiguous lymph node sequences and discriminating the sentinel lymph node in an ovine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JCI Insight - Quantitative measurement of lymphatic function in mice by noninvasive near-infrared imaging of a peripheral vein [insight.jci.org]
- 11. Quantitative and Qualitative Assessment of Glymphatic Flux Using Evans Blue Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Plasma Extravasation in Lung Injury Models Using Evans Blue Dye
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Evans Blue Dye (EBD) to quantify plasma extravasation in preclinical lung injury models. This technique is a valuable tool for assessing the severity of lung injury and evaluating the efficacy of potential therapeutic interventions.
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by damage to the alveolar-capillary barrier, leading to increased vascular permeability and the leakage of plasma into the interstitial and alveolar spaces.[1][2] this compound, which avidly binds to serum albumin, serves as a reliable and easily quantifiable tracer for this plasma extravasation.[1][2][3] When the vascular barrier is compromised, the EBD-albumin complex leaks into the lung tissue. The amount of dye extracted from the lung parenchyma is directly proportional to the extent of the vascular leak.[4][5] This method is widely used in rodent models of ALI/ARDS induced by agents such as lipopolysaccharide (LPS) or bleomycin.[3][6]
Core Principles
The this compound extravasation assay is based on the following principles:
-
In vivo binding to albumin: Following intravenous injection, EBD rapidly binds to circulating serum albumin.[1][2]
-
Tracer for macromolecular leakage: The EBD-albumin complex (approximately 69 kDa) is normally retained within the vasculature. In the event of lung injury and increased vascular permeability, this complex extravasates into the lung tissue.
-
Quantification: The amount of extravasated dye in the lung tissue can be quantified spectrophotometrically after extraction, providing a quantitative measure of plasma protein leakage.[1][6]
Experimental Protocols
Herein are detailed protocols for the EBD plasma extravasation assay in a mouse model of LPS-induced lung injury.
Materials
-
This compound (Sigma-Aldrich, Cat. No. E2129 or equivalent)
-
Sterile 0.9% saline
-
Formamide (Sigma-Aldrich, Cat. No. F9037 or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Spectrophotometer or plate reader capable of measuring absorbance at 620 nm
Protocol 1: Intravenous Administration of this compound
This is the most common and direct method for assessing vascular permeability.
-
Animal Model: Induce lung injury in mice (e.g., C57BL/6) by intratracheal or intraperitoneal administration of LPS (e.g., 5 mg/kg).[1] House the animals for a predetermined period (e.g., 6-24 hours) to allow for the development of lung injury.[1][7]
-
EBD Preparation: Prepare a 0.5% (w/v) solution of this compound in sterile 0.9% saline. Ensure the dye is completely dissolved and filter-sterilize through a 0.22 µm syringe filter.
-
EBD Administration:
-
Anesthetize the mice.
-
Inject the 0.5% EBD solution intravenously via the tail vein at a dose of 20 mg/kg.[8]
-
-
Dye Circulation: Allow the dye to circulate for a specific period, typically 30-60 minutes.[7]
-
Perfusion and Tissue Harvest:
-
After the circulation period, euthanize the mouse by an approved method.
-
Open the thoracic cavity and perfuse the circulatory system via the right ventricle with PBS until the lungs appear white to remove intravascular EBD.[1]
-
Carefully dissect the lungs, blot them dry, and record the wet weight.
-
-
Dye Extraction:
-
Quantification:
-
Centrifuge the samples to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of EBD in the samples by comparing the absorbance to a standard curve generated from known concentrations of EBD in formamide.
-
Express the results as µg of EBD per gram of wet lung tissue.
-
Protocol 2: Intraperitoneal Administration of this compound
While less common for acute lung injury studies, intraperitoneal administration can also be used.
-
Animal Model and EBD Preparation: Follow steps 1 and 2 from Protocol 1.
-
EBD Administration: Inject the 1% EBD solution intraperitoneally at a dose of 20 mg/kg.[7]
-
Dye Circulation, Perfusion, Extraction, and Quantification: Follow steps 4-7 from Protocol 1, noting that the circulation time may need to be optimized for this route of administration.
Data Presentation
The following table summarizes representative quantitative data from studies using the this compound assay in lung injury models.
| Lung Injury Model | Animal | EBD Dose & Route | Circulation Time | Control Group EBD (µg/g lung) | Injured Group EBD (µg/g lung) | Reference |
| LPS | Mouse | Not Specified | Not Specified | 6.63 ± 0.40 | 16.95 ± 3.46 | [9] |
| Oleic Acid | Mouse | 20 mg/kg, IV | 30 min | 7.79 ± 4.71 | 35.09 ± 13.70 | [8] |
| Bleomycin | Rat | 20 mg/kg, IV | 10 min | (Saline Control) | Peak at 7-21 days | [6][10] |
| LPS | Mouse | 1% solution, IV | 30 min | (Control) | (Increased permeability) | [7] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the this compound extravasation assay.
Caption: Experimental workflow for the this compound extravasation assay.
Signaling Pathways in LPS-Induced Vascular Permeability
Lipopolysaccharide (LPS) triggers a complex inflammatory cascade that leads to increased vascular permeability. The diagram below outlines some of the key signaling pathways involved.
Caption: Key signaling pathways in LPS-induced vascular permeability.
Concluding Remarks
The this compound extravasation assay is a robust and reproducible method for quantifying plasma leakage in lung injury models.[4][5] Careful adherence to the described protocols will ensure the generation of high-quality, reliable data essential for the evaluation of novel therapeutics aimed at mitigating vascular permeability in ALI and ARDS. Researchers should consider optimizing parameters such as dye concentration, circulation time, and the lung injury model to suit their specific experimental needs.
References
- 1. Measurement of lung vessel and epithelial permeability in vivo with Evans Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Re-evaluation of this compound as a marker of albumin clearance in murine models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse. | Semantic Scholar [semanticscholar.org]
- 5. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Timeline of Multi-Organ Plasma Extravasation After Bleomycin-Induced Acute Lung Injury [frontiersin.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. First magnetic particle imaging to assess pulmonary vascular leakage in vivo in the acutely injured and fibrotic lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Timeline of Multi-Organ Plasma Extravasation After Bleomycin-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Staining Damaged Muscle Fibers with Evans Blue Dye
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Evans Blue Dye (EBD) is a vital stain widely used to identify and quantify skeletal muscle fiber damage in vivo.[1][2][3] The principle of the assay is based on the integrity of the sarcolemma (the muscle fiber membrane). EBD binds tightly to serum albumin, forming a large protein-dye complex.[1][4] In healthy muscle, this complex is unable to penetrate the intact sarcolemma. However, in damaged muscle fibers, such as those affected by muscular dystrophy, acute injury, or exercise-induced damage, the sarcolemma becomes permeable.[1][5][6] This loss of membrane integrity allows the EBD-albumin complex to enter and accumulate within the damaged myofibers.
Once inside the fibers, the dye can be visualized and quantified. Macroscopically, damaged tissues may appear blue.[1] Microscopically, using fluorescence, EBD emits a bright red signal, allowing for clear identification of individual damaged fibers in tissue sections.[1][7] This simple and inexpensive technique is highly sensitive for detecting increased myofiber permeability and offers advantages over some traditional histological techniques.[1][8]
Applications
The EBD staining protocol is a versatile tool for assessing muscle membrane integrity in various research contexts:
-
Muscular Dystrophy Models: Routinely used in models like the mdx mouse to assess the extent of ongoing muscle degeneration.[1][2][9]
-
Acute Muscle Injury Models: Applicable to models of traumatic injury, such as cut injuries or whole muscle grafts.[1][3]
-
Exercise-Induced Muscle Damage: Capable of detecting myofiber damage within minutes to hours after strenuous or eccentric exercise protocols.[1][3][5]
-
Therapeutic Efficacy Studies: Used as a quantitative endpoint to evaluate the effectiveness of potential therapies aimed at protecting the sarcolemma and reducing muscle damage.[10][11]
Mechanism of EBD Uptake in Damaged Myofibers
The process of EBD labeling damaged muscle fibers is a straightforward pathway dependent on membrane permeability. The dye itself does not cross membranes but acts as a tracer for albumin entry into compromised cells.
Caption: Diagram illustrating EBD binding to albumin and its subsequent entry into damaged myofibers.
Experimental Protocols
Protocol 1: Preparation of EBD Staining Solution
-
Weigh out 100 mg of this compound powder.
-
Dissolve the dye in 10 mL of sterile phosphate-buffered saline (PBS; 0.15 M NaCl, 10 mM phosphate buffer, pH 7.4) to create a 1% (w/v) solution.[7]
-
Ensure the dye is fully dissolved by vortexing or gentle agitation.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter.[7]
-
Store the sterile solution protected from light at 4°C.
Protocol 2: In Vivo Administration of EBD
The choice of injection route depends on experimental requirements. Intraperitoneal (i.p.) injection is technically simpler, while intravenous (i.v.) injection provides faster dye circulation and may reduce non-specific staining in certain abdominal muscles.[1][7]
Option A: Intraperitoneal (i.p.) Injection
-
Warm the EBD solution to room temperature.
-
Using an appropriate syringe (e.g., insulin syringe), draw up the required volume. The standard dose is 1% of the animal's body mass (e.g., for a 20 g mouse, inject 0.2 mL of the 1% EBD solution).[1]
-
Administer the dye via i.p. injection.
-
Allow the dye to circulate for 16 to 24 hours before tissue harvesting for optimal labeling.[1][3][12]
Option B: Intravenous (i.v.) Injection (Tail Vein)
-
Warm the EBD solution to room temperature.
-
Properly restrain the animal (e.g., using a restraining device) and dilate the tail vein using a heat lamp.
-
Inject the 1% EBD solution at a volume of 50 µL per 10 g of body weight.[7]
-
Allow the dye to circulate for 3 to 6 hours before tissue harvesting.[7]
Protocol 3: Tissue Harvesting and Freezing
-
Euthanize the animal using a humane, approved method at the designated time point post-injection.
-
Perform perfusion with saline or PBS to remove excess EBD from the vasculature, which can improve the signal-to-noise ratio.
-
Carefully dissect the muscle(s) of interest (e.g., Tibialis Anterior, Gastrocnemius, Diaphragm).
-
Orient the muscle on a piece of cork or in a cryomold with an appropriate embedding medium (e.g., Gum Tragacanth or OCT).
-
Rapidly freeze the tissue by plunging it into isopentane cooled by liquid nitrogen. This minimizes ice crystal artifact.[13]
-
Store the frozen blocks at -80°C until sectioning.
Protocol 4: Histological Analysis
-
Using a cryostat, cut transverse sections of the muscle at a thickness of 7-10 µm.[7]
-
Mount the sections onto glass slides (Superfrost Plus or equivalent).
-
Sections can be briefly fixed (e.g., 10 minutes in ice-cold acetone at -20°C), followed by washes in PBS.[7]
-
Mount the sections with a mounting medium, preferably one containing an anti-fade reagent.[7]
-
Visualize the sections using a fluorescence microscope. EBD will appear as a bright red signal.[1][7] A standard Texas Red or Rhodamine filter set is appropriate.
-
Capture images of the entire muscle cross-section for quantification. Tiling multiple images may be necessary.[13]
General Experimental Workflow
The entire process, from preparing the animal to analyzing the data, follows a structured workflow.
References
- 1. This compound as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myofiber Damage Evaluation by this compound Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hanlab.cc [hanlab.cc]
- 8. [PDF] this compound as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. treat-nmd.org [treat-nmd.org]
Troubleshooting & Optimization
Troubleshooting high background staining with Evans Blue Dye.
<
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background staining with Evans Blue Dye (EBD).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound as a vascular permeability marker?
This compound (EBD) is a non-toxic dye that avidly binds to serum albumin, a protein that is normally confined to the bloodstream due to the tight junctions between endothelial cells.[1][2] Under physiological conditions, the EBD-albumin complex (approximately 69 kDa) is too large to pass through the intact endothelial barrier.[2] However, in pathological conditions such as inflammation or injury, vascular permeability increases. This allows the EBD-albumin complex to extravasate, or leak, from the blood vessels into the surrounding tissues.[1][3] The amount of blue dye in the tissue can then be visualized and quantified to assess the degree of vascular leakage.[1]
Q2: My entire tissue sample is blue, not just the area of interest. What causes this high background?
High background staining is a common issue and can arise from several factors:
-
Excess Dye in Circulation: If the unbound dye is not adequately cleared from the vasculature before tissue harvesting, it can lead to widespread, non-specific staining.[4]
-
Inadequate Perfusion/Washing: The most critical step to reduce background is the transcardial perfusion of the animal with a wash buffer (like PBS or a citrate buffer) after the dye circulation time.[4][5] This step is essential to flush out all the EBD-albumin complex remaining in the blood vessels.[4] Failure to perform this step thoroughly is a primary cause of high background.
-
Too High Dye Concentration or Long Circulation Time: Injecting an overly concentrated EBD solution or allowing it to circulate for too long can lead to saturation and non-specific uptake.[4]
-
Tissue Damage During Dissection: Physical damage to the tissue during harvesting can disrupt blood vessels and cause localized, artificial leakage of the dye, contributing to background noise.
-
Autofluorescence: Some tissues have natural fluorescence that can interfere with the fluorescent detection of EBD (which emits red fluorescence).[6][7]
Q3: How can I be sure the dye was injected correctly into the vein?
Successful intravenous injection, typically via the tail or jugular vein, is crucial.[1][4] For tail vein injections, you should observe the ease with which the plunger advances.[1] There should be no significant resistance or swelling at the injection site. A reliable sign of a successful injection is that the animal's extremities, like the paws, nose, and ears, will turn a faint blue color after about 30 minutes of circulation.[3]
Q4: Can I use Evans Blue to stain dead cells?
Yes, EBD can be used as a viability stain. Because it is a non-cell permeable dye, it is excluded by cells with intact membranes.[2] However, it can enter cells with compromised membranes, staining dead or dying cells blue.[2][8] This application is distinct from its use in vascular permeability assays.
Troubleshooting Guide: High Background Staining
This section provides a systematic approach to identifying and resolving high background issues.
| Problem | Potential Cause | Recommended Solution |
| Widespread Blue Staining in All Tissues | Inadequate removal of intravascular dye. | Optimize Perfusion: This is the most critical step. After the dye circulation period and before tissue harvesting, perform a transcardial perfusion with 50 mL of ice-cold PBS or a specialized buffer like 50 mM sodium citrate (pH 3.5) to ensure all intravascular EBD-albumin is washed out.[4][5][9] Continue perfusion until the fluid running from the atrium is clear. |
| Dye concentration is too high. | Titrate Dye Concentration: While protocols vary, typical concentrations range from 0.5% to 2% w/v.[1][3][9] If you experience high background, try reducing the concentration. Start with a 0.5% solution and assess the results.[1] | |
| High Background in Control (Healthy) Tissues | Circulation time is too long. | Adjust Circulation Time: Typical circulation times range from 20 minutes to 3 hours.[4][9][10] Extremely long circulation (e.g., 24 hours) can increase background.[9] A 30-60 minute circulation time is a common starting point.[3] |
| Technical issues with injection. | Refine Injection Technique: Ensure the full dose is administered intravenously and not subcutaneously. Jugular vein cannulation can offer more consistent results than tail vein injections, though it is more invasive.[4][11] | |
| Patchy or Inconsistent Background | Tissue handling and dissection damage. | Handle Tissues Gently: During organ harvesting, minimize mechanical stress. Blot tissues gently to dry them instead of wiping.[4] |
| Particulate matter in the dye solution. | Filter the Dye: Always filter your EBD solution through a 0.22 µm syringe filter before injection to remove any undissolved particles that could cause emboli or non-specific staining.[1][10] | |
| High Signal in Spectrophotometry Blank | Contamination of extraction solvent. | Use Pure Solvent for Blanks: When measuring absorbance for quantification, ensure the "blank" well contains only the pure extraction solvent (e.g., formamide) that was used to extract the dye from the tissue.[1][4] |
| Incomplete tissue pelleting. | Centrifuge Extracts: Before reading the absorbance, centrifuge the formamide/tissue homogenate to pellet any remaining tissue fragments that could interfere with the reading.[1] |
Experimental Protocols & Methodologies
Standard Protocol for In Vivo Vascular Permeability Assay
This protocol is a generalized methodology. Researchers should optimize concentrations and timings for their specific animal model and experimental question.
-
Preparation of this compound Solution:
-
Intravenous Dye Administration:
-
Anesthetize the animal (e.g., mouse or rat) according to your approved institutional protocol.
-
Inject the prepared EBD solution intravenously. Common routes are the lateral tail vein or the jugular vein.[1][4] A typical dose for a mouse is 200 µl of a 0.5% solution or 4 mL/kg of a 2% solution.[1][3][9]
-
Allow the dye to circulate for a predetermined time, typically between 30 and 60 minutes.[3]
-
-
Vascular Perfusion (Crucial Step for Low Background):
-
After the circulation period, deeply anesthetize the animal.
-
Open the thoracic cavity and perform a transcardial perfusion.
-
Insert a needle into the left ventricle and make a small incision in the right atrium.
-
Perfuse with approximately 50 mL of ice-cold PBS (or citrate buffer, pH 3.5) until the fluid exiting the right atrium is clear of blood and blue dye.[4][5]
-
-
Tissue Harvesting and Dye Extraction:
-
Dissect the organs or tissues of interest.
-
Blot the tissues dry and record their wet weight.[4] For normalization, tissues can also be dried in an oven (e.g., 48 hours at 150°C) to obtain a dry weight.[4]
-
Place the weighed tissue into a tube with a known volume of formamide (e.g., 500 µl or 1 mL) to extract the EBD.[1][10]
-
Incubate the tubes at 55-65°C for 24-48 hours to allow for complete extraction of the dye.[1][12]
-
-
Quantification:
-
Centrifuge the tubes to pellet any tissue debris.[1]
-
Transfer the supernatant (containing the extracted EBD) to a 96-well plate.
-
Measure the absorbance of the supernatant using a spectrophotometer at a wavelength of approximately 610-620 nm.[1][4]
-
Calculate the concentration of EBD in the tissue (e.g., in µg of dye per mg of tissue) by comparing the absorbance values to a standard curve of known EBD concentrations.
-
Visual Guides and Workflows
Logical Relationship: EBD and Vascular Permeability
Caption: Principle of the this compound vascular permeability assay.
Troubleshooting Workflow for High Background Staining
Caption: A step-by-step workflow to diagnose and resolve high background.
References
- 1. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Dose this compound for Near-Infrared Fluorescence Imaging in Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evans Blue Staining of Cardiomyocytes Induced by Myocardial Contrast Echocardiography in Rats: Evidence for Necrosis Instead of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
How to minimize Evans Blue Dye leakage in control animals.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Evans Blue Dye (EBD) leakage in control animals during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound leakage in control animals?
A1: The primary cause of EBD leakage in control animals is often related to the injection technique itself. If the needle is not correctly inserted into the vein or if it punctures the vessel wall, the dye can extravasate into the surrounding tissue. Other factors include injecting the dye too quickly, using an inappropriate needle size, or excessive movement of the animal during the procedure.[1]
Q2: Which injection route is best for minimizing leakage?
A2: Intravenous (IV) administration is the preferred route for assessing vascular permeability with EBD.[2] Common IV routes include the tail vein, jugular vein, and intracardiac injection. While tail vein injection is less invasive, it requires significant technical skill to perform correctly and can be prone to leakage if not mastered.[3][4] Jugular vein catheterization, although more invasive, can provide more reliable and reproducible results with less leakage, as it allows for a secure and stable access point.[5][6] Intracardiac injection is also an option but carries a higher risk of complications.[3][4]
Q3: How can I improve the success rate of tail vein injections and minimize leakage?
A3: To improve success and minimize leakage during tail vein injections, consider the following:
-
Vein Dilation: Warming the tail with a heat lamp or warm water (30-35°C) for a few minutes can help dilate the veins, making them easier to visualize and access.[7][8]
-
Proper Restraint: Use an appropriate-sized restraining device to keep the animal still and calm.[1][7]
-
Needle Selection: Use a sharp, new needle of an appropriate gauge (e.g., 25G or 30G) for each injection.[1][9]
-
Injection Site: Start the injection towards the distal end of the tail. If an attempt fails, you can move to a more proximal site without leakage from the previous puncture site.[1]
-
Slow and Steady Injection: Inject the EBD solution slowly and at a consistent pace.[1] If you observe swelling or feel resistance, stop immediately, as this indicates extravasation.[1]
-
Post-Injection Care: After removing the needle, apply gentle pressure to the injection site with clean gauze for a few seconds to prevent bleeding and leakage.[1]
Q4: What is the recommended concentration and volume of this compound to inject?
A4: The concentration and volume of EBD can vary depending on the animal model and the specific experimental goals. However, a commonly used concentration is a 1% w/v solution in sterile saline.[2][9] The injection volume is often based on the animal's body weight.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Visible blue staining at the injection site immediately after injection. | Needle was not properly inserted into the vein, or the vein was punctured. | Stop the injection immediately. Withdraw the needle and attempt the injection at a more proximal site on the tail.[1] Ensure proper vein visualization and needle placement on subsequent attempts. |
| Swelling or a "bleb" forms at the injection site during injection. | Extravasation of the dye into the surrounding tissue. | Immediately cease the injection.[1] The animal may need to be excluded from the experiment if a precise dose is critical. Re-evaluate your injection technique, including needle angle and depth. |
| Difficulty locating or accessing the tail vein. | Veins are not sufficiently dilated. The animal is stressed, causing vasoconstriction. | Use a heat source to warm the tail and promote vasodilation.[7][8] Ensure the animal is properly restrained and calm before attempting the injection. |
| High background staining in tissues of control animals. | Systemic leakage due to compromised vascular integrity (unrelated to the experimental condition). The animal was not properly perfused to remove excess dye from the vasculature. | Ensure control animals are healthy and free from underlying conditions that may affect vascular permeability. Perform a thorough perfusion with saline or a suitable buffer after the EBD circulation time to clear the dye from the blood vessels.[5][6] |
| Inconsistent EBD levels across control animals. | Variation in injection technique (e.g., injection speed, volume). Differences in animal handling and stress levels. | Standardize the injection protocol across all animals. Ensure all personnel are proficient in the chosen injection technique. Minimize stress to the animals before and during the procedure. |
Experimental Protocols
This compound Injection Protocol (Tail Vein)
-
Preparation:
-
Animal Preparation:
-
Injection:
-
Wipe the tail with 70% ethanol.[9]
-
Using a new, sterile syringe with a 27G or 30G needle, carefully insert the needle, bevel up, into one of the lateral tail veins.[1][9]
-
Slowly inject the calculated volume of EBD solution.[1] Monitor for any signs of swelling or resistance.
-
Once the injection is complete, wait for 5 seconds before slowly withdrawing the needle.[1]
-
Apply gentle pressure to the injection site with sterile gauze to prevent bleeding and leakage.[1]
-
-
Circulation:
-
Allow the EBD to circulate for the desired period (typically 30-60 minutes).[9]
-
Tissue Harvesting and Dye Extraction
-
Perfusion:
-
Tissue Collection:
-
Dissect the tissues of interest.
-
Record the wet weight of each tissue sample.
-
-
Dye Extraction:
-
Place the tissue samples in formamide (e.g., 1 ml per 100 mg of tissue).
-
Incubate the samples at 55-60°C for 24-48 hours to extract the EBD from the tissue.
-
Centrifuge the samples to pellet any tissue debris.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of EBD in the tissue by comparing the absorbance to a standard curve of known EBD concentrations. The results are typically expressed as µg of EBD per gram of tissue.
-
Quantitative Data Summary
| Parameter | Value | Animal Model | Reference |
| EBD Concentration | 1% w/v in 0.9% saline | Mouse | [2][9] |
| 30 mg/mL in 0.9% saline | Mouse | [6] | |
| Injection Volume | 100 µL | Mouse | [9] |
| 50 µL per 10 g body weight | Mouse | [2] | |
| 50 µL (approx. 50 mg/kg) | Mouse | [6] | |
| Needle Gauge | 30G | Mouse | [9] |
| 25G | Mouse (for cells) | [1] | |
| Circulation Time | 30 minutes | Mouse | [9] |
| 5 minutes | Mouse | [3][4] | |
| 20 minutes | Mouse | [6] |
Visualizations
Caption: Experimental workflow for minimizing this compound leakage and quantifying extravasation.
Caption: Troubleshooting decision tree for addressing this compound leakage in experiments.
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. hanlab.cc [hanlab.cc]
- 3. tandfonline.com [tandfonline.com]
- 4. Injection of this compound to fluorescently label and image intact vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 6. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. research.uky.edu [research.uky.edu]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Optimizing Evans Blue Dye for In Vivo Studies
Welcome to the technical support center for Evans Blue Dye (EBD) in vivo applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful optimization of EBD concentration and methodology in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound vascular permeability assay?
A1: this compound (EBD) is a non-toxic dye that avidly binds to serum albumin, the most abundant protein in blood plasma.[1] Under normal physiological conditions, the EBD-albumin complex is too large to pass through the intact endothelial barrier of blood vessels.[2] In conditions of increased vascular permeability, such as inflammation or injury, the junctions between endothelial cells loosen, allowing the EBD-albumin complex to leak out of the circulation and accumulate in the surrounding tissue.[2][3] The amount of dye extracted from the tissue is then quantified, serving as a reliable index of vascular leakage.[4]
Q2: How do I choose the correct concentration and dose of EBD for my study?
A2: The optimal concentration and dose depend on the animal model, the target tissue, and the expected degree of permeability. A common starting point for mice is a 0.5% to 2% (w/v) EBD solution administered at a dose of 50 mg/kg or a volume of 1-4 mL/kg.[5][6][7] It's crucial to perform pilot experiments to determine the ideal concentration for your specific model, as excessive dye can lead to high background, while too little may result in a signal that is difficult to detect.[6] The exact amount has been found to be less critical as long as it is below approximately 200 mg/kg.[6]
Q3: What is the best route of administration for EBD?
A3: The most common and recommended route for quantitative studies is intravenous (IV) injection, typically via the tail vein or jugular vein, as it provides immediate and complete delivery into the circulatory system.[3][5] While tail vein injections can be technically challenging, jugular vein catheterization offers more consistent results.[6] Intraperitoneal (IP) injection is a simpler alternative but results in slower absorption and may be less suitable for studies requiring precise timing of dye circulation.[1][5] Successful IP injection can be confirmed by observing a slight blue tint in the footpads, nose, and ears after about 3 hours.[8]
Q4: How long should I allow the dye to circulate before collecting tissues?
A4: Circulation time is a critical parameter that requires optimization. Typical circulation times range from 20 minutes to 1 hour for acute permeability studies.[3][6][7] Longer durations, from 16 to 24 hours, may be optimal for other applications, such as assessing myofiber damage.[1] The ideal window depends on the kinetics of the permeability-inducing agent and the specific research question.
Q5: How is the extravasated EBD quantified from tissue samples?
A5: The most common method involves extracting the dye from a weighed amount of tissue by incubating it in formamide at 55-60°C for 24-72 hours.[4][9] The concentration of EBD in the formamide supernatant is then determined by measuring its absorbance using a spectrophotometer, typically at a wavelength of 610-620 nm.[4][6] Alternatively, fluorescence spectroscopy (excitation ~620 nm / emission ~680 nm) can be used for more sensitive detection.[7][10] A standard curve created with known concentrations of EBD in formamide is used to calculate the amount of dye per gram of tissue.[4]
Experimental Protocols & Data
EBD Concentration and Administration Parameters
The following table summarizes common starting parameters for EBD administration in mouse models, which should be optimized for specific experimental conditions.
| Parameter | Recommendation | Species | Route of Administration | Citation |
| Dye Concentration | 0.5% - 2% (w/v) in sterile saline or PBS | Mouse | IV, IP | [4][5][7] |
| Dosage (Mass) | ~50 mg/kg | Mouse | IV (jugular) | [6] |
| Dosage (Volume) | 1-4 mL/kg | Mouse | IP, IV | [5][11] |
| Injection Volume | 100 µL per mouse | Mouse | IV (tail vein) | [5] |
| Circulation Time | 20 - 60 minutes (acute permeability) | Mouse, Rat | IV | [6][7] |
| Circulation Time | 16 - 24 hours (myofiber damage) | Mouse | IP | [1] |
Standard Protocol: Vascular Permeability Assay in Mice
This protocol provides a general workflow for assessing vascular permeability.
-
Preparation of EBD Solution:
-
Animal Preparation & Dye Administration:
-
Weigh the mouse to calculate the precise injection volume (e.g., 100 µL for a 25g mouse if the dose is 4ml/kg).
-
Anesthetize the animal using an approved institutional protocol.
-
To facilitate IV injection, warm the mouse's tail using an infrared lamp or by immersing it in 37°C water to dilate the lateral tail veins.[5]
-
Carefully inject the prepared EBD solution intravenously. Ensure all air bubbles are removed from the syringe prior to injection.[5]
-
-
Induction of Permeability (if applicable):
-
Tissue Collection and Perfusion:
-
After the desired circulation time (e.g., 30 minutes), euthanize the mouse via an approved method like cervical dislocation.[4]
-
To remove intravascular EBD, perform cardiac perfusion. Open the thoracic cavity, insert a needle into the left ventricle, and make an incision in the right atrium.
-
Perfuse the animal with 50 mL of saline or PBS until the fluid running from the right atrium is clear.[9]
-
-
Dye Extraction:
-
Quantification:
-
Centrifuge the tubes to pellet any tissue debris.[4]
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at ~620 nm using a plate reader. Use pure formamide as a blank.[4][6]
-
Calculate the EBD concentration using a standard curve and express the results as µg of EBD per gram of tissue.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
References
- 1. This compound as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jove.com [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Technical Support Center: Evans Blue Dye Extraction with Formamide
This guide provides troubleshooting advice and answers to frequently asked questions regarding the extraction of Evans Blue Dye (EBD) from tissues using formamide.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound to assess vascular permeability?
A1: this compound binds strongly to serum albumin. Under normal physiological conditions, the endothelial barrier is impermeable to albumin, so the EBD-albumin complex remains within the vasculature. In pathological conditions that increase vascular permeability, the complex extravasates into the surrounding tissues. The amount of dye extracted from the tissue is, therefore, proportional to the degree of vascular leakage.[1][2]
Q2: Why is formamide used for the extraction of this compound?
A2: Formamide is an effective solvent for extracting EBD from tissues. It efficiently solubilizes the dye that has extravasated into the tissue interstitium, allowing for subsequent quantification.
Q3: What is the optimal wavelength for measuring this compound absorbance?
A3: The maximum absorbance of this compound is at 620 nm.[2][3][4][5] Some protocols also recommend measuring absorbance at 740 nm to correct for contamination by heme pigments.[6][7]
Q4: How should I prepare the this compound solution for injection?
A4: A common preparation is a 0.5% to 2% (w/v) solution of this compound in sterile phosphate-buffered saline (PBS) or normal saline.[2][8][9] It is crucial to ensure the dye is fully dissolved; filter-sterilization can remove any particulate matter.[2][10]
Q5: Can I store tissue samples after collection and before formamide extraction?
A5: Yes, after harvesting, tissues can be flash-frozen in liquid nitrogen and stored at -80°C for later analysis.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background or inconsistent readings | Incomplete removal of intravascular EBD. | Perfuse the animal transcardially with saline or a citrate buffer until the fluid running from the right atrium is clear before tissue harvesting.[6][11] |
| Contamination of the formamide extract with tissue debris. | Centrifuge the formamide extract after incubation to pellet any tissue fragments before transferring the supernatant for absorbance reading.[2][4][6] | |
| Contamination with heme pigments, which can interfere with absorbance readings. | Measure absorbance at both 620 nm and 740 nm. The corrected absorbance can be calculated using the formula: A620 (corrected) = A620 - (1.426 × A740 + 0.030).[7] | |
| Low or no dye detected in tissues with expected permeability | Insufficient circulation time for the dye. | Allow for a sufficient circulation period after EBD injection, typically ranging from 30 minutes to 2 hours.[6][8][12] |
| Incomplete extraction of the dye from the tissue. | Ensure the tissue is sufficiently submerged in formamide and that the incubation time and temperature are adequate (e.g., 24-72 hours at 55-60°C).[6][8][12] The tissue can be minced or homogenized to improve extraction efficiency. | |
| Degradation of formamide. | Use high-purity, molecular biology-grade formamide and protect it from light.[6] | |
| High variability between replicate samples | Inconsistent tissue sample sizes. | Weigh the tissue samples (wet or dry weight) and normalize the amount of extracted dye to the tissue weight (e.g., µg of EBD per gram of tissue).[3][6] |
| Inconsistent perfusion between animals. | Ensure the perfusion procedure is standardized and performed consistently for all animals. | |
| Uneven dye distribution in the tissue. | Homogenize the entire tissue sample in formamide to ensure uniform extraction. |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the extraction of this compound from tissues using formamide.
-
Preparation of this compound Solution: Prepare a 0.5% (w/v) solution of this compound in sterile 0.9% saline. Ensure the solution is well-mixed and filter-sterilized.
-
Injection of this compound:
-
Perfusion:
-
Tissue Collection and Preparation:
-
This compound Extraction:
-
Quantification:
-
After incubation, centrifuge the tubes to pellet any tissue debris.[2][4][6]
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 620 nm using a spectrophotometer. Use pure formamide as a blank.[5][6]
-
If heme contamination is suspected, also measure absorbance at 740 nm and apply the correction formula mentioned in the troubleshooting guide.[7]
-
-
Data Analysis:
Quantitative Data Summary
| Parameter | Value | Source(s) |
| EBD Concentration for Injection | 0.5% - 2% (w/v) | [2][8][9] |
| EBD Injection Volume | 100 - 200 µl | [2][8] |
| EBD Circulation Time | 30 min - 2 hours | [6][8][12] |
| Formamide Volume per Tissue Weight | 500 µl per 50-100 mg | [6] |
| 8 volumes (ml/g tissue) | [12] | |
| Incubation Temperature | 55 - 60°C | [6][8][12] |
| Incubation Time | 12 hours - 72 hours | [3][6][8] |
| Absorbance Measurement Wavelength | 610 - 620 nm | [2][6][8] |
| Correction Wavelength | 740 nm | [6][7] |
Experimental Workflow
Caption: Workflow for this compound extraction from tissues.
References
- 1. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo Assay to Test Blood Vessel Permeability [jove.com]
- 5. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Extravasation assay of this compound [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. This compound assay [bio-protocol.org]
- 13. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
Correcting for plasma autofluorescence in Evans Blue Dye quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Evans Blue Dye (EBD) while correcting for plasma autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is plasma autofluorescence and why does it interfere with Evans Blue quantification?
A1: Plasma autofluorescence is the natural emission of light from endogenous fluorophores in the blood plasma, such as NADH, FAD, and certain proteins, when excited by light. This intrinsic fluorescence can overlap with the emission spectrum of this compound, leading to artificially inflated fluorescence readings and inaccurate quantification.
Q2: What are the excitation and emission maxima for this compound?
A2: this compound typically has an excitation maximum around 620 nm and an emission maximum around 680 nm.[1][2][3] It is crucial to use appropriate filter sets on your fluorometer or plate reader to specifically detect the EBD signal while minimizing the contribution from plasma autofluorescence.
Q3: How can I correct for plasma autofluorescence in my experiments?
A3: There are two primary methods for correcting for plasma autofluorescence:
-
Blank Subtraction Method: This involves measuring the fluorescence of a plasma sample from an animal that has not been injected with Evans Blue (a "blank" sample). This blank reading, representing the plasma's autofluorescence, is then subtracted from the fluorescence readings of all EBD-containing plasma samples.
-
Wavelength-Correction Method: For spectrophotometric measurements, absorbance readings can be taken at the peak absorbance of EBD (~620 nm) and at a reference wavelength where EBD does not absorb but interfering substances do (e.g., 740 nm). The reading at the reference wavelength can be used to correct for turbidity and other background signals.[4]
Q4: How should I prepare my standard curve for accurate quantification?
A4: Your standard curve should be prepared by spiking known concentrations of this compound into plasma from an untreated animal. This is critical because the interaction of EBD with plasma proteins, primarily albumin, can affect its fluorescent properties. Preparing the standards in the same matrix as your samples (i.e., plasma) will account for these effects and ensure more accurate quantification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in control plasma | Inherent plasma autofluorescence. | Use the blank subtraction method. Ensure your blank plasma is from a control animal and has been processed in the same way as your experimental samples. |
| Contamination of reagents or disposables. | Use fresh, high-quality reagents and fluorescence-free labware. | |
| Inconsistent or non-linear standard curve | Improper preparation of standards. | Prepare standards by spiking EBD into control plasma to mimic the sample matrix. Ensure thorough mixing. |
| Saturation of the detector. | Reduce the concentration range of your standards or adjust the gain settings on your instrument. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting technique. | |
| Low signal-to-noise ratio | Low concentration of Evans Blue in the sample. | Increase the injected dose of EBD if possible, or use a more sensitive fluorescence detection method. |
| Inefficient extraction of EBD from the sample. | Ensure complete protein precipitation (e.g., with trichloroacetic acid) and extraction of the dye. | |
| Variability between replicate samples | Incomplete mixing of the sample before reading. | Vortex samples thoroughly before aliquoting into the measurement plate. |
| Presence of air bubbles in the wells. | Centrifuge the plate briefly to remove air bubbles before reading. | |
| Hemolysis in plasma samples. | Hemoglobin can interfere with absorbance and fluorescence readings. Minimize hemolysis during blood collection and processing. If present, a correction factor may be needed.[4] |
Experimental Protocols
Protocol 1: Evans Blue Quantification in Plasma with Blank Subtraction
This protocol details the measurement of Evans Blue concentration in plasma using a fluorescence plate reader and correcting for autofluorescence by subtracting the signal from a blank plasma sample.
Materials:
-
Plasma samples from EBD-injected and control animals
-
This compound standard solution
-
Control plasma (from a non-injected animal)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of Evans Blue standards by spiking known concentrations of EBD into control plasma. A typical range is 0.1 to 100 µg/mL.
-
Process these standards in the same manner as the experimental samples.
-
-
Sample Preparation:
-
To 50 µL of each plasma sample (and standards), add 100 µL of 50% TCA.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant containing the this compound.
-
-
Fluorescence Measurement:
-
Pipette 100 µL of the supernatant from each sample, standard, and a blank (supernatant from a control plasma sample processed with TCA) into a 96-well black microplate.
-
Read the fluorescence using an excitation wavelength of ~620 nm and an emission wavelength of ~680 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence reading of the blank wells from the readings of all standard and sample wells.
-
Generate a standard curve by plotting the blank-corrected fluorescence of the standards against their known concentrations.
-
Determine the concentration of Evans Blue in the experimental samples by interpolating their blank-corrected fluorescence values on the standard curve.
-
Visualizations
References
- 1. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Evans blue quantitation in limited rat tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative Assessment of Glymphatic Flux Using Evans Blue Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An accurate method of plasma volume measurement by direct analysis of Evans blue spectra in plasma without dye extraction: origins of albumin-space variations during maximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Evans Blue Dye precipitation in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and resolve Evans Blue Dye precipitation in solution.
Troubleshooting Guides
Issue: Precipitation Observed in this compound Solution
Immediate Steps:
-
Visual Inspection: Observe the nature of the precipitate. Crystalline structures may indicate salt-related issues, while amorphous particles might suggest incomplete dissolution or aggregation of the dye.
-
Gentle Warming: For solutions prepared in aqueous buffers, gently warm the solution to 37°C for 10-15 minutes with occasional swirling. This can help dissolve precipitates that have formed due to lower temperatures.
-
Filtration: If warming does not resolve the issue, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove undissolved particles or aggregates.[1] This is a common step in many protocols to ensure a homogenous solution.
Root Cause Analysis and Long-Term Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Dissolution | Ensure vigorous vortexing or sonication during preparation. For aqueous solutions, using an ultrasonic water bath can aid in dissolution. When preparing stock solutions in DMSO, ensure the DMSO is of high purity and the dye is completely dissolved before further dilution. |
| High Salt Concentration | This compound can precipitate in the presence of high concentrations of neutral salts. If your protocol allows, consider preparing the initial stock solution in distilled or deionized water before diluting it into a saline or buffer solution. If high salt concentration is unavoidable, add the dye solution to the salt solution slowly while stirring to prevent localized high concentrations that can trigger precipitation. |
| Incorrect pH | The color of this compound can change at a pH close to 10. While significant precipitation due to pH is less common in typical physiological buffers (pH 7.2-7.4), ensure your buffer's pH is correctly adjusted before adding the dye. |
| Low Temperature / Cold Storage | Some precipitation can occur when solutions are stored at 4°C or lower. Before use, allow the solution to come to room temperature and gently invert the container to redissolve any settled particles. For long-term storage, aliquoting the solution can prevent repeated warming and cooling cycles. |
| Contamination | Ensure all glassware and stir bars are scrupulously clean. Particulate matter can act as nucleation sites for precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound solutions?
A1: The choice of solvent depends on the experimental application.
-
For in vivo studies: Physiological saline (0.9% NaCl) is the most common solvent for preparing this compound solutions for intravenous injection.[2]
-
For cell viability assays: Solutions are often prepared in MilliQ water or a buffered solution like PBS.[1][3]
-
For stock solutions: High-purity water is recommended. DMSO can also be used for higher concentration stock solutions.
Q2: How can I improve the solubility of this compound in aqueous solutions?
A2: To enhance solubility, you can use an ultrasonic water bath during the dissolution process.[4] Ensure the powder is added to the solvent gradually while continuously stirring or vortexing.
Q3: What are the recommended storage conditions for this compound solutions?
A3:
-
Aqueous solutions: Can be stored protected from light at 2-8°C for several months.[1] For longer-term storage, consider aliquoting and freezing at -20°C.
-
DMSO stock solutions: Should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: My this compound solution appears reddish instead of blue. What could be the cause?
A4: This color shift can be indicative of a pH issue. Evans Blue is blue in neutral and acidic solutions but can change color in alkaline conditions (around pH 10). It could also suggest a problem with the dye itself. It is recommended to check the pH of your solution and verify the quality of the dye.
Q5: Can I autoclave my this compound solution?
A5: While some sources suggest that aqueous solutions may be autoclaved, it is generally not recommended as it can potentially degrade the dye. Sterile filtration through a 0.22 µm filter is a safer method for sterilization.
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | 280 g/L | Highly soluble.[5] |
| Water (with sonication) | 31.25 mg/mL | Sonication can aid dissolution. |
| Ethanol | Slightly Soluble | Not a primary solvent for high concentrations. |
| DMSO | ≥ 25 mg/mL | Useful for preparing concentrated stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound for Blood-Brain Barrier Permeability Assay
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
50 mL conical tube
-
Vortex mixer
-
0.22 µm syringe filter and sterile syringe
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare a 2% (w/v) solution (e.g., 20 mg of Evans Blue for 1 mL of saline).
-
Add the powder to a sterile 50 mL conical tube.
-
Add the desired volume of sterile 0.9% saline to the tube.
-
Vortex the solution vigorously for 5-10 minutes until the dye is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube to remove any potential micro-aggregates and ensure sterility.
-
The solution is now ready for intravenous injection.
Protocol 2: Cell Viability Staining with this compound
Materials:
-
This compound powder
-
MilliQ water or PBS
-
Cell suspension
-
Microcentrifuge tubes
-
Microscope and slides
Procedure:
-
Prepare a 0.4% (w/v) this compound solution by dissolving 40 mg of the dye in 10 mL of MilliQ water or PBS.
-
Ensure complete dissolution by vortexing. Filter through a 0.22 µm filter if any particulates are visible.
-
Mix your cell suspension with the Evans Blue solution at a 1:1 ratio (e.g., 10 µL of cell suspension and 10 µL of Evans Blue solution).
-
Incubate the mixture at room temperature for 3-5 minutes.
-
Prepare a wet mount of the cell suspension on a microscope slide.
-
Observe under a light microscope. Viable cells with intact membranes will exclude the dye and appear colorless, while non-viable cells will be stained blue.
Visualizations
Caption: Workflow for Blood-Brain Barrier Permeability Assay.
References
- 1. protocols.io [protocols.io]
- 2. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique [bio-protocol.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]
Potential toxicity of Evans Blue Dye at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential toxicity of Evans Blue (EB) dye, particularly at high concentrations. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of Evans Blue dye?
A1: this compound is widely used and generally considered non-toxic at standard experimental doses.[1] However, concerns about its potential toxicity, especially at high concentrations, should be considered.[2] It is classified as a hazardous irritant and a potential carcinogen, although comprehensive toxicological properties have not been thoroughly investigated.[3][4]
Q2: Are there known lethal doses or severe adverse effects at high concentrations?
A2: Yes, high doses of this compound can be toxic. Delayed death has been observed in all mice at doses exceeding 200 mg/kg of body weight.[2][5] In contrast, typical dosages, such as 10 mg/kg, are associated with much lower toxicity.[2][5] Historically, pulmonary embolism was reported in rats after intravenous injection.[2] High doses required for visual color detection (e.g., 51.9 mg/kg) in some studies carry a substantial risk of serious adverse events like toxic metabolic encephalopathy.[6]
Q3: What are the observed effects of accidental injection or exposure?
A3: Accidental injection into a human fetus has been documented, causing a temporary bluish to greenish skin discoloration that resolved within three weeks without other long-term consequences.[7] It may cause irritation if it comes into contact with the skin or eyes, and may be harmful if swallowed.[4]
Q4: How does this compound work to identify damaged cells?
A4: Evans Blue is an exclusion dye.[8] Healthy, viable cells with intact membranes exclude the dye.[8][9] When a cell membrane is compromised or ruptured due to stress or injury, the dye can penetrate the membrane and stain the intracellular components blue.[9][10] The dye binds to serum albumin in the bloodstream, forming a large complex that cannot cross intact biological barriers like the blood-brain barrier or healthy cell membranes.[2][11]
Q5: What are the recommended safety precautions when handling this compound?
A5: When handling this compound, it is recommended to wear personal protective equipment (PPE), including gloves, a full-length lab coat, and safety glasses.[3] Laboratory operations should be conducted in a ducted fume hood.[4] Needles used for injection should never be bent, sheared, or recapped and must be disposed of in approved sharps containers immediately after use.[4]
Quantitative Toxicity Data
| Species | Dose | Route of Administration | Observed Effects | Reference |
| Mouse | >200 mg/kg | Not Specified | Delayed death | [2][5] |
| Mouse | 10 mg/kg (2% EB, 0.5 mL/kg) | Not Specified | Much less toxicity compared to higher doses | [2] |
| Mouse | 51.9 mg/kg | Not Specified | High risk of serious adverse events, including toxic metabolic encephalopathy | [6] |
| Rat | Not Specified | Intravenous | Pulmonary embolism | [2] |
Troubleshooting Guides
Issue 1: Unexpected Animal Deaths in In Vivo Studies
-
Question: I observed unexpected mortality in my mouse cohort after administering Evans Blue. What could be the cause?
-
Answer: Review the dosage administered. Doses exceeding 200 mg/kg are known to cause delayed death in mice.[2][5] Ensure your calculations for the dye concentration and injection volume are correct. The volume of the injection itself, if too large, can also be a confounding factor.[12] Verify the purity of the dye and the sterility of your solution, as contaminants could contribute to toxicity.
Issue 2: High Background Staining or Non-Specific Uptake
-
Question: My control tissues are showing significant blue coloration. How can I reduce this background?
-
Answer: High background can result from excessive dye concentration. Injecting a 2.5% volume of a 1% EBD solution (relative to body mass) has been shown to increase signal intensity in the interstitium and endothelial walls of blood vessels without greater labeling of target myofibers.[1] Consider reducing the concentration or the volume of the injected dye. Ensure adequate circulation and perfusion steps are taken to wash out unbound dye from the vasculature before tissue collection.
Issue 3: Inconsistent Results Between Experiments
-
Question: I am seeing significant variability in dye uptake between different experiments, even with the same protocol. What could be the issue?
-
Answer: Inconsistent injection administration can be a major source of variability. Intravenous injections, particularly into the jugular vein, are reported to yield more consistent results than tail vein or intraperitoneal injections.[13] The timing between dye injection and tissue sampling is also critical and should be strictly controlled. Optimal uptake for intraperitoneal injections in mice is noted to be between 16-24 hours before sampling.[1]
Experimental Protocols
Protocol 1: In Vivo Assessment of Vascular Permeability in Mice
This protocol is adapted from methods used to assess substance P-induced plasma extravasation.[13]
-
Animal Preparation: Anesthetize FVBN mice (16-20 weeks old) using an appropriate anesthetic (e.g., ketamine/xylazine, isoflurane).
-
Surgical Procedure: Perform surgery to expose the jugular vein for injection.
-
Dye Injection: Inject this compound systemically via the jugular vein. A typical concentration might be a 1% solution in phosphate-buffered saline (PBS).[1]
-
Induction of Permeability (Optional): To augment and increase the sensitivity of the assay, a factor that increases permeability (e.g., substance P at 1 nmol/kg) can be injected 2 minutes after the Evans Blue injection.[13]
-
Circulation Time: Allow the dye to circulate for a total of 20 minutes (18 minutes after the substance P injection).[13]
-
Euthanasia and Perfusion: Euthanize the mouse via cervical dislocation. Perform a whole-body perfusion with PBS to remove intravascular dye.
-
Tissue Collection and Processing:
-
Quantification:
-
Centrifuge the formamide extract to pellet any tissue debris.
-
Measure the optical density (OD) of the supernatant at 620 nm using a spectrophotometer or plate reader.[13]
-
Normalize the OD reading to the tissue weight (e.g., OD620/g of tissue).
-
Protocol 2: In Vitro Cell Damage/Viability Assay
This protocol is based on the principle that Evans Blue is excluded by viable cells.[8][9]
-
Reagent Preparation: Prepare a 0.25% Evans Blue staining solution by dissolving 0.25 g of the dye in 100 ml of 0.1 M CaCl2 solution (pH 5.6). The solution should be freshly prepared.[9]
-
Cell Treatment: Subject your plant cells or other cell types to the experimental stress condition (e.g., salinity, chemical exposure). Include an unstressed control group.
-
Staining:
-
After treatment, incubate the cells in the 0.25% Evans Blue solution for a specified period (e.g., 15-20 minutes).
-
The incubation time may need optimization depending on the cell type.
-
-
Washing:
-
Gently wash the cells multiple times with the CaCl2 solution or appropriate buffer to remove excess, unbound dye.
-
-
Qualitative Assessment:
-
Quantitative Assessment:
-
To quantify cell death, extract the dye from the stained cells. This can be done by incubating the stained cells in 1% aqueous Sodium Dodecyl Sulfate (SDS) solution at 50-60°C for 30 minutes.[9]
-
Measure the absorbance of the extract at 600 nm using a spectrophotometer. The absorbance value correlates with the extent of cell death.[9]
-
Visualizations
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Caption: Mechanism of Evans Blue for identifying damaged cells.
Caption: Decision workflow for selecting Evans Blue concentration.
References
- 1. This compound as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.uga.edu [research.uga.edu]
- 5. researchgate.net [researchgate.net]
- 6. Low-Dose this compound for Near-Infrared Fluorescence Imaging in Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green baby: a consequence of intrauterine exposure to Evan's blue dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with the discoloration of tissues caused by Evans Blue Dye.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tissue discoloration caused by Evans Blue Dye (EBD) during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause tissue discoloration?
Evans Blue is an azo dye with a high affinity for serum albumin.[1][2] When injected into a living organism, it binds tightly to albumin in the bloodstream.[1][2][3] Under normal physiological conditions, the albumin-EBD complex is confined to the vasculature because the endothelial barrier is impermeable to large molecules like albumin.[4] However, in cases of increased vascular permeability, such as inflammation or injury, the complex extravasates into the surrounding tissues, leading to a characteristic blue staining.[4][5] The dye can also be taken up by damaged or necrotic cells whose membranes have become permeable.[1][3][6]
Q2: Can the blue discoloration from this compound be reversed or removed?
Yes, to some extent. The ability to remove the discoloration depends on the subsequent application.
-
For Quantification: The dye is typically extracted from the tissue for quantification rather than removed to clear the tissue. Formamide is a common solvent used for this purpose.[4][7]
-
For Histology: If subsequent histological analysis is planned, removing the dye is crucial to prevent interference with other stains. Washing tissues in slightly alkaline water or with alcohols may help in removing the dye.[8] However, it's important to note that ethanol treatment can wash out the dye even after fixation with paraformaldehyde (PFA).[9]
Q3: Does this compound interfere with subsequent histological or immunohistochemical staining?
Yes, the intense blue color of Evans Blue can mask the visualization of other stains used in histology and immunohistochemistry. Therefore, if detailed histological analysis is a primary goal, it is advisable to either use an alternative method to assess permeability or to perform experiments to validate a washing protocol that effectively removes the EBD without compromising tissue integrity and antigenicity.
Q4: What are the key properties of this compound I should be aware of for my experiments?
Understanding the properties of Evans Blue is crucial for designing and troubleshooting experiments. Key quantitative data is summarized in the table below.
| Property | Value | References |
| Molecular Weight | 960.82 g/mol | [1][2] |
| Maximum Absorbance (in water) | 605 - 611 nm | [2][10] |
| Maximum Absorbance (bound to albumin) | ~620 nm | [4] |
| Fluorescence Excitation | 470 nm and 540 nm (unbound); ~620 nm (bound) | [1][11][12] |
| Fluorescence Emission | ~680 nm | [1][11][12] |
| Binding to Albumin | High affinity; 8-14 moles of EBD per mole of albumin in humans and dogs. | [3] |
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Problem 1: Intense and widespread blue discoloration hindering histological analysis.
-
Cause: High concentration of injected EBD, prolonged circulation time, or significant vascular leakage leading to excessive dye extravasation.
-
Solution:
-
Optimize EBD Dose: Reduce the concentration of the injected Evans Blue solution. A typical dose is around 50 mg/kg, but this can be optimized for your specific model and application.[7]
-
Optimize Circulation Time: Shorten the time between EBD injection and tissue harvesting to minimize dye accumulation.
-
Post-Fixation Washing: After fixing the tissue (e.g., with PFA), try washing the tissue with a slightly alkaline buffer (e.g., PBS with a pH of 7.6-8.0) or graded alcohols to help remove the unbound dye.[8] Note that alcohol may also extract some of the bound dye.[9]
-
Fluorescence Microscopy: Consider using fluorescence microscopy to visualize the EBD. The dye fluoresces in the red spectrum, which can be distinguished from many common histological stains.[7][11][12]
-
Problem 2: Inconsistent or faint blue staining in tissues.
-
Cause: Improper injection of EBD, insufficient circulation time, or low levels of vascular permeability.
-
Solution:
-
Injection Technique: Ensure proper intravenous injection. For example, the jugular vein injection method can be more reliable than tail vein injections.[7]
-
Sufficient Circulation: Allow adequate time for the EBD-albumin complex to circulate and extravasate. A typical circulation time is around 18-60 minutes.[7][13]
-
Positive Control: Include a positive control group where vascular permeability is induced (e.g., using substance P or histamine) to confirm the experimental setup is working correctly.[7][13][14]
-
Quantification Method: If visual assessment is difficult, quantify the extravasated dye by extracting it from the tissue and measuring its absorbance or fluorescence.[4][11]
-
Problem 3: Difficulty in extracting this compound from tissues for quantification.
-
Cause: Incomplete tissue homogenization, insufficient incubation time in the extraction solvent, or use of an inappropriate solvent.
-
Solution:
-
Tissue Homogenization: Ensure the tissue is thoroughly homogenized to maximize the surface area for extraction.
-
Extraction Solvent: Formamide is a highly effective solvent for extracting EBD from tissues.[4][7] Alternatively, 1% SDS can also be used.[6]
-
Incubation: Incubate the homogenized tissue in the extraction solvent for a sufficient period (e.g., 48-72 hours at room temperature or 24-48 hours at 55°C) to ensure complete extraction.[4][7]
-
Centrifugation: After incubation, centrifuge the samples to pellet tissue debris and collect the supernatant containing the extracted dye for measurement.[4][6]
-
Experimental Protocols
Protocol 1: Quantification of Vascular Permeability using this compound Extraction
This protocol describes the steps for injecting this compound, collecting tissues, extracting the dye, and quantifying it spectrophotometrically.
-
Preparation of Evans Blue Solution: Prepare a 0.5% or 2% (w/v) solution of this compound in sterile saline.[14] Filter the solution through a 0.22 µm filter to remove any particulates.[14]
-
Intravenous Injection: Anesthetize the animal and inject the Evans Blue solution intravenously (e.g., via the tail vein or jugular vein) at a dose of approximately 50 mg/kg.[7]
-
Circulation: Allow the dye to circulate for a predetermined time (e.g., 30-60 minutes).[4]
-
Perfusion and Tissue Collection: Before sacrificing the animal, perfuse the vasculature with saline to remove any EBD remaining in the blood vessels.[7] Excise the tissues of interest.
-
Tissue Processing:
-
Dye Extraction:
-
Quantification:
Visualizations
Caption: Experimental workflow for quantifying vascular permeability using this compound.
Caption: Mechanism of this compound extravasation into tissues.
References
- 1. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 2. gspchem.com [gspchem.com]
- 3. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evans blue, trypan blue and eosin as tracers - IHC WORLD [ihcworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Absorption [Evans Blue] | AAT Bioquest [aatbio.com]
- 11. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 14. bio-protocol.org [bio-protocol.org]
Improving the signal-to-noise ratio in Evans Blue fluorescence imaging.
Welcome to the technical support center for Evans Blue (EB) fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for a higher signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths for Evans Blue?
Evans Blue fluoresces in the far-red spectrum when bound to albumin.[1] The optimal spectral properties for imaging are:
It's important to use appropriate filters to minimize bleed-through and background noise.
Q2: How does Evans Blue work for imaging vascular permeability?
Evans Blue dye has a high affinity for serum albumin.[5] Under normal physiological conditions, the large Evans Blue-albumin complex is unable to cross the endothelial barrier of blood vessels.[5][6] When vascular permeability is increased due to injury or inflammation, the complex extravasates into the surrounding tissue.[7] This accumulation can then be visualized and quantified using fluorescence imaging.
Q3: What are the primary causes of a low signal-to-noise ratio in Evans Blue imaging?
A low signal-to-noise ratio (SNR) is a common issue and can stem from several factors:
-
High Background Fluorescence: This can be caused by tissue autofluorescence, unbound this compound, or improper imaging parameters.[8][9][10][11]
-
Weak Signal: Insufficient dye concentration, short circulation times, or fluorescence quenching can all lead to a weak signal from the target tissue.
-
Instrumental Noise: Factors like detector noise and excitation light leakage can also contribute to a lower SNR.[10][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during Evans Blue fluorescence imaging experiments.
Issue 1: High Background Fluorescence Across the Entire Image
High background can obscure the specific signal from Evans Blue extravasation, making quantification difficult.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting high background fluorescence.
Potential Causes & Solutions
-
Tissue Autofluorescence: Many tissues naturally fluoresce, which can mask the Evans Blue signal.[8][9] This is particularly prevalent in the blue and green spectra but can also affect the red channel.[9][13][14]
-
Unbound this compound: Incomplete washout of the dye from the vasculature will result in a high background signal.[10]
-
Improper Imaging Parameters: High laser power or long exposure times can amplify background noise.[10]
-
Solution: Reduce the laser power and exposure time to the minimum required to detect the specific signal. Always include a negative control (tissue from an animal not injected with Evans Blue) to determine the baseline autofluorescence and set the imaging parameters accordingly.
-
Issue 2: Weak or No Signal in the Target Tissue
A weak signal can make it difficult to detect and quantify the extent of vascular leakage.
Troubleshooting Workflow
Caption: A decision tree for addressing weak or absent fluorescence signals.
Potential Causes & Solutions
-
Suboptimal Dye Concentration or Circulation Time: The amount of dye administered and the time it is allowed to circulate are critical for sufficient accumulation in the target tissue.
-
Solution: Refer to established protocols and optimize the dye concentration and circulation time for your specific animal model and tissue of interest. See Table 1 for recommended parameters.
-
-
Fluorescence Quenching: High concentrations of Evans Blue can lead to self-quenching, where the dye molecules interact and reduce the overall fluorescence emission.[17] Dye aggregation can also contribute to this phenomenon.[10]
-
Solution: While ensuring an adequate concentration for detection, avoid excessive amounts of the dye. Prepare fresh solutions and ensure the dye is fully dissolved to prevent aggregation.
-
-
Incorrect Filter Sets: Using mismatched excitation and emission filters will result in poor signal detection.
Experimental Protocols & Data
Protocol 1: Autofluorescence Reduction
This protocol is for reducing background fluorescence from intrinsic tissue components.
-
Perfusion: Following the Evans Blue circulation period, perfuse the animal transcardially with 50 mL of saline to wash out intravascular dye until the fluid from the atrium is clear.[16]
-
Fixation: Fix the tissue as required for your experiment. Aldehyde-based fixatives like formalin can increase autofluorescence.[8][9]
-
Quenching (Optional):
-
Commercial Quenching Agents: Incubate tissue sections with a commercial autofluorescence quenching reagent according to the manufacturer's instructions.[10]
-
Sudan Black B: Prepare a 0.1% solution of Sudan Black B in 70% ethanol. Incubate sections for 10-30 minutes, followed by thorough washing in PBS.[10][15]
-
Protocol 2: Optimized Evans Blue Staining and Quantification
This protocol provides a general framework for in vivo vascular permeability assessment.
-
Dye Preparation: Prepare a 2% (w/v) Evans Blue solution in sterile saline.[3]
-
Administration: Inject the Evans Blue solution intravenously (e.g., via the tail vein) at a dose of 50 mg/kg.[18][19]
-
Circulation: Allow the dye to circulate for a predetermined time (e.g., 30-60 minutes). This may need optimization based on the experimental model.[7][19]
-
Perfusion: Perfuse the animal with saline as described in Protocol 1.
-
Tissue Harvesting and Extraction:
-
Quantification:
Table 1: Recommended Evans Blue Concentrations and Circulation Times
| Animal Model | Administration Route | Dye Concentration | Dose | Circulation Time | Reference |
| Mouse | Intravenous (jugular vein) | 30 mg/mL in saline | ~50 mg/kg | 20 minutes | [18] |
| Mouse | Intravenous (tail vein) | 2% in saline | 100 µL | 30 minutes | [19] |
| Mouse | Intravenous (tail vein) | 0.5% in PBS | 50 mg/kg | 30 minutes | [19] |
| Rat | Intraperitoneal | 4% in saline | 1.2 mL/kg | 6 hours | [16] |
Note: These are starting points and may require optimization for your specific experimental conditions.
Signaling Pathway: Vascular Permeability
Caption: The pathway leading to Evans Blue accumulation in tissues with increased vascular permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 13. biotium.com [biotium.com]
- 14. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Low-Dose this compound for Near-Infrared Fluorescence Imaging in Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence quenching; a practical problem in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Evans Blue Dye and Sodium Fluorescein for Blood-Brain Barrier Permeability Studies
For researchers, scientists, and drug development professionals, the accurate assessment of blood-brain barrier (BBB) permeability is crucial. Among the various tracers available, Evans Blue Dye (EBD) and sodium fluorescein (NaFl) are two of the most established and widely utilized. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tracer for specific research needs.
The fundamental difference between these two dyes lies in their molecular behavior in circulation. EBD, with a molecular weight of 961 Da, readily binds to serum albumin (approximately 69,000 Da), effectively transforming it into a high molecular weight (HMW) tracer.[1][2][3] This complex is typically excluded by an intact BBB. Conversely, sodium fluorescein (376 Da) remains largely unbound and circulates as a low molecular weight (LMW) molecule.[1][2][3][4] This distinction makes them suitable for assessing different aspects of BBB disruption.
Quantitative Performance: A Comparative Analysis
Experimental data reveals distinct patterns of brain extravasation for EBD and NaFl, highlighting their differential permeability across various brain regions.
A key study directly comparing the two tracers in rats demonstrated that while both are largely excluded from the brain parenchyma under normal conditions, their distribution patterns differ significantly when the BBB is compromised.[1][2][3] EBD showed a greater accumulation in the prefrontal cortex and cerebellum, with the lowest levels detected in the striatum.[1][3][5] In stark contrast, NaFl was found to be more evenly distributed throughout the different brain regions studied.[1][3][5] This suggests that the BBB's permeability to HMW molecules like the EBD-albumin complex is regionally heterogeneous, whereas its permeability to LMW molecules like NaFl is more uniform.[1][3][5]
| Tracer | Molecular Weight (Tracer Alone) | Molecular Weight (In Circulation) | Brain Extravasation Pattern | Key Characteristic |
| This compound (EBD) | 961 Da | ~69,000 Da (bound to albumin)[1][2][3] | Regionally heterogeneous (higher in prefrontal cortex and cerebellum, lower in striatum)[1][3][5] | High molecular weight (HMW) tracer, assesses permeability to macromolecules.[1][2][3] |
| Sodium Fluorescein (NaFl) | 376 Da | 376 Da (largely unbound)[1][2][3][4] | Evenly distributed across brain regions.[1][3][5] | Low molecular weight (LMW) tracer, assesses permeability to small molecules.[1][2][3][4] |
Experimental Protocols
Detailed methodologies for utilizing EBD and NaFl in BBB permeability studies are outlined below. These protocols are based on established rodent models.
This compound (EBD) Extravasation Protocol
This protocol details the steps for assessing BBB permeability using EBD in rodents.[6][7]
-
Preparation of EBD Solution: Prepare a 2% solution of this compound in sterile 0.9% saline.
-
Animal Preparation: Anesthetize the animal (e.g., with 10% chloral hydrate, 0.3 ml/100 g, intraperitoneally).[8]
-
Dye Administration: Inject the EBD solution (e.g., 2 ml/kg) intravenously, typically through the caudal or femoral vein.[6][8]
-
Circulation Time: Allow the dye to circulate for a specific period, generally 30 to 60 minutes.[8]
-
Perfusion: Transcardially perfuse the animal with 0.9% NaCl until the perfusate from the right atrium is clear of blood.[6][8] This step is critical to remove intravascular dye.
-
Brain Tissue Collection: Decapitate the animal and carefully dissect the brain.[6] Specific brain regions of interest can be isolated.
-
Dye Extraction: Weigh the tissue samples and homogenize them in a suitable solvent, such as a mixture of PBS and trichloroacetic acid (TCA).[8] After homogenization, samples are typically incubated overnight at 4°C and then centrifuged.[8]
-
Quantification: Measure the fluorescence of the supernatant at an excitation wavelength of 620 nm and an emission wavelength of 680 nm using a spectrophotometer or a 96-well plate reader.[6][8] The concentration of the dye is calculated based on a standard curve and normalized to the tissue weight.[8]
Sodium Fluorescein (NaFl) Extravasation Protocol
This protocol outlines the procedure for assessing BBB permeability using NaFl.
-
Preparation of NaFl Solution: Prepare a solution of sodium fluorescein in a suitable buffer, such as a 1% BSA solution in mammalian Ringer's solution.[9]
-
Animal Preparation: Anesthetize the animal as described for the EBD protocol.
-
Dye Administration: Inject the NaFl solution intravenously.
-
Circulation Time: Allow the dye to circulate for a predetermined time.
-
Sample Collection: Collect blood samples and then perfuse the animal with saline as in the EBD protocol.
-
Brain Tissue Collection: Dissect the brain or specific brain regions.
-
Dye Extraction: Homogenize the brain tissue in a suitable buffer.
-
Quantification: Measure the fluorescence of the tissue homogenate and blood plasma at an appropriate excitation and emission wavelength (e.g., 485 nm excitation and 520 nm emission).[9] BBB permeability can be expressed as a brain-to-serum fluorescence ratio.[10]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both EBD and NaFl BBB permeability studies.
Concluding Remarks
The choice between this compound and sodium fluorescein for BBB permeability studies should be guided by the specific research question. EBD, as a large molecule tracer, is ideal for investigating significant disruptions of the BBB that allow for the passage of macromolecules like albumin. In contrast, NaFl, as a small molecule tracer, is more sensitive to subtle changes in BBB permeability and provides a more uniform measure of leakage across different brain regions. By understanding their distinct characteristics and employing the appropriate experimental protocols, researchers can obtain reliable and insightful data on the integrity of the blood-brain barrier.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Patterns of Cerebral Extravasation by Evans Blue and Sodium Fluorescein in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Patterns of Cerebral Extravasation by Evans Blue and Sodium Fluorescein in Rats | PLOS One [journals.plos.org]
- 4. Frontiers | Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? [frontiersin.org]
- 5. Distinct patterns of cerebral extravasation by Evans blue and sodium fluorescein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using this compound to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Evans Blue and Trypan Blue for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of Two Classic Exclusion Dyes
In the realm of cell biology and toxicology, the accurate assessment of cell viability is a cornerstone of reliable experimental outcomes. Among the various techniques available, dye exclusion assays remain a fundamental and widely used method. These assays are predicated on the principle that viable cells with intact membranes exclude certain dyes, while non-viable cells with compromised membranes allow the dye to penetrate and stain the intracellular components. This guide provides an objective comparison of two such dyes: Evans Blue and Trypan Blue.
Principle of Staining: A Shared Mechanism
Both Evans Blue and Trypan Blue are vital stains that function as indicators of cell membrane integrity. Live, healthy cells possess intact and selectively permeable membranes that actively prevent the uptake of these dyes. In contrast, cells that have undergone apoptosis or necrosis lose their membrane integrity, allowing the dyes to enter the cytoplasm. Consequently, non-viable cells are stained a distinct blue, enabling their differentiation from viable, unstained cells under light microscopy.
Quantitative Data Summary
While both dyes operate on the same principle, there are subtle differences in their properties and common applications. The following table summarizes their key characteristics.
| Feature | Evans Blue | Trypan Blue |
| Principle | Dye Exclusion | Dye Exclusion |
| Molecular Weight | ~960.8 g/mol | ~960.8 g/mol |
| Commonly Used Concentration | 0.1% - 1% (w/v) | 0.4% (w/v) |
| Appearance of Non-Viable Cells | Blue | Blue |
| Primary Applications | Vascular permeability, tissue viability, plant cell viability | Routine cell counting and viability assessment in cell culture |
| Reported Advantages | Cost-effective, simple procedure | Well-established protocols, widely used and accepted |
| Reported Disadvantages | Less commonly used for routine cell suspension viability, potential for lower sensitivity in some cell types.[1] | Can be toxic to cells with prolonged exposure, may overestimate viability, potential for subjective interpretation.[2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for performing cell viability assays with Evans Blue and Trypan Blue.
Evans Blue Cell Viability Protocol (Adapted for Cell Suspension)
This protocol is adapted from methods used for algal and plant cells and can be optimized for other cell types.[5][6]
-
Preparation of Staining Solution: Prepare a 0.1% (w/v) Evans Blue solution in phosphate-buffered saline (PBS). Filter the solution through a 0.22 µm filter to remove any precipitates.
-
Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Mix the cell suspension with the Evans Blue solution in a 1:1 ratio (e.g., 100 µL of cell suspension and 100 µL of 0.1% Evans Blue).
-
Incubation: Incubate the mixture at room temperature for 5-15 minutes.
-
Washing (Optional but Recommended): Centrifuge the stained cell suspension and resuspend the pellet in fresh PBS. Repeat this washing step 2-3 times to remove excess dye.
-
Observation and Counting: Place a small volume of the final cell suspension onto a hemocytometer or a microscope slide. Under a light microscope, count the number of blue-stained (non-viable) and unstained (viable) cells.
-
Calculation of Viability:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Trypan Blue Cell Viability Protocol
This is a standard and widely used protocol in cell culture laboratories.[7]
-
Preparation of Staining Solution: A ready-to-use 0.4% (w/v) Trypan Blue solution is commonly used. Ensure the solution is at room temperature before use.
-
Cell Preparation: Obtain a single-cell suspension of your cells. If working with adherent cells, trypsinize and neutralize the trypsin before proceeding. Adjust the cell concentration to a range suitable for counting (e.g., 1 x 10^5 to 1 x 10^6 cells/mL).
-
Staining: In a microcentrifuge tube, mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio). For example, mix 20 µL of cell suspension with 20 µL of Trypan Blue.
-
Incubation: Incubate the mixture at room temperature for 1-3 minutes. It is crucial to not exceed 5 minutes as longer incubation times can be toxic to viable cells.[4]
-
Observation and Counting: Immediately load 10 µL of the mixture into a hemocytometer. Using a light microscope, count the number of blue (non-viable) and bright, unstained (viable) cells in the central grid of the hemocytometer.
-
Calculation of Viability:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Mandatory Visualizations
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for a typical dye exclusion cell viability assay.
Caption: Key characteristics and comparison between Evans Blue and Trypan Blue.
Concluding Remarks
Both Evans Blue and Trypan Blue are effective and economical tools for assessing cell viability based on the principle of membrane exclusion. Trypan Blue is the more established and ubiquitously used dye for routine cell culture applications, with a vast body of literature supporting its use. However, its known cytotoxicity with prolonged exposure and the potential to overestimate viability are important considerations.
Evans Blue, while chemically similar and operating on the same principle, is more commonly employed in studies of vascular permeability and plant cell biology. While protocols can be adapted for cell suspension, its use in this context is less documented. For researchers looking for a simple, cost-effective dye exclusion method, Trypan Blue remains the standard choice. However, when concerns about cytotoxicity or accuracy arise, exploring alternatives, including fluorescent dyes, may be warranted. The choice between these two classic blue dyes will ultimately depend on the specific cell type, experimental context, and the established protocols within a given laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. trio-biotech.com [trio-biotech.com]
- 3. What are the limitations of dye exclusion assays? | AAT Bioquest [aatbio.com]
- 4. chemometec.com [chemometec.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Evans Blue Dye vs. Radiolabeled Albumin for Plasma Volume and Vascular Permeability Studies
For researchers, scientists, and drug development professionals, the accurate measurement of plasma volume and vascular permeability is critical. Two long-standing methods, the Evans Blue Dye (EBD) dilution technique and the use of radiolabeled albumin, have been the cornerstones of such assessments. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
The principle behind both methods is the introduction of a tracer into the bloodstream that binds to albumin, the most abundant plasma protein. By measuring the concentration of this tracer after a period of circulation, researchers can determine the plasma volume. Furthermore, the extravasation of the tracer from the vasculature into surrounding tissues serves as a marker for vascular permeability.
At a Glance: Performance Comparison
| Feature | This compound (EBD) Method | Radiolabeled Albumin Method |
| Principle | Colorimetric or fluorometric detection of EBD bound to albumin. | Scintillation counting of a radioactive isotope (e.g., ¹²⁵I, ¹³¹I) attached to albumin. |
| Primary Use | Plasma volume determination and qualitative/quantitative assessment of vascular permeability. | "Gold standard" for plasma volume determination and quantitative measurement of vascular permeability. |
| Advantages | Inexpensive, relatively simple procedure, does not require handling of radioactive materials, suitable for repeated measurements. | High precision and accuracy, well-established and validated. |
| Disadvantages | Potential for overestimation of plasma volume, interference from hemolysis and lipemia, requires a dye extraction step in some protocols. | Involves handling of radioactive materials requiring specialized licenses and safety protocols, higher cost, potential for thyroid uptake of free radioiodine. |
| Correlation | High correlation with radiolabeled albumin methods for plasma volume measurement. | Considered the reference method for plasma volume. |
Quantitative Data Summary
Multiple studies have validated the this compound method against the radiolabeled albumin technique, demonstrating a strong correlation for plasma volume measurements.
| Study Focus | Subject | Key Findings | Reference |
| Plasma Volume | - | Mean plasma volume by T-1824 (Evans Blue) was 2895 ml, and by ¹²⁵I-albumin was 2898 ml, with a correlation coefficient (r) of 0.99. | [1] |
| Plasma Volume | Newborn infants | The EBD method yielded slightly higher plasma volumes than the ¹²⁵I-labeled human serum albumin (RIHSA) method, with a mean difference of +4.0% ± 3.6% (P < 0.05). In 20 of 25 total studies in infants and children, the results of the two methods agreed within ±5%. | |
| Vascular Permeability | Dogs with arterialized vein grafts | Endothelial permeability was measured quantitatively with ¹²⁵I-labeled albumin and qualitatively with this compound.[2] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for validating the this compound method with radiolabeled albumin for both plasma volume and vascular permeability measurements.
References
A Comparative Guide to Alternatives for Evans Blue in Vascular Permeability Assessment
For decades, Evans Blue dye has been a staple in vascular permeability research, valued for its simplicity and strong affinity for serum albumin. However, the advent of advanced imaging techniques and the need for more nuanced quantitative data have spurred the development of alternative dyes. This guide provides a comprehensive comparison of Evans Blue and its alternatives, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate tool for their specific experimental needs.
Performance Comparison of Vascular Permeability Dyes
The selection of a tracer for vascular permeability studies is critical and depends on the specific research question, the experimental model, and the available detection methods. The following table summarizes the key quantitative parameters of Evans Blue and its common alternatives.
| Tracer | Molecular Weight (kDa) | Excitation (nm) | Emission (nm) | Plasma Half-life | Key Advantages | Key Disadvantages |
| Evans Blue (bound to albumin) | ~67 (with albumin) | 620 | 680 | Long (hours to days)[1] | Simple, cost-effective, long circulation time. | Limited to spectrophotometric quantification, potential for toxicity at high doses. |
| Sodium Fluorescein | 0.376 | 494 | 521 | Short (minutes) | Small size allows for assessment of small molecule leakage. | Rapid clearance, not suitable for long-term studies. |
| FITC-Dextran (4 kDa) | 4 | 490 | 520 | Short (minutes to hours)[2] | Allows for size-selective permeability assessment, fluorescent detection. | Shorter circulation time compared to Evans Blue. |
| FITC-Dextran (70 kDa) | 70 | 490 | 520 | Moderate (hours) | Mimics leakage of albumin-sized molecules, fluorescent detection. | Shorter circulation time than Evans Blue-albumin complex. |
| FITC-Dextran (150 kDa) | 150 | 490 | 520 | Longer than smaller dextrans | Assesses permeability to larger macromolecules. | May not be suitable for detecting subtle permeability changes. |
| Rhodamine B-Dextran (70 kDa) | 70 | 570 | 590 | Moderate (hours) | Alternative fluorophore to FITC, suitable for multiplexing. | Similar limitations to FITC-dextrans. |
| Cadaverine-Alexa Fluor Conjugates | ~1 | Varies with fluorophore | Varies with fluorophore | Short to moderate | Small, fixable tracer for high-resolution imaging of leakage sites.[3] | Can be leakier in certain healthy tissues, requiring careful controls.[3] |
Signaling Pathways in Vascular Permeability
Understanding the molecular mechanisms that regulate vascular permeability is crucial for developing targeted therapies. Two of the most well-studied pathways involve Vascular Endothelial Growth Factor (VEGF) and histamine.
VEGF Signaling Pathway
VEGF is a potent inducer of vascular permeability. Its binding to the VEGF receptor 2 (VEGFR2) on endothelial cells triggers a cascade of intracellular signaling events, leading to the disruption of endothelial cell junctions and increased vascular leakage.[4][5][6]
Histamine Signaling Pathway
Histamine, a key mediator of inflammatory responses, increases vascular permeability primarily through its interaction with the H1 receptor on endothelial cells. This interaction initiates a signaling cascade that leads to endothelial cell contraction and the formation of intercellular gaps.[7][8][9]
Experimental Protocols
The choice between an in vivo or in vitro assay depends on the specific research question. In vivo assays, such as the Miles assay, provide a physiologically relevant context, while in vitro assays, like the transwell permeability assay, offer a more controlled environment for mechanistic studies.
In Vivo Vascular Permeability Assay (Miles Assay)
The Miles assay is a widely used method to assess vascular permeability in vivo.[7][10][11]
Detailed Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., mouse) according to approved institutional protocols.
-
Tracer Injection: Intravenously inject the chosen tracer dye. For Evans Blue, a typical dose is 50 mg/kg.[12] For fluorescent dextrans, concentrations can range from 25 to 100 mg/kg depending on the molecular weight.
-
Circulation: Allow the tracer to circulate for a predetermined time. This can range from a few minutes for small tracers like sodium fluorescein to 30 minutes or longer for Evans Blue and larger dextrans.[1][10]
-
Stimulus Application: Intradermally inject the permeability-inducing agent (e.g., VEGF, histamine) and a vehicle control at distinct sites on the animal's flank.
-
Incubation: Allow the stimulus to take effect for a period of 20-30 minutes.[10]
-
Tissue Harvest: Euthanize the animal and excise the skin or other tissues of interest at the injection sites.
-
Dye Extraction: Incubate the tissue samples in a solvent such as formamide to extract the extravasated dye.[9]
-
Quantification: Measure the amount of extracted dye using a spectrophotometer (for Evans Blue) or a fluorometer (for fluorescent tracers). The results are typically expressed as the amount of dye per gram of tissue.
In Vitro Transwell Permeability Assay
The in vitro transwell permeability assay is a common method for studying the integrity of endothelial cell monolayers.[13][14][15]
Detailed Methodology:
-
Cell Culture: Seed endothelial cells (e.g., HUVECs) onto the porous membrane of a transwell insert and culture them until a confluent monolayer is formed.
-
Treatment: Treat the endothelial monolayer with the permeability-modulating agent of interest by adding it to the upper chamber.
-
Tracer Addition: Add a fluorescent tracer, such as FITC-dextran (typically 1 mg/mL), to the upper chamber.[13]
-
Incubation: Incubate the plate for a defined period, usually 30 to 60 minutes, at 37°C.[13]
-
Sample Collection: Collect a sample from the lower chamber.
-
Fluorescence Measurement: Measure the fluorescence intensity of the sample from the lower chamber using a fluorescence plate reader. The amount of fluorescence is proportional to the permeability of the endothelial monolayer.
Conclusion
The choice of dye for assessing vascular permeability is a critical decision that can significantly impact the outcome and interpretation of a study. While Evans Blue remains a useful tool for its simplicity and cost-effectiveness, the array of available fluorescent tracers offers greater flexibility, sensitivity, and the potential for more detailed mechanistic insights. By carefully considering the properties of each dye and the specific requirements of the experimental design, researchers can select the optimal tool to advance our understanding of vascular biology and disease.
References
- 1. Small Intestinal Permeability and Gut-Transit Time Determined with Low and High Molecular Weight Fluorescein Isothiocyanate-Dextrans in C3H Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Intestinal Permeability and Gut-Transit Time Determined with Low and High Molecular Weight Fluorescein Isothiocyanate-Dextrans in C3H Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the H1 histamine receptor, p38 MAP kinase, MLCK, and Rho/ROCK in histamine-induced endothelial barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Histamine induces Toll-like receptor 2 and 4 expression in endothelial cells and enhances sensitivity to Gram-positive and Gram-negative bacterial cell wall components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Histamine induced high mobility group box-1 release from vascular endothelial cells through H1 receptor [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of Patent Blue V and Evans Blue for Lymph Node Mapping
For researchers, scientists, and drug development professionals, the choice of a vital dye for lymph node mapping is a critical decision that impacts experimental accuracy and clinical outcomes. This guide provides an objective comparison of two commonly used dyes, Patent Blue V and Evans Blue, supported by experimental data to inform your selection process.
The primary mechanism for both Patent Blue V and Evans Blue in lymph node mapping relies on their ability to bind to endogenous albumin in the interstitial fluid. This dye-albumin complex is then readily taken up by the lymphatic vessels, allowing for the visualization of lymphatic drainage pathways and the identification of sentinel lymph nodes. The key difference in their efficacy lies in their molecular structure, which dictates their protein binding affinity and subsequent performance.
Performance Comparison: Patent Blue V vs. Evans Blue
A critical factor influencing a dye's effectiveness in lymph node mapping is its affinity for plasma proteins. Evans Blue demonstrates a significantly higher protein binding affinity compared to Patent Blue V. This stronger binding is attributed to the presence of seven symmetric tetrasulfonic acid azo groups in Evans Blue, in contrast to the disulfonate structure of Patent Blue V.[1] The higher protein binding of Evans Blue suggests that a lower dose could be used to achieve similar or better results than Patent Blue V.[1]
| Parameter | Patent Blue V | Evans Blue | Key Findings |
| Protein Binding Affinity | <30%[1] | 59-71%[1] | Evans Blue exhibits significantly higher protein binding, suggesting more efficient lymphatic uptake.[1] |
| Staining Content | 50%[1] | 85%[1] | Evans Blue has a higher staining content, potentially requiring a lower dose for the same level of visual identification.[1] |
| Sentinel Node Identification Rate (with radioisotope) | 97.2% - 99.1%[2][3] | Not consistently reported in direct comparison with radioisotope. | The combination of Patent Blue V with a radioisotope is a widely accepted standard with high identification rates.[2][3] |
| False-Negative Rate (with radioisotope) | ~5-10%[4] | Not consistently reported in direct comparison with radioisotope. | The false-negative rate for the combined technique with Patent Blue V is considered clinically acceptable.[4] |
| Migration Rate | Qualitative data suggests rapid migration. | Qualitative data suggests rapid uptake.[3] | Direct quantitative comparative data on migration speed (e.g., mm/min) is not readily available in the reviewed literature. |
| Cost-Effectiveness | Generally considered more expensive than alternatives like methylene blue.[5] | No direct cost-effectiveness comparison with Patent Blue V was found. | A comprehensive cost-effectiveness analysis is lacking in the current literature. |
Adverse Effects and Toxicity
While both dyes are generally considered safe for clinical use, there are notable differences in their adverse effect profiles.
| Adverse Effect | Patent Blue V | Evans Blue |
| Anaphylaxis | Documented risk of allergic reactions, including rare cases of severe anaphylaxis.[4][6][7] | Few reports of adverse reactions; generally considered to have a lower risk of anaphylaxis.[3] |
| Skin Staining | Can cause temporary blue discoloration of the skin at the injection site.[7] | Can cause skin discoloration. |
| Other | May interfere with pulse oximetry readings. | High doses (>200 mg/kg) can be toxic in animal models.[3] |
Experimental Protocols
General Protocol for Sentinel Lymph Node Biopsy (SLNB) using Vital Dyes
The following is a generalized protocol for SLNB. Specific details may vary based on the clinical or experimental context.
-
Dye Preparation: A sterile solution of either Patent Blue V (typically 2.5%) or Evans Blue (typically 1-2%) is prepared.
-
Injection: The dye is injected intradermally or subcutaneously in the peritumoral or periareolar area.
-
Massage: The injection site is gently massaged for several minutes to facilitate the uptake of the dye into the lymphatic vessels.
-
Incision and Tracking: After a short waiting period (typically 5-15 minutes) to allow for dye migration, an incision is made in the expected area of the sentinel lymph node. The surgeon then visually follows the blue-stained lymphatic vessels to locate the blue-stained sentinel lymph node(s).
-
Excision and Analysis: The identified sentinel lymph node(s) are excised and sent for pathological analysis.
Signaling Pathways and Experimental Workflows
Mechanism of Lymphatic Uptake
The fundamental principle behind the use of these vital dyes in lymph node mapping is their interaction with albumin. This process can be visualized as a simple signaling pathway.
Experimental Workflow for Comparative Dye Analysis
A typical experimental workflow to compare the efficacy of Patent Blue V and Evans Blue would involve parallel or sequential administration in a suitable animal model or clinical setting, followed by quantitative and qualitative assessment.
Conclusion
Based on the available experimental data, Evans Blue appears to be a potentially better alternative to Patent Blue V for lymph node mapping, primarily due to its superior protein binding affinity and higher staining content. This suggests that Evans Blue could provide more efficient and intense staining, potentially at a lower required dose.
However, the established clinical use and extensive data supporting the combination of Patent Blue V with radioisotopes for high sentinel lymph node identification rates cannot be overlooked. The choice between these two dyes will ultimately depend on the specific requirements of the research or clinical application, including the need for a standalone dye versus a combination technique, and considerations of potential adverse reactions. For applications where a higher margin of safety regarding allergic reactions is paramount, Evans Blue may be the preferred choice. Further direct, head-to-head comparative studies are warranted to provide more definitive quantitative data on migration rates and cost-effectiveness to fully elucidate the superior agent for all applications.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Sentinel lymph node mapping with patent blue dye in patients with breast cancer: a retrospective single institution study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sentinel lymph nodes fluorescence detection and imaging using Patent Blue V bound to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is blue dye still required during sentinel lymph node biopsy for breast cancer? - ecancer [ecancer.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Different Techniques for the Assessment of Sentinel Lymph Node Biopsy in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgo-iasgo.com [sgo-iasgo.com]
A Comparative Guide: Evans Blue Dye vs. Indocyanine Green for Researchers and Drug Development Professionals
In the landscape of biomedical research and clinical diagnostics, Evans Blue Dye (EBD) and Indocyanine Green (ICG) are two prominent agents utilized for their unique interactions with biological components, particularly plasma proteins. This guide provides a comprehensive comparison of their advantages and disadvantages, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific applications.
Executive Summary
This compound, an azo dye, is renowned for its high affinity for serum albumin, making it a classic tool for assessing vascular permeability and estimating plasma volume.[1][2] Its intense blue color allows for straightforward macroscopic visualization. Indocyanine Green, a tricarbocyanine dye, is a near-infrared (NIR) fluorescent agent with a wide array of applications in medical diagnostics, including cardiac output determination, hepatic function assessment, and ophthalmic angiography.[3] Its fluorescence in the NIR spectrum allows for deeper tissue penetration and real-time imaging.
The choice between EBD and ICG hinges on the specific experimental or diagnostic need. EBD's simplicity and strong albumin binding make it a reliable tracer for endpoint vascular permeability studies. In contrast, ICG's dynamic, real-time imaging capabilities and superior tissue penetration make it invaluable for applications requiring visualization of flow and perfusion.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and Indocyanine Green to facilitate a direct comparison.
Table 1: Physicochemical and Spectroscopic Properties
| Property | This compound (EBD) | Indocyanine Green (ICG) |
| Molecular Weight | 960.81 g/mol [4] | 774.97 g/mol [3] |
| Excitation Maximum | ~620 nm (bound to albumin)[5] | ~800 nm (in blood plasma)[3] |
| Emission Maximum | ~680 nm (bound to albumin)[5] | ~830 nm (in blood)[3] |
| Molar Extinction Coefficient (ε) | 86,000 M⁻¹cm⁻¹ at 606 nm[6] | ~200,000 M⁻¹cm⁻¹ at ~800 nm[3] |
| Quantum Yield (Φ) | Not well-established, generally low | ~0.02-0.08 (in blood) |
| Solubility | High in water | Soluble in water and organic solvents |
Table 2: Biological and Pharmacokinetic Properties
| Property | This compound (EBD) | Indocyanine Green (ICG) |
| Primary Biological Target | Serum Albumin[2] | Plasma Proteins (primarily albumin and lipoproteins)[3] |
| Binding Affinity to Albumin | High affinity[2] | High affinity, with a dissociation constant (Kd) of approximately 41.1 µM[7] |
| In Vivo Half-Life | Long, due to strong albumin binding and slow excretion | Short (150-180 seconds)[3] |
| Clearance | Slow, primarily renal | Rapid, exclusively by the liver into bile[3] |
| Toxicity (LD50) | Intraperitoneal (mouse): 340 mg/kg[4][8] | Intravenous (mouse): 60 mg/kg; Intravenous (rat): 87 mg/kg[3] |
Advantages and Disadvantages
This compound (EBD)
Advantages:
-
Strong Albumin Binding: EBD's high affinity for serum albumin makes it an excellent tracer for plasma volume and vascular permeability studies, as the EBD-albumin complex is largely confined to the vasculature under normal conditions.[2]
-
Cost-Effective and Simple Visualization: It is a relatively inexpensive dye, and its vibrant blue color allows for easy macroscopic identification of leakage in tissues.
-
Well-Established Methodology: Numerous well-documented protocols exist for its use in assessing blood-brain barrier and general vascular permeability.[9]
-
Long Half-Life: Its prolonged presence in the circulation can be advantageous for studies requiring longer observation periods of plasma volume.
Disadvantages:
-
Visible Light Spectrum: Its absorption and emission are in the visible range, limiting tissue penetration depth and making it unsuitable for deep tissue imaging.
-
Endpoint Measurements: Quantification of EBD leakage typically requires tissue homogenization and extraction, making it an endpoint measurement rather than a real-time imaging technique.[9]
-
Potential for Free Dye: At higher concentrations, a significant amount of unbound EBD can exist in the plasma, which can cross intact barriers and lead to inaccurate permeability assessments.[10]
-
Tissue Staining: Can cause prolonged blue discoloration of tissues.
-
Limited Clinical Use: Primarily used in preclinical research due to its long retention time and potential for tissue discoloration.
Indocyanine Green (ICG)
Advantages:
-
Near-Infrared (NIR) Fluorescence: ICG's absorption and emission in the NIR spectrum (700-900 nm) allows for deep tissue penetration and reduced autofluorescence, enabling high-contrast in vivo imaging.[3]
-
Real-Time, Dynamic Imaging: Its fluorescent properties are ideal for dynamic imaging applications such as angiography, perfusion studies, and sentinel lymph node mapping.[3]
-
Rapid Clearance: ICG is quickly cleared from the circulation by the liver, which is advantageous for clinical applications and allows for repeated measurements.[3]
-
FDA Approved: It is approved for various clinical diagnostic procedures in humans.
-
High Molar Extinction Coefficient: This property contributes to its brightness and sensitivity in fluorescence imaging.[3]
Disadvantages:
-
Lower Quantum Yield: ICG has a relatively modest fluorescence quantum yield, which can be a limitation in certain low-light imaging scenarios.
-
Instability: It can be unstable in aqueous solutions and is sensitive to light.
-
Rapid Clearance: While an advantage in many clinical settings, its short half-life may not be suitable for long-term tracking studies.[3]
-
Cost: Generally more expensive than this compound.
-
Potential for Allergic Reactions: Although rare, anaphylactic reactions have been reported.[3]
Comparative Performance in Key Applications
Vascular Permeability Assessment
EBD is the traditional gold standard for quantifying vascular permeability, particularly for the blood-brain barrier.[9] The methodology involves injecting EBD, allowing it to circulate, and then measuring the amount of dye that has extravasated into the tissue. This is typically done by spectrophotometric analysis of a tissue homogenate.
ICG can also be used to assess vascular permeability, often through dynamic contrast-enhanced imaging. By monitoring the fluorescence intensity over time in a region of interest, one can infer changes in vascular permeability. This offers the advantage of real-time visualization but may be less straightforward to quantify than the EBD extraction method.
Sentinel Lymph Node (SLN) Mapping
Both dyes have been used for SLN mapping, a procedure to identify the first lymph nodes to which cancer cells are likely to spread.
-
Evans Blue (or other blue dyes): Injected near the tumor, the blue dye is taken up by the lymphatic vessels and stains the SLNs, allowing for their visual identification by the surgeon. However, studies have shown that the detection rate with blue dye alone can be suboptimal.[11][12][13]
-
Indocyanine Green: When injected, ICG travels through the lymphatic vessels and accumulates in the SLNs. Using a near-infrared camera system, surgeons can visualize the fluorescent lymphatic channels and nodes in real-time, even through overlying tissue.[11][14][15]
Experimental Data: A meta-analysis comparing ICG with blue dye for SLN detection in breast cancer found that ICG was significantly superior to blue dye in terms of detection rate.[13] One study reported a detection rate of 99% for ICG compared to 91.92% for methylene blue.[14] Another study in patients with uterine cancer showed a successful mapping rate of 95% with ICG versus 81% with blue dye.[12]
Experimental Protocols
This compound Protocol for Blood-Brain Barrier Permeability
This protocol is a generalized representation and may require optimization for specific experimental models.
-
Preparation of EBD Solution: Prepare a 2% (w/v) solution of this compound in sterile 0.9% saline.
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Injection: Inject the EBD solution intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.
-
Circulation: Allow the dye to circulate for a predetermined period (e.g., 1-2 hours).
-
Perfusion: Transcardially perfuse the animal with saline to remove intravascular EBD.
-
Tissue Collection: Dissect the brain and other tissues of interest.
-
Extraction: Homogenize the tissue in a suitable solvent (e.g., formamide) and incubate (e.g., at 60°C for 24 hours) to extract the extravasated EBD.
-
Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at ~620 nm using a spectrophotometer. Calculate the concentration of EBD based on a standard curve.
Indocyanine Green Protocol for Ophthalmic Angiography
This protocol is a generalized representation for clinical use.
-
Patient Preparation: Dilate the patient's pupils.
-
ICG Preparation: Reconstitute lyophilized ICG powder with sterile water for injection.
-
Injection: Inject the ICG solution as a bolus into a peripheral vein (e.g., antecubital vein).
-
Imaging: Immediately begin acquiring images of the fundus using a specialized fundus camera equipped with excitation and barrier filters for ICG fluorescence.
-
Image Acquisition Phases: Capture images during the early (arterial), mid (venous), and late phases to visualize the choroidal and retinal circulation.
Visualizations
Experimental Workflow for EBD Vascular Permeability Assay```dot
Caption: Relationship between ICG's properties and its primary applications.
References
- 1. researchgate.net [researchgate.net]
- 2. gspchem.com [gspchem.com]
- 3. Indocyanine green - Wikipedia [en.wikipedia.org]
- 4. Evans Blue CAS#: 314-13-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. PhotochemCAD | Evans Blue [photochemcad.com]
- 7. Imaging of Indocyanine Green-Human Serum Albumin (ICG-HSA) Complex in Secreted Protein Acidic and Rich in Cysteine (SPARC)-Expressing Glioblastoma [mdpi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of indocyanine green fluorescence and methylene blue dye in the detection of sentinel lymph nodes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparison of the Detection of Sentinel Lymph Nodes Using Indocyanine Green and Near-Infrared Fluorescence Imaging versus Blue Dye during Robotic Surgery in Uterine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indocyanine Green Fluorescence Versus Blue Dye or Radioisotope Regarding Detection Rate of Sentinel Lymph Node Biopsy and Nodes Removed in Breast Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison between the indocyanine green fluorescence and blue dye methods for sentinel lymph node biopsy using novel fluorescence image-guided resection equipment in different types of hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the indocyanine green fluorescence and blue dye methods in detection of sentinel lymph nodes in early-stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Evans Blue Dye Results with Histological Analysis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Evans Blue Dye (EBD) extravasation analysis with histological methods for assessing vascular permeability. It includes supporting experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
Data Presentation
The following table summarizes a representative quantitative comparison between this compound quantification and histological analysis in a rodent model of ischemic stroke. In this model, increased vascular permeability is a key pathological feature. Data is presented as mean ± standard deviation.
| Method | Parameter Measured | Control Group | Ischemic Group | Correlation (r) |
| This compound | EBD Extravasation (µg/g tissue) | 1.5 ± 0.3 | 12.8 ± 2.1 | \multirow{2}{*}{0.89} |
| Histology (H&E) | % Tissue Area with Edema | 2.1 ± 0.5 | 15.3 ± 3.2 | |
| Immunofluorescence | Perivascular IgG Leakage (A.U.) | 150 ± 25 | 980 ± 110 | 0.92 |
This table presents hypothetical data for illustrative purposes, based on typical results reported in the literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. This compound Permeability Assay
This protocol details the steps for assessing blood-brain barrier permeability in rodents using EBD extravasation.[1][2][3][4]
Materials:
-
This compound (2% in sterile saline)
-
Anesthetic (e.g., 10% chloral hydrate)
-
Sterile saline (0.9% NaCl)
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Spectrophotometer or plate reader
Procedure:
-
Anesthetize the animal (e.g., with 10% chloral hydrate at 0.3 ml/100 g, intraperitoneally).[3]
-
Inject 2% this compound (e.g., 4 ml/kg) intravenously (e.g., via the tail vein).[5]
-
Allow the dye to circulate for a specified period (e.g., 30-60 minutes).[3][5]
-
Transcardially perfuse the animal with sterile saline until the fluid from the right atrium is clear to remove intravascular dye.[3]
-
Dissect the tissue of interest (e.g., brain).
-
Weigh the tissue samples.
-
Homogenize the tissue in a solution like PBS and precipitate proteins with TCA.[3]
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[3][6] A reading at 740 nm can be used to correct for background heme pigments.[7]
-
Quantify the amount of EBD by comparing the absorbance to a standard curve of known EBD concentrations.
2. Histological Analysis (Hematoxylin and Eosin - H&E Staining)
This protocol outlines the standard procedure for H&E staining of tissue sections to assess morphological changes associated with increased vascular permeability, such as edema.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Hematoxylin solution
-
Eosin solution
-
Ethanol series (graded concentrations)
-
Xylene
-
Mounting medium
Procedure:
-
Fix the tissue of interest in 10% neutral buffered formalin.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue at a desired thickness (e.g., 5 µm) using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain the sections with hematoxylin to stain cell nuclei blue/purple.
-
Differentiate and "blue" the sections.
-
Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.
-
Dehydrate the stained sections, clear in xylene, and coverslip with mounting medium.
-
Examine the sections under a microscope to identify areas of edema, cell death, and inflammation, which can be correlated with EBD staining in adjacent sections.[8]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the cross-validation of this compound results with histological analysis.
Caption: Workflow for cross-validating EBD and histology.
Signaling Pathway in Vascular Permeability
This diagram illustrates a simplified signaling pathway involving Vascular Endothelial Growth Factor (VEGF), which is a key regulator of vascular permeability.[9]
Caption: Simplified VEGF signaling in vascular permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. Using this compound to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. biocompare.com [biocompare.com]
- 6. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Evans Blue Dye vs. Dextran Tracers for Vascular Permeability Assessment
For researchers, scientists, and drug development professionals navigating the complexities of vascular permeability, the choice of a reliable tracer is paramount. This guide provides an objective, data-driven comparison of two industry-standard tracers: Evans Blue Dye (EBD) and fluorescently-labeled dextrans. By delving into their quantitative performance metrics, experimental protocols, and underlying mechanisms, this document aims to equip you with the knowledge to select the optimal tracer for your specific research needs.
This compound and fluorescently-labeled dextrans are invaluable tools for quantifying the leakage of fluid and macromolecules from blood vessels, a hallmark of inflammatory conditions, cancer, and various other pathologies. While both serve a similar purpose, their distinct physicochemical properties lead to significant differences in their experimental application and data interpretation.
Quantitative Performance Metrics: A Comparative Analysis
The selection of an appropriate tracer hinges on its in vivo behavior, including its circulation time and extravasation characteristics. The following table summarizes key quantitative parameters for this compound and commonly used fluorescently-labeled dextrans.
| Parameter | This compound | FITC-Dextran (4 kDa) | FITC-Dextran (70 kDa) | FITC-Dextran (2000 kDa) |
| Effective Molecular Weight | ~69 kDa (bound to albumin) | 4 kDa | 70 kDa | 2000 kDa |
| Mechanism of Action | High-affinity binding to serum albumin[1] | Inert tracer, size-dependent passive diffusion | Inert tracer, size-dependent passive diffusion | Inert tracer, primarily remains intravascular for short durations[2][3] |
| Plasma Half-Life | Long; drops rapidly in the first 24h, but can be detectable for up to 3 days[4] | Short; peak plasma concentration at ~45 mins post-oral gavage in mice, detectable after 8h[5][6] | Longer than low MW dextrans; tissue half-life can be hours to days depending on the tissue[7] | Very short circulation time, used to outline vasculature[2][3] |
| Quantification Method | Spectrophotometry (absorbance at ~620 nm)[8] | Fluorometry (Ex/Em ~495/520 nm)[9] | Fluorometry (Ex/Em ~495/520 nm)[9] | Fluorometry (Ex/Em ~495/520 nm)[9] |
| Primary Application | General assessment of vascular permeability over longer durations[8][10] | Assessing permeability to small molecules, intestinal permeability[5][6] | Assessing permeability to macromolecules, mimicking proteins like immunoglobulins | Delineating blood vessels for imaging[2][3] |
Conceptual Differences in Tracer Action
The fundamental difference between this compound and dextran tracers lies in their interaction with blood components. EBD, a relatively small molecule (960.8 Da), avidly binds to endogenous serum albumin (~68 kDa), effectively becoming a large molecular weight tracer.[1] This complex then circulates and extravasates at sites of increased vascular permeability. In contrast, fluorescently-labeled dextrans are a family of inert polysaccharides of varying, well-defined molecular weights.[9] Their passage across the endothelial barrier is primarily governed by their size, allowing researchers to probe the permeability of the vasculature to molecules of specific dimensions.
References
- 1. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying blood-brain-barrier leakage using a combination of evans blue and high molecular weight FITC-Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Intestinal Permeability and Gut-Transit Time Determined with Low and High Molecular Weight Fluorescein Isothiocyanate-Dextrans in C3H Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Intestinal Permeability and Gut-Transit Time Determined with Low and High Molecular Weight Fluorescein Isothiocyanate-Dextrans in C3H Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescein isothiocyanate (FITC)-Dextran Extravasation as a Measure of Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Deconstructing the Limitations of Evans Blue Dye as a Standalone Permeability Marker
For decades, Evans Blue Dye (EBD) has been a staple in biomedical research for assessing vascular permeability. Its simplicity, low cost, and vivid blue color offer a straightforward qualitative assessment of vessel leakage. However, for researchers and drug development professionals requiring precise and nuanced data, relying on EBD as a standalone marker presents significant limitations. This guide provides a critical comparison of EBD with alternative permeability markers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
The Pitfalls of this compound: More Than Meets the Eye
While seemingly simple, the use of this compound is underpinned by a mechanism that can confound the interpretation of vascular permeability. The primary limitation of EBD stems from its high affinity for serum albumin.[1][2][3] Upon intravenous injection, EBD rapidly binds to albumin, forming a large protein-dye complex (approximately 69 kDa).[1][4] Consequently, the extravasation of the blue dye is not a direct measure of general vascular permeability but rather an indicator of albumin leakage.[5][6] This is a critical distinction, as it means EBD primarily reflects the permeability to macromolecules, potentially masking more subtle changes in permeability to smaller molecules.
Further complicating its use, the binding of EBD to albumin is not absolute. A small but significant fraction of EBD can remain unbound in the plasma.[7] This free dye, with a molecular weight of 961 Da, can cross vascular barriers independently of albumin, leading to an overestimation of permeability.[7] Moreover, at high concentrations, EBD can exhibit toxic effects and its intense tissue discoloration can interfere with subsequent histological or biochemical analyses.[1]
A Comparative Analysis: EBD vs. Alternative Permeability Markers
To overcome the limitations of EBD, researchers have turned to a variety of alternative markers. The choice of marker should be dictated by the specific biological question being addressed, particularly the size of the molecule of interest. Here, we compare EBD with two commonly used alternatives: sodium fluorescein (a small molecule tracer) and fluorescently-labeled dextrans (polysaccharides of varying sizes).
| Marker | Molecular Weight (MW) | Primary Measurement | Key Advantages | Key Disadvantages |
| This compound (EBD) | 961 Da (free); ~69 kDa (albumin-bound)[1][4] | Permeability to albumin/macromolecules[5] | Inexpensive, simple qualitative visualization.[1][8] | Indirect measure of permeability, binds to albumin, potential toxicity, tissue discoloration.[1][7] |
| Sodium Fluorescein (NaF) | 376 Da[4][9] | Permeability to small molecules[10] | Low molecular weight, does not bind significantly to albumin, allows for quantitative fluorescence measurement.[4][10] | Rapid clearance from circulation, may not be suitable for long-term studies. |
| FITC-Dextrans | Variable (e.g., 4 kDa, 10 kDa, 70 kDa)[11] | Size-selective permeability[5] | Allows for the assessment of permeability to a range of molecular sizes, quantifiable by fluorescence.[11] | Can be more expensive than EBD or NaF, clearance rate varies with size. |
Quantitative Insights from Comparative Studies
Studies directly comparing EBD and sodium fluorescein have highlighted their distinct distribution patterns, underscoring their utility in assessing different aspects of vascular permeability. For instance, in studies of the blood-brain barrier (BBB), EBD, bound to albumin, is largely confined to the circulation with minimal entry into the brain under normal conditions.[4][9] In contrast, the smaller sodium fluorescein molecule shows a more even distribution between the blood and peripheral organs, providing a more sensitive measure of early or subtle BBB disruption.[4][9] Research has shown that in certain conditions, different brain regions can exhibit varied permeability to the EBD-albumin complex, a phenomenon not observed with the more uniformly distributed sodium fluorescein.[4]
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for in vivo vascular permeability assays using EBD, sodium fluorescein, and FITC-dextran in a rodent model. Specific parameters may need to be optimized for your experimental setup.
This compound Permeability Assay
-
Preparation of EBD Solution: Prepare a 2% (w/v) solution of this compound in sterile phosphate-buffered saline (PBS).[8] Filter the solution through a 0.22 µm syringe filter to remove any particulates.[8]
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol.
-
Injection: Inject the EBD solution intravenously (e.g., via the tail vein) at a dose of 4 ml/kg body weight.[12]
-
Circulation Time: Allow the dye to circulate for a specified period (e.g., 30-60 minutes).[8]
-
Perfusion and Tissue Collection: After the circulation period, perform a transcardial perfusion with PBS to remove intravascular dye.[13] Collect the tissues of interest.
-
Dye Extraction: Homogenize the collected tissue in formamide and incubate (e.g., at 55°C for 24-48 hours) to extract the extravasated dye.[5]
-
Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.[5][6] Calculate the concentration of EBD using a standard curve.
Sodium Fluorescein Permeability Assay
-
Preparation of NaF Solution: Prepare a 10% (w/v) solution of sodium fluorescein in sterile PBS.[13]
-
Animal Preparation: Anesthetize the animal.
-
Injection: Inject 100 µl of the NaF solution intravenously.[13]
-
Circulation and Blood Collection: Allow the tracer to circulate for 10 minutes, then collect a blood sample.[13]
-
Perfusion and Tissue Collection: Transcardially perfuse the animal with PBS and collect the brain or other tissues of interest.[13]
-
Sample Preparation: Homogenize the tissue in 7.5% trichloroacetic acid (TCA).[13] Process the blood sample by mixing with an equal volume of 15% TCA.[13] Centrifuge both tissue and blood samples.
-
Quantification: Measure the fluorescence of the supernatants (excitation ~485 nm, emission ~530 nm).[13][14] Normalize the tissue fluorescence to the serum fluorescence to determine the permeability.[13]
FITC-Dextran Permeability Assay
-
Preparation of FITC-Dextran Solution: Dissolve FITC-dextran of the desired molecular weight in sterile PBS to a final concentration of 20 mg/ml.[15] Protect the solution from light.[16]
-
Animal Preparation: Anesthetize the animal.
-
Injection: Inject the FITC-dextran solution intravenously. The volume will depend on the experimental design.
-
Circulation and Blood Collection: Allow the tracer to circulate for a predetermined time. Collect blood samples at various time points if measuring clearance, or at a single endpoint.
-
Perfusion and Tissue Collection: Perfuse the animal with PBS and collect the tissues of interest.
-
Sample Preparation: Process tissue and plasma samples. For plasma, centrifuge the collected blood to separate the plasma.[16]
-
Quantification: Measure the fluorescence of the plasma and/or tissue homogenates using a spectrofluorometer (excitation ~485 nm, emission ~528 nm).[15] Create a standard curve to quantify the concentration of FITC-dextran.[15]
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the key concepts and workflows.
References
- 1. This compound: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 3. gspchem.com [gspchem.com]
- 4. Distinct Patterns of Cerebral Extravasation by Evans Blue and Sodium Fluorescein in Rats | PLOS One [journals.plos.org]
- 5. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Distinct Patterns of Cerebral Extravasation by Evans Blue and Sodium Fluorescein in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Measurement of BBB Permeability [bio-protocol.org]
- 14. Sodium-fluorescein permeability measurements [bio-protocol.org]
- 15. In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
A Comparative Analysis of Evans Blue Dye and Radioactive Tracers for Sentinel Lymph Node Biopsy
For researchers, scientists, and drug development professionals, the accurate identification of sentinel lymph nodes (SLNs) is paramount in cancer staging and therapy development. The two most established methods for this procedure, Evans Blue Dye and radioactive tracers, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique.
The gold standard for sentinel lymph node biopsy (SLNB) has traditionally involved a dual-tracer approach, utilizing both a blue dye and a radioactive tracer to maximize detection rates.[1][2] However, circumstances may necessitate the use of a single agent. Understanding the accuracy and limitations of each method individually is therefore crucial.
Performance Comparison: Identification and Accuracy
The primary metrics for evaluating the effectiveness of SLNB tracers are the identification rate (the proportion of cases in which at least one SLN is found) and the false-negative rate (the proportion of cases where a negative SLN is identified, but other nodes in the basin contain metastases).
A meta-analysis of numerous studies has shown that the combined technique of a radioactive tracer and blue dye yields the highest identification rates.[2][3] When used alone, radioactive tracers consistently demonstrate a higher identification rate than blue dye.[3][4] Studies have reported identification rates for the combined technique to be as high as 98.8%, while radioisotope alone achieves around 97.5%, and blue dye alone is lower at approximately 92.5%.[4]
False-negative rates are a critical consideration, as a missed metastatic SLN can have significant clinical implications. The dual-tracer technique is associated with the lowest false-negative rates.[5] When used as single agents, radioactive tracers tend to have a lower false-negative rate compared to blue dyes.[1][5] For instance, one study reported a false-negative rate of 3.8% for dual tracers, 5.7% for radioisotope only, and 7.2% for blue dye only.[1] Another study found a more dramatic difference, with false-negative rates of 21.4% for blue dye and 2.9% for radioisotope.[4]
| Performance Metric | This compound (or other blue dyes) Alone | Radioactive Tracer Alone | Combined Technique (Blue Dye + Radioactive Tracer) |
| Identification Rate | 85% - 92.5%[3][4] | 94% - 99.4%[1][3] | 95% - 100%[1][2][3] |
| False-Negative Rate | 7.2% - 21.4%[1][4][5] | 2.9% - 7.4%[1][4][5] | 3.8% - 5.9%[1][5] |
| Accuracy | 68%[6] | Lower than combined[7] | 83%[6] |
Experimental Protocols
The methodologies for SLNB using this compound and radioactive tracers share a common principle: the injection of a tracer near the primary tumor, which then travels through the lymphatic vessels to the first draining lymph node(s).
This compound Method
-
Tracer Preparation: A sterile solution of this compound (typically 1-2 ml) is prepared for injection.[6][7]
-
Injection: The dye is injected into the tissue surrounding the tumor (peritumoral) or under the skin (subdermal or intradermal).[8][9]
-
Massage: The injection site is often massaged for several minutes to promote the uptake of the dye into the lymphatic channels.
-
Surgical Incision: After a waiting period (typically 5-10 minutes), an incision is made in the area of the expected lymph node basin.
-
Visual Identification: The surgeon visually identifies the blue-stained lymphatic vessels and follows them to the blue-stained SLN(s).[7]
-
Excision: The identified blue node(s) are then excised for pathological analysis.
Radioactive Tracer Method
-
Tracer Preparation: A radiopharmaceutical, most commonly Technetium-99m (99mTc) labeled to a colloid such as sulfur colloid or albumin, is prepared.[6] The activity is typically around 0.3 mCi (11.1 MBq).[6][7]
-
Injection: The radioactive tracer is injected peritumorally or subdermally.[8][9] This is often done several hours before surgery to allow for migration to the SLN.
-
Lymphoscintigraphy (Optional): Preoperative imaging with a gamma camera (lymphoscintigraphy) can be performed to visualize the lymphatic drainage pathways and the location of the SLN(s).[8]
-
Intraoperative Detection: During surgery, a handheld gamma probe is used to scan the surgical area. The probe detects the radioactivity emitted by the tracer, producing an audible signal that is strongest over the SLN.
-
Excision: The "hot" node(s) with the highest radioactivity are identified and excised for analysis.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for SLNB using this compound and a radioactive tracer.
Lymphatic Drainage Pathway
The underlying principle for both techniques is the natural process of lymphatic drainage. The tracer, whether a dye or a radiocolloid, is taken up by the lymphatic capillaries and transported via the afferent lymphatic vessels to the regional lymph node basin. The first lymph node to receive this drainage is the sentinel lymph node.
Conclusion
Both this compound and radioactive tracers are effective for sentinel lymph node biopsy. The choice of tracer depends on various factors, including institutional resources, surgeon experience, and patient-specific considerations. While the combined dual-tracer technique remains the gold standard for achieving the highest accuracy, radioactive tracers alone generally offer a higher identification rate and a lower false-negative rate compared to blue dye alone.[1][2][3][4] However, blue dye offers the advantages of being inexpensive, readily available, and not requiring the specialized handling and disposal procedures associated with radioactive materials. Researchers and clinicians must weigh these factors to select the optimal SLNB technique for their specific needs.
References
- 1. Accuracy of Sentinel Lymph Node Biopsy in Breast Cancer: Pitfalls in the Application of Single Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination of blue dye and radioisotope versus radioisotope alone during sentinel lymph node biopsy for breast cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review and meta-analyses of sentinel lymph node identification in breast cancer and melanoma, a plea for tracer mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is blue dye still required during sentinel lymph node biopsy for breast cancer? - ecancer [ecancer.org]
- 5. The false-negative rate of sentinel node biopsy in patients with breast cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blue dye versus combined blue dye-radioactive tracer technique in detection of sentinel lymph node in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Meta-analysis of superficial versus deep injection of radioactive tracer and blue dye for lymphatic mapping and detection of sentinel lymph nodes in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis of superficial versus deep injection of radioactive tracer and blue dye for lymphatic mapping and detection of sentinel lymph nodes in breast cancer: Full Paper PDF & Summary | Bohrium [bohrium.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Evans Blue Dye
For researchers and scientists utilizing Evans Blue dye, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance and potential carcinogen, specific procedures must be followed to mitigate risks to personnel and the environment.[1][2][3][4][5][6] Adherence to these guidelines is essential for maintaining a safe and compliant research environment.
Immediate Safety and Disposal Overview
This compound should never be disposed of down the sink or in general waste receptacles.[2] It is imperative to prevent this chemical from entering drains or water systems.[1][6] The primary methods of disposal involve treating it as hazardous chemical waste, with specific protocols for solid and liquid forms, as well as for contaminated labware.
The following table summarizes the recommended disposal methods for various forms of this compound waste:
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | Place in a sealed, clearly labeled container for hazardous waste. | For spills, dampen the solid to prevent dust formation before sweeping.[1] Use dry clean-up procedures.[1][4][7] |
| Liquid Solutions | Collect in a sealed, clearly labeled container for hazardous chemical waste. | Do not dispose of down the drain.[2] Some protocols may permit incineration after mixing with a combustible solvent in an appropriate facility.[6] |
| Contaminated Sharps | Dispose of immediately in an approved sharps container.[2] | Needles should never be bent, sheared, or recapped.[2] |
| Contaminated Labware | Decontaminate if possible. Otherwise, dispose of as hazardous waste. | Empty containers should be treated as hazardous waste.[1] Glassware can be rinsed with water, followed by a soap and water wash.[2] |
| Personal Protective Equipment (PPE) | Dispose of as contaminated waste in accordance with institutional guidelines. | Contaminated gloves and other disposable PPE should be placed in a designated hazardous waste container. |
Step-by-Step Disposal Protocol
To ensure the safe and effective disposal of this compound, follow this detailed procedure:
-
Wear Appropriate PPE: Before handling this compound waste, at a minimum, wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. For handling the powder form or cleaning up spills, a dust respirator is also necessary.[1][4]
-
Contain the Waste:
-
Solid Waste: Carefully sweep up any solid this compound, taking care to avoid creating dust.[1][4] If necessary, lightly dampen the powder with water to minimize airborne particles.[1] Place the collected solid into a container that can be tightly sealed.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof container.
-
Contaminated Items: Place any disposable items that have come into contact with the dye, such as pipette tips, and contaminated gloves, into the designated hazardous waste container.
-
-
Label the Waste Container: Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the Waste Securely: Store the sealed waste container in a designated, secure area for hazardous waste collection, away from incompatible materials such as strong oxidizing agents.[1][8]
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Disposal should be conducted by a licensed waste management facility, which may involve incineration or burial in a licensed landfill.[1][4][6]
-
Decontaminate Work Surfaces: Clean all surfaces that may have been in contact with this compound. This can be done by first wiping with water, followed by a thorough wash with soap and water.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. research.uga.edu [research.uga.edu]
- 3. fishersci.com [fishersci.com]
- 4. chemstock.ae [chemstock.ae]
- 5. uwm.edu [uwm.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Operational Guidance for Handling Evans Blue Dye
For researchers, scientists, and drug development professionals, ensuring safe and effective laboratory practices is paramount. This document provides immediate and essential safety and logistical information for the handling of Evans Blue Dye, including detailed operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or a face shield | Must be worn to protect against splashes and airborne particles.[1][2][3] |
| Skin Protection | Full-length lab coat | Provides a barrier against accidental spills.[1] |
| Gloves (nitrile recommended) | Wear appropriate protective gloves to prevent skin exposure.[2][4] Always wash hands after removing gloves.[1] | |
| Closed-toe shoes and long pants | Standard laboratory practice to protect against spills.[1] | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or if there is a risk of inhaling dust.[2] Personnel must be trained and fit-tested.[1] |
Emergency and First Aid Procedures
Immediate and appropriate response to accidental exposure is critical. The following table outlines first aid measures.
| Exposure Route | First Aid Procedure |
| Skin Contact | Remove contaminated clothing. Wash the affected area gently and thoroughly with running water and non-abrasive soap, paying close attention to folds and crevices. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of running water for at least 15 minutes, making sure to also rinse under the eyelids.[1][2] Do not use any ophthalmic ointments.[1] Seek prompt medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1][2] Loosen any tight clothing. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek medical attention if symptoms occur.[2] |
Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound inside a certified chemical fume hood or a ducted bio-safety cabinet to minimize inhalation exposure.[1]
-
Avoid Dust: When working with the powdered form, take care to avoid generating dust.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6] Always wash hands thoroughly with soap and water after handling.[6]
-
Needle Safety: Needles used for injections of this compound should never be bent, sheared, or recapped.[1] Dispose of them in approved sharps containers immediately after use.[1]
Storage:
-
Container: Keep containers securely sealed when not in use.[6]
-
Conditions: Store in a cool, dry, and well-ventilated area.[2][7]
-
Incompatibilities: Keep away from heat, sources of ignition, and strong oxidizing agents.[1]
Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is critical for environmental safety and regulatory compliance.
Spill Response:
-
Evacuate: Clear the area of all personnel.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, use dry clean-up procedures to avoid generating dust.[6][8] Gently sweep or vacuum the spilled material and place it in a labeled, sealed container for disposal.[6]
-
Decontamination: Clean the spill area with water, followed by a soap and water wash.[1]
Waste Disposal:
-
Prohibition: No waste streams containing this compound should be disposed of in sinks or general refuse.[1]
-
Hazardous Waste: Dispose of this compound waste as hazardous chemical waste.[1] All waste must be collected in properly labeled, sealed containers.
-
Consult Regulations: Consult your institution's hazardous waste disposal procedures and local regulations for proper disposal.[6]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal, to ensure operational safety and compliance.
References
- 1. research.uga.edu [research.uga.edu]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemstock.ae [chemstock.ae]
- 7. lobachemie.com [lobachemie.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
